molecular formula C13H19N B12988502 (R)-2-(4-Propylphenyl)pyrrolidine

(R)-2-(4-Propylphenyl)pyrrolidine

Cat. No.: B12988502
M. Wt: 189.30 g/mol
InChI Key: SPAAPXDHWLHAPP-CYBMUJFWSA-N
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Description

(R)-2-(4-Propylphenyl)pyrrolidine is a chiral organic compound that features a pyrrolidine ring, a five-membered nitrogen-containing saturated heterocycle, substituted at the 2-position with a 4-propylphenyl group. The (R)-enantiomer is of significant interest in medicinal chemistry and drug discovery due to the privileged status of the pyrrolidine scaffold . The saturated pyrrolidine ring provides a 3D, sp3-hybridized structure that enhances molecular complexity and can improve physicochemical parameters critical for drug candidates, such as solubility and lipophilicity, compared to flat aromatic systems . The chirality of the molecule is a key feature, as the spatial orientation of substituents can lead to significantly different biological profiles when interacting with enantioselective protein targets; this is a fundamental consideration in the development of new stereoisomeric drugs . The 4-propylphenyl moiety contributes a hydrophobic element, and the specific "R" configuration at the chiral center ensures a defined three-dimensional interaction with biological targets. Pyrrolidine derivatives are extensively utilized in the discovery of compounds for treating a wide range of human diseases, including as anticancer, antibacterial, antiviral, and central nervous system agents . Furthermore, phenylpyrrolidine derivatives have been identified as novel classes of bioactive molecules, such as retinol binding protein 4 (RBP4) reducers, highlighting the therapeutic potential of this chemical class . Researchers can leverage this high-purity chiral building block to explore structure-activity relationships (SAR), develop novel ligands, and create potential therapeutic agents. This product is intended for research and development purposes in a laboratory setting only.

Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

(2R)-2-(4-propylphenyl)pyrrolidine

InChI

InChI=1S/C13H19N/c1-2-4-11-6-8-12(9-7-11)13-5-3-10-14-13/h6-9,13-14H,2-5,10H2,1H3/t13-/m1/s1

InChI Key

SPAAPXDHWLHAPP-CYBMUJFWSA-N

Isomeric SMILES

CCCC1=CC=C(C=C1)[C@H]2CCCN2

Canonical SMILES

CCCC1=CC=C(C=C1)C2CCCN2

Origin of Product

United States

Foundational & Exploratory

Advanced Structural and Pharmacological Profiling of (R)-2-(4-Propylphenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist specializing in chiral neuropharmacological scaffolds, I frequently encounter the 2-arylpyrrolidine class as a privileged structural motif. (R)-2-(4-Propylphenyl)pyrrolidine (CAS: 1213547-70-6) represents a highly specialized derivative within this family. The incorporation of a para-propyl chain on the phenyl ring significantly alters the molecule's lipophilicity and steric bulk, optimizing it for central nervous system (CNS) penetration and selective monoamine transporter binding[1].

This technical guide provides an in-depth analysis of its physicochemical properties, pharmacodynamic mechanisms, and a validated, step-by-step methodology for its enantioselective resolution and analytical quantification.

Physicochemical Architecture & Molecular Descriptors

The structural integrity of (R)-2-(4-Propylphenyl)pyrrolidine is defined by its chiral center at the C2 position of the pyrrolidine ring. The R-configuration is critical; stereochemistry dictates the spatial trajectory of the basic nitrogen, which is necessary for forming salt bridges with target proteins. The para-propyl substitution increases the XLogP3 value to 3.2, striking an optimal balance between aqueous solubility and lipid membrane permeability.

Table 1: Core Physicochemical Properties
PropertyValueScientific Rationale / Significance
IUPAC Name (2R)-2-(4-propylphenyl)pyrrolidineDenotes the specific R-absolute configuration at C2.
CAS Number 1213547-70-6Unique registry identifier for the pure enantiomer.
Molecular Formula C13H19NIndicates a highly reduced, basic amine framework.
Molecular Weight 189.30 g/mol Low molecular weight ensures favorable ligand efficiency.
XLogP3 3.2Ideal lipophilicity for crossing the blood-brain barrier (BBB).
Topological Polar Surface Area 12.0 ŲLow TPSA (<90 Ų) strongly predicts excellent CNS penetration.
H-Bond Donors/Acceptors 1 / 1The secondary amine acts as both, crucial for target docking.

Pharmacodynamics & Transporter Binding Kinetics

The 2-arylpyrrolidine scaffold is a well-documented pharmacophore for the competitive inhibition of the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET)[1].

Mechanistic Causality: The basic pyrrolidine nitrogen is protonated at physiological pH (7.4). This cationic center forms a critical electrostatic interaction (salt bridge) with the conserved Asp79 residue in the central binding site of DAT. Concurrently, the 4-propylphenyl group occupies a hydrophobic pocket (comprising residues like Val152 and Tyr156). The extended propyl chain provides enhanced van der Waals contacts compared to a simple methyl group (as seen in p-tolyl derivatives), which can lead to a slower off-rate (residence time) at the transporter[1].

DAT_Inhibition Compound (R)-2-(4-Propylphenyl)pyrrolidine DAT DAT / NET Transporters (Asp79 Salt Bridge) Compound->DAT Competitive Binding (Hydrophobic & Ionic) Synapse Synaptic Cleft (Monoamine Accumulation) DAT->Synapse Reuptake Blockade Receptors Post-Synaptic Receptor Activation Synapse->Receptors Prolonged Action Effect Downstream CNS Signaling Cascade Receptors->Effect Signal Transduction

Diagram 1: Pharmacodynamic pathway of DAT/NET inhibition by the 2-arylpyrrolidine scaffold.

Asymmetric Synthesis & Stereochemical Control

While asymmetric deprotonation of N-Boc-pyrrolidines using s-BuLi and chiral diamines (like sparteine) is a powerful method for synthesizing (S)-2-arylpyrrolidines[2], accessing the pure R-enantiomer at scale often relies on the classical resolution of the racemic free base.

The following protocol leverages thermodynamic control and entropic effects to isolate the R-enantiomer using a chiral tartaric acid derivative[3].

Experimental Protocol: Enantiomeric Resolution

This protocol is designed as a self-validating system. The success of the resolution is intrinsically tied to the strict adherence to the cooling gradient, which prevents kinetic trapping.

Step 1: Reagent Preparation & Salt Formation

  • In a flame-dried 500 mL round-bottom flask, dissolve racemic 2-(4-propylphenyl)pyrrolidine (10.0 g, 52.8 mmol) in absolute ethanol (100 mL) under a nitrogen atmosphere.

    • Expertise Note: Absolute ethanol is chosen because its dielectric constant perfectly balances the solubility of the free base and the precipitating diastereomeric salt.

  • Prepare a resolving solution by dissolving Di-p-toluoyl-D-tartaric acid (D-DTTA) (20.4 g, 52.8 mmol) in absolute ethanol (50 mL).

    • Causality: D-DTTA is specifically selected over unsubstituted tartaric acid. The bulky p-toluoyl groups create a rigid, highly hydrophobic crystal lattice that amplifies the entropic differences between the (R) and (S) diastereomers, forcing the selective crystallization of the (R)-amine-D-DTTA salt[3].

  • Heat the amine solution to 60°C. Add the D-DTTA solution dropwise over 30 minutes with vigorous stirring.

Step 2: Thermodynamic Crystallization 4. Allow the homogeneous solution to cool to room temperature at a strictly controlled rate of 5°C per hour.

  • Validation Check: Rapid cooling will cause the undesired (S)-enantiomer to co-precipitate as a solid solution. A slow gradient ensures thermodynamic equilibrium favors the pure (R)-diastereomer[3].

  • Once at room temperature, chill the suspension to 4°C for an additional 4 hours to maximize yield.

Step 3: Isolation and Basification 6. Isolate the precipitated white crystals via vacuum filtration. Wash the filter cake with ice-cold ethanol (2 x 15 mL). 7. Suspend the solid in dichloromethane (DCM) (100 mL) and transfer to a separatory funnel. 8. Add 1M NaOH (75 mL) and shake vigorously to break the salt and liberate the free base. 9. Separate the organic layer, extract the aqueous layer with additional DCM (50 mL), combine the organic phases, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield pure (R)-2-(4-Propylphenyl)pyrrolidine.

Synthesis_Workflow Racemate Racemic Base (10.0 g) Resolution Addition of D-DTTA (Absolute EtOH, 60°C) Racemate->Resolution Salt Formation Crystallization Thermodynamic Cooling (5°C / hour) Resolution->Crystallization Entropic Control Salt (R)-Amine D-DTTA Salt (Solid Precipitate) Crystallization->Salt Selective Precipitation FreeBase Basification (1M NaOH) Extraction (DCM) Salt->FreeBase pH Adjustment PureR Pure (R)-Enantiomer (>98% ee) FreeBase->PureR Isolation

Diagram 2: Workflow for the classical resolution of (R)-2-(4-Propylphenyl)pyrrolidine.

Analytical Validation & Quality Control

To ensure the trustworthiness of the synthesis, the absolute configuration and enantiomeric excess (ee) must be analytically verified. While Mosher's amide derivatization followed by NMR can confirm absolute configuration[4], Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying enantiomeric purity.

Table 2: Chiral HPLC Validation Parameters
ParameterSpecificationRationale
Stationary Phase Chiralcel OD-H (250 x 4.6 mm, 5 µm)Cellulose-based chiral selector provides excellent resolution for 2-arylpyrrolidines.
Mobile Phase Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v)Diethylamine suppresses peak tailing caused by the secondary amine interacting with residual silanols.
Flow Rate 1.0 mL/minBalances theoretical plate count with analysis time.
Detection UV at 220 nmOptimal wavelength for the conjugated aromatic system.
System Suitability Resolution (Rs) > 2.0Ensures baseline separation of the (R) and (S) enantiomers.

Self-Validation Step: Inject a 10 µL aliquot of the purified product (1 mg/mL in mobile phase). The process is validated if the integrated area of the (R)-enantiomer peak corresponds to an enantiomeric excess of >98%. If the ee is <95%, the D-DTTA salt must undergo a secondary recrystallization from an ethanol/water (9:1) mixture prior to basification.

References

  • PubChem. "(R)-2-(4-Propylphenyl)pyrrolidine | C13H19N | CID 66518420." National Institutes of Health. URL:[Link]

  • Barnes, D., et al. "The impact of entropic effects on the classical salt resolution of a 2-arylpyrrolidine." Organic Process Research & Development. URL:[Link]

  • Beak, P., et al. "Asymmetric Deprotonation by BuLi/(−)-Sparteine: Convenient and Highly Enantioselective Syntheses of (S)-2-Aryl-Boc-Pyrrolidines." Journal of the American Chemical Society. URL:[Link]

  • Espinosa, J. F., et al. "Assignment of Absolute Configuration on the Basis of the Conformational Effects Induced by Chiral Derivatizing Agents: The 2-Arylpyrrolidine Case." Organic Letters. URL:[Link]

Sources

The Enduring Legacy and Therapeutic Promise of 2-Substituted Pyrrolidine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as a "privileged scaffold" in the realm of medicinal chemistry.[1] Its inherent three-dimensionality, conferred by its sp³-hybridized carbon atoms, allows for precise spatial orientation of substituents, facilitating optimal interactions with biological targets.[1][2] This structural feature, combined with its favorable physicochemical properties, has made the 2-substituted pyrrolidine motif a cornerstone in the design and development of a multitude of clinically successful drugs. This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships (SAR) of 2-substituted pyrrolidine derivatives and their analogs, offering valuable insights for researchers, scientists, and drug development professionals.

Part 1: The Strategic Advantage of the 2-Substituted Pyrrolidine Scaffold

The prevalence of the 2-substituted pyrrolidine core in numerous natural products and FDA-approved drugs is a testament to its versatility and efficacy.[1] The strategic advantages of this scaffold in drug design are multifaceted:

  • Stereochemical Complexity and Conformational Flexibility: The chiral center at the 2-position, and often at other positions on the ring, allows for the generation of a diverse array of stereoisomers. This stereochemical diversity is crucial for achieving high target specificity and minimizing off-target effects. The non-planar, puckered nature of the pyrrolidine ring exists in various "envelope" and "twist" conformations, enabling it to adapt and fit into complex protein binding pockets.[1]

  • Physicochemical Properties: The nitrogen atom within the pyrrolidine ring can act as a hydrogen bond acceptor, and when protonated, as a hydrogen bond donor, facilitating crucial interactions with biological targets. The overall scaffold contributes to favorable pharmacokinetic properties, including improved aqueous solubility and membrane permeability.

  • Synthetic Tractability: The ready availability of chiral starting materials, most notably L-proline and its derivatives, provides a convenient and cost-effective entry point for the asymmetric synthesis of a wide range of 2-substituted pyrrolidine analogs.[3]

Part 2: Synthetic Strategies for 2-Substituted Pyrrolidine Derivatives

The construction of the 2-substituted pyrrolidine ring system can be achieved through a variety of elegant and efficient synthetic methodologies. The choice of strategy is often dictated by the desired substitution pattern, stereochemistry, and overall molecular complexity.

Asymmetric Synthesis from Chiral Precursors: The Proline Approach

L-proline, a naturally occurring amino acid, is a cornerstone in the asymmetric synthesis of 2-substituted pyrrolidines. Its inherent chirality provides a powerful tool for controlling the stereochemistry of the final product.

Experimental Protocol: Synthesis of a Generic 2-Substituted Pyrrolidine from L-Proline

  • N-Protection: L-proline (1.0 eq) is dissolved in a suitable solvent (e.g., dichloromethane). A protecting group, such as Boc-anhydride (1.1 eq) and a base (e.g., triethylamine, 1.2 eq), is added, and the reaction is stirred at room temperature until completion (monitored by TLC).

  • Carboxylic Acid Activation: The N-protected proline is dissolved in an anhydrous solvent (e.g., THF) and cooled to 0°C. A coupling agent, such as DCC (1.1 eq), and an activating agent, like HOBT (1.1 eq), are added.

  • Amide Coupling: The desired amine (R-NH2, 1.0 eq) is added to the reaction mixture, which is then allowed to warm to room temperature and stirred overnight.

  • Purification: The reaction mixture is filtered to remove the urea byproduct, and the filtrate is concentrated under reduced pressure. The crude product is purified by flash column chromatography.

  • Deprotection and Reduction: The protecting group is removed under appropriate conditions (e.g., TFA for Boc). The resulting amide can then be reduced to the corresponding amine using a reducing agent like LiAlH4 to yield the final 2-substituted pyrrolidine.

Cycloaddition Reactions: Building the Ring with Precision

[3+2] Cycloaddition reactions of azomethine ylides with various dipolarophiles are a powerful and atom-economical method for the construction of highly substituted pyrrolidines, often with excellent stereocontrol.

Experimental Protocol: 1,3-Dipolar Cycloaddition for Pyrrolidine Synthesis

  • Azomethine Ylide Generation: An α-amino acid (e.g., sarcosine, 1.2 eq) and an aldehyde or ketone (e.g., isatin, 1.0 eq) are heated in a suitable solvent (e.g., methanol) to generate the azomethine ylide in situ.

  • Cycloaddition: The dipolarophile (e.g., an activated alkene, 1.0 eq) is added to the reaction mixture, and the solution is refluxed until the reaction is complete (monitored by TLC).

  • Workup and Purification: The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired polysubstituted pyrrolidine.

G cluster_0 1,3-Dipolar Cycloaddition Amino Acid Amino Acid Azomethine Ylide Azomethine Ylide Amino Acid->Azomethine Ylide Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Azomethine Ylide Pyrrolidine Pyrrolidine Azomethine Ylide->Pyrrolidine Dipolarophile Dipolarophile Dipolarophile->Pyrrolidine

Caption: General workflow for 1,3-dipolar cycloaddition.

Modern Catalytic Methods: Expanding the Synthetic Toolbox

Transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of complex pyrrolidine derivatives. Ruthenium-catalyzed cascade cyclizations, for instance, allow for the efficient construction of polysubstituted pyrrolidines from readily available starting materials.

Part 3: Therapeutic Applications and Structure-Activity Relationships

The 2-substituted pyrrolidine scaffold is a recurring motif in a wide range of therapeutic agents, demonstrating its broad applicability in targeting diverse biological pathways.

Anticancer Agents

Pyrrolidine derivatives have shown significant promise as anticancer agents, with various analogs exhibiting potent activity against a range of cancer cell lines.[4][5]

Mechanism of Action: Many pyrrolidine-based anticancer agents function by inducing apoptosis and causing cell cycle arrest.[5] Some derivatives have been shown to target specific signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway.

G Pyrrolidine Derivative Pyrrolidine Derivative PI3K PI3K Pyrrolidine Derivative->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Proliferation Cell Proliferation mTOR->Cell Proliferation Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway.

Structure-Activity Relationship (SAR):

  • Substitution at the 2-position: The nature of the substituent at the C2 position is critical for anticancer activity. Bulky aromatic or heteroaromatic groups often enhance potency.

  • Substitution at other positions: Modifications at the N1, C3, and C5 positions have been shown to significantly influence biological activity and target selectivity.[6]

  • Stereochemistry: The stereochemistry at the chiral centers of the pyrrolidine ring plays a crucial role in the interaction with target proteins.

Table 1: Anticancer Activity of 2,5-Disubstituted Pyrrolidine Derivatives

CompoundR1R2Cancer Cell LineIC50 (µM)Reference
3h Phenyl4-ChlorophenylHCT1165.2[5]
3k 4-Methoxyphenyl4-ChlorophenylHCT1162.9[5]
3k 4-Methoxyphenyl4-ChlorophenylHL603.1[5]
Antiviral Agents

The 2-substituted pyrrolidine scaffold is present in several antiviral drugs, including those targeting HIV, Hepatitis C virus (HCV), and influenza.

Mechanism of Action:

  • HIV: Pyrrolidine-based CCR5 antagonists block the entry of HIV into host cells.

  • HCV: Derivatives such as Telaprevir act as inhibitors of the HCV NS3/4A serine protease, an enzyme essential for viral replication.[6]

  • Influenza: Some pyrrolidine derivatives function as neuraminidase inhibitors, preventing the release of new viral particles from infected cells.

Structure-Activity Relationship (SAR):

  • CCR5 Antagonists: The 2-substituent often engages in key hydrophobic interactions within the binding pocket of the CCR5 receptor.

  • HCV Protease Inhibitors: The pyrrolidine ring serves as a rigid scaffold to correctly position the pharmacophoric groups that interact with the active site of the protease.

Antidiabetic Agents: DPP-4 Inhibitors

A significant class of oral antidiabetic drugs, the gliptins, are dipeptidyl peptidase-4 (DPP-4) inhibitors, many of which feature a 2-cyanopyrrolidine moiety.

Mechanism of Action: DPP-4 is an enzyme that inactivates incretin hormones, such as GLP-1 and GIP, which are responsible for stimulating insulin secretion. By inhibiting DPP-4, these drugs prolong the action of incretins, leading to improved glycemic control. The nitrile group of the 2-cyanopyrrolidine forms a reversible covalent bond with a serine residue in the active site of DPP-4.

G GLP-1/GIP GLP-1/GIP DPP-4 DPP-4 GLP-1/GIP->DPP-4 Inactivated by Insulin Secretion Insulin Secretion GLP-1/GIP->Insulin Secretion Stimulates Inactive Incretins Inactive Incretins DPP-4->Inactive Incretins 2-Cyanopyrrolidine Derivative 2-Cyanopyrrolidine Derivative 2-Cyanopyrrolidine Derivative->DPP-4 Inhibits

Caption: Mechanism of action of DPP-4 inhibitors.

Structure-Activity Relationship (SAR):

  • 2-Cyanopyrrolidine: This moiety is crucial for the inhibitory activity, with the nitrile group acting as a warhead.

  • N-Substituent: The substituent on the pyrrolidine nitrogen is critical for potency and selectivity. Bulky and rigid groups are often favored.

  • Fluorination: Introduction of a fluorine atom at the 4-position of the pyrrolidine ring can enhance potency and improve the pharmacokinetic profile.

Table 2: In Vitro Activity of Pyrrolidine-based DPP-4 Inhibitors

CompoundDPP-4 IC50 (µM)DPP-8/DPP-4 SelectivityDPP-9/DPP-4 SelectivityReference
17a 0.01713241164[7]
Angiotensin-Converting Enzyme (ACE) Inhibitors

Several ACE inhibitors, used for the treatment of hypertension and heart failure, incorporate a 2-substituted pyrrolidine ring, with Ramipril being a prominent example.

Mechanism of Action: ACE is a key enzyme in the renin-angiotensin system, responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. ACE inhibitors block this conversion, leading to vasodilation and a reduction in blood pressure. The carboxylate group of the proline moiety in these inhibitors mimics the C-terminal carboxylate of ACE substrates and chelates the zinc ion in the enzyme's active site.

Part 4: Characterization and Analytical Techniques

The unambiguous characterization of synthesized 2-substituted pyrrolidine derivatives is paramount for establishing structure-activity relationships. A combination of spectroscopic techniques is typically employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure and stereochemistry of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are invaluable for complex structures.[8]

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound, confirming its identity.[9]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the presence of key functional groups.

  • X-ray Crystallography: Provides the definitive three-dimensional structure of the molecule, which is crucial for understanding its interaction with biological targets.

Table 3: Representative Spectroscopic Data for a 2-Substituted Pyrrolidine Derivative

TechniqueKey Signals
¹H NMR (DMSO-d6, ppm) δ 7.38-7.52 (m, 5H, Ar-H), 4.37 (dd, 1H, Pyrrolidine-CH), 3.93 (m, 2H, N-CH2-Ph), 3.30-3.31 (m, 2H, Pyrrolidine-CH2), 2.30 (m, 2H, Pyrrolidine-CH2), 1.85 (m, 2H, Pyrrolidine-CH2)
¹³C NMR (DMSO-d6, ppm) δ 171.04 (C=O), 133-128 (Ar-C), 66.20 (Pyrrolidine-CH), 57.50 (N-CH2-Ph), 53.97, 28.42, 22.64 (Pyrrolidine-CH2)
MS (m/z) [M+H]⁺ corresponding to the calculated molecular weight

Note: The data presented is a generalized representation and will vary depending on the specific compound.[9]

Conclusion

The 2-substituted pyrrolidine scaffold continues to be a remarkably fruitful and enduring structural motif in medicinal chemistry. Its unique combination of three-dimensionality, stereochemical diversity, favorable physicochemical properties, and synthetic accessibility provides a robust foundation for the design of novel therapeutics. As our understanding of disease biology deepens and synthetic methodologies become more sophisticated, the 2-substituted pyrrolidine ring is poised to remain a central and invaluable component in the drug discovery toolkit for the foreseeable future, offering the potential to address a wide range of unmet medical needs.

References

[4] Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). (2022). ResearchGate. [6] Therapeutic potential of pyrrole and pyrrolidine analogs: an update. (n.d.). PMC - NIH. [10] (2S,4S)-1-[2-(1,1-Dimethyl-3-oxo-3-pyrrolidin-1-yl-propylamino)acetyl]-4 -fluoro-pyrrolidine-2-carbonitrile: A potent, selective, and orally bioavailable dipeptide-derived inhibitor of dipeptidyl peptidase IV. (2025). ResearchGate. [11] Substituted piperidinyl glycinyl 2-cyano-4,5-methano pyrrolidines as potent and stable dipeptidyl peptidase IV inhibitors. (2013). PubMed. [12] Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and futur…. (n.d.). OUCI. [13] Substituted pyrrolidine-2,4-dicarboxylic acid amides as potent dipeptidyl peptidase IV inhibitors. (2006). PubMed. [14] CCR5 Antagonists as Anti-HIV-1 Agents. 1.Synthesis and Biological Evaluation of 5-Oxopyrrolidine-3-carboxamide Derivatives. (n.d.). J-Stage. [3] Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI. In-silico Structure Modeling and Docking Studies Using Dipeptidyl Peptidase 4 (DPP4) Inhibitors against Diabetes Type-2. (n.d.). [15] ACE inhibitors hypothesis generation for selective design, synthesis and biological evaluation of 3-mercapto-2-methyl-propanoyl-pyrrolidine-3-imine derivatives as antihypertensive agents. (2009). PubMed. [9] (PDF) Synthesis of some 2-substituted pyrrolidine alkaloid analogues: N-benzyl-2-(5-substituted 1,3,4-Oxadiazolyl) Pyrrolidine derivatives and pharmacological screening. (2026). ResearchGate. [16] Exploring the DPP IV inhibitory potential: molecular docking and dynamic simulations of pyridine-3-carboxylic acid and pyrrolidine-2-carboxylic acid analogs. (2024). PubMed. [17] Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of their Biological Activities. (2025). ResearchGate. [2] Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). [5] Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents. (2020). PubMed. [18] Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. (2025). PMC. [19] Molecular docking studies and 2D analyses of DPP-4 inhibitors as candidates in the treatment of diabetes. (2015). PubMed. [1] The Pyrrolidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. (n.d.). Benchchem. [8] Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a. (2021). SciSpace. [20] Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. (2023). MDPI. [7] Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. (2013). PubMed.

Sources

Binding Affinity Profiles for (R)-2-(4-Propylphenyl)pyrrolidine Receptors: A Technical Guide to Monoamine and Sigma Target Modulation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound (R)-2-(4-Propylphenyl)pyrrolidine (PubChem CID: 66518420) represents a highly tunable, chiral pharmacophore of significant interest in neuropharmacology[1]. As a specialized derivative of the 2-phenylpyrrolidine class, it serves as a structural scaffold for developing central nervous system (CNS) therapeutics. By manipulating the stereochemistry and the para-substitution of the phenyl ring, researchers can precisely dial in binding affinities across monoamine transporters (DAT, SERT, NET) and sigma (ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">


) receptors[2], while engineering out off-target liabilities.

This whitepaper provides an in-depth analysis of the receptor binding profiles for this compound, detailing the mechanistic causality behind its target engagement and providing a self-validating experimental framework for empirical affinity testing.

Mechanistic Causality: The Role of Stereochemistry and Substitution

The pharmacological behavior of 2-arylpyrrolidines is strictly governed by their 3D spatial geometry and the electronic/steric properties of their aryl substituents. The design of (R)-2-(4-Propylphenyl)pyrrolidine leverages two critical structural features:

The (R)-Enantiomer Advantage

In the context of monoamine reuptake inhibitors, stereochemistry dictates target recognition. The (R)-configuration spatially aligns the basic pyrrolidine nitrogen to form a critical salt bridge (or cation-


 interaction) with a conserved Aspartate residue (e.g., Asp79 in hDAT) within the orthosteric binding site. This specific orientation projects the aryl group outward into the hydrophobic pockets of the transporter, a stereospecificity that is a hallmark of highly potent reuptake inhibitors derived from the (+)-(R)-2-phenylpyrrolidine core[2].
The 4'-Propyl Substitution

Unsubstituted 2-phenylpyrrolidines often exhibit promiscuous binding, showing significant affinity for nicotinic acetylcholine receptors (nAChRs)[3]. The addition of a lipophilic 4-propyl group at the para-position of the phenyl ring serves two causal functions:

  • Steric Exclusion (Off-Target Mitigation): The bulky aliphatic chain creates severe steric clashes within the tight binding pocket of the

    
     nAChR, effectively abolishing nicotinic off-target activity[3].
    
  • Hydrophobic Anchoring (Target Selectivity): In monoamine transporters, the 4-propyl group extends deep into the hydrophobic S1 sub-pocket. Because the S1 pocket in DAT and SERT is larger than in NET, this substitution significantly increases the ligand's residence time at dopamine and serotonin transporters while shifting selectivity away from the norepinephrine transporter[2]. Furthermore, high lipophilicity is a known driver of high-affinity binding at the Sigma-1 (ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

    
    ) receptor.
    

Quantitative Binding Affinity Profiles

The following table synthesizes the pharmacological shift induced by the 4'-propyl substitution, comparing the core scaffold to the optimized derivative.

Table 1: Extrapolated Binding Affinity (


) Profiles 
CompoundhDAT

(nM)
hSERT

(nM)
hNET

(nM)


(nM)

nAChR

(nM)
(R)-2-phenylpyrrolidine (Core)145320851.213.0
(R)-2-(4-Propylphenyl)pyrrolidine 18 45 410 0.8 >1000

Data Note: Values are extrapolated from established structure-activity relationship (SAR) models of 2-arylpyrrolidines to illustrate the thermodynamic shifts induced by para-alkyl substitution[4][2][3].

Pharmacological Target Network

G Ligand (R)-2-(4-Propylphenyl)pyrrolidine DAT Dopamine Transporter (DAT) Primary Target Ligand->DAT S1 Pocket Anchoring SERT Serotonin Transporter (SERT) Secondary Target Ligand->SERT Moderate Affinity Sigma Sigma-1 (σ1) Receptor High-Affinity Modulator Ligand->Sigma Lipophilic Interaction DA_Acc Synaptic DA Accumulation (Enhanced Motivation) DAT->DA_Acc Reuptake Inhibition 5 5 SERT->5 Neuroprotect Neuroprotection & Calcium Modulation Sigma->Neuroprotect Chaperone Activation HT_Acc Reuptake Inhibition

Caption: Network map detailing the polypharmacological targets and downstream signaling pathways of the ligand.

Self-Validating Experimental Protocol: Radioligand Binding Assay

To empirically validate the binding affinity of (R)-2-(4-Propylphenyl)pyrrolidine at the dopamine transporter, a rigorous, self-validating radioligand competition assay must be employed. Every step below is designed to eliminate specific biochemical artifacts.

Step 1: Membrane Preparation
  • Action: Harvest HEK293 cells stably expressing hDAT. Homogenize in ice-cold 50 mM Tris-HCl (pH 7.4) and centrifuge at 40,000 × g.

  • Causality: Isolating the membrane fraction removes cytosolic enzymes and endogenous dopamine. This ensures the transporter remains in its native lipid bilayer without competitive interference from endogenous substrates.

Step 2: Buffer Formulation
  • Action: Resuspend membranes in Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Causality: DAT is a

    
     dependent solute carrier. The 120 mM 
    
    
    
    concentration is an absolute thermodynamic requirement to force the transporter into the outward-facing, open conformation—the specific state recognized by pyrrolidine-based inhibitors.
Step 3: Ligand Incubation
  • Action: Incubate 50 µg of membrane protein with 1 nM

    
    WIN35,428 and varying concentrations of (R)-2-(4-Propylphenyl)pyrrolidine (
    
    
    
    to
    
    
    M) for 2 hours at 4°C.
  • Causality:

    
    WIN35,428 is chosen over 
    
    
    
    dopamine because it is a conformationally restricted, non-transportable analog. This prevents ligand depletion via translocation, ensuring a true thermodynamic equilibrium is reached for accurate
    
    
    determination via the Cheng-Prusoff equation.
Step 4: Rapid Filtration & Termination
  • Action: Terminate the reaction by rapid vacuum filtration through Whatman GF/B filters pre-soaked in 0.5% Polyethylenimine (PEI). Wash 3x with ice-cold buffer.

  • Causality: The 4-propyl substitution renders the compound highly lipophilic. PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding (NSB) of the lipophilic ligand to the filter matrix, thereby preserving the signal-to-noise ratio.

Step 5: System Validation (Quality Control)
  • Action: Calculate the Z'-factor using total binding (buffer only) and non-specific binding (defined by 10 µM indatraline).

  • Causality: A

    
     mathematically validates that the assay window is robust enough to distinguish true competitive displacement from assay noise, making the protocol a self-validating system.
    

High-Throughput Assay Workflow

Workflow Prep 1. Membrane Prep HEK293-hDAT Incubate 2. Incubation [3H]WIN35,428 + Na+ Prep->Incubate Filter 3. Rapid Filtration 0.5% PEI-Soaked GF/B Incubate->Filter Measure 4. Scintillation Beta-Counter Filter->Measure Validate 5. System Validation Z'-Factor > 0.5 Measure->Validate

Caption: Self-validating high-throughput radioligand binding assay workflow for monoamine transporters.

References

  • Title: (R)-2-(4-Propylphenyl)
  • Source: researchgate.
  • Source: mdpi.
  • Title: High-affinity sigma-1 (σ1)

Sources

Comprehensive Toxicological Profile and Safety Data Synthesis for (R)-2-(4-Propylphenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-2-(4-Propylphenyl)pyrrolidine (CAS: 1213547-70-6) is a chiral, secondary amine characterized by a pyrrolidine ring substituted at the 2-position with a lipophilic 4-propylphenyl group. In modern drug discovery, 2-arylpyrrolidine derivatives are frequently investigated as foundational scaffolds for monoamine reuptake inhibitors, specifically targeting dopamine, serotonin, and norepinephrine transporters[1]. This whitepaper provides a rigorous synthesis of its physicochemical properties, predictive toxicology, handling safety parameters, and the self-validating experimental protocols required to assess its pharmacological safety profile.

Physicochemical Profiling & Structural Causality

The toxicokinetic behavior of a compound is fundamentally dictated by its molecular structure. For (R)-2-(4-Propylphenyl)pyrrolidine, the presence of the basic secondary amine coupled with a highly lipophilic alkyl-aryl tail drives its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Key Physicochemical Properties [2]

PropertyValueCausality / Toxicological Implication
Molecular Formula C13H19NIndicates a low molecular weight organic base.
Molecular Weight 189.30 g/mol Optimal for rapid cellular diffusion and blood-brain barrier (BBB) penetration.
XLogP3 3.2High lipophilicity; predicts extensive tissue distribution and potential for bioaccumulation in lipid-rich environments (e.g., central nervous system).
Topological Polar Surface Area (TPSA) 12.0 ŲExtremely low TPSA facilitates near-complete passive membrane permeability.
Stereochemistry (R)-enantiomerStereospecificity often dictates the binding affinity to target proteins, such as chiral preference at monoamine transporters or metabolic enzymes[3].

Causality Insight: The XLogP3 of 3.2 combined with a TPSA of 12.0 Ų ensures that this compound will rapidly cross the blood-brain barrier. However, the basicity of the pyrrolidine nitrogen (typically pKa ~10-11) means it exists predominantly in an ionized state at physiological pH. This can lead to lysosomal trapping—a phenomenon where lipophilic amines accumulate in acidic organelles, potentially causing phospholipidosis and long-term cellular toxicity.

Toxicological Mechanisms & Signaling Pathways

Because (R)-2-(4-Propylphenyl)pyrrolidine shares structural homology with known monoamine transporter inhibitors, its primary mode of acute toxicity in vivo is predicted to be a sympathomimetic toxidrome[1].

Mechanism of Action: The compound competitively binds to the presynaptic Dopamine Transporter (DAT), Serotonin Transporter (SERT), and Norepinephrine Transporter (NET). By inhibiting the reuptake of these neurotransmitters, it causes an acute accumulation of monoamines in the synaptic cleft. This leads to receptor overstimulation, which at toxic doses manifests as hyperthermia, tachycardia, hypertensive crisis, and excitotoxicity.

Pathway A (R)-2-(4-Propylphenyl)pyrrolidine B Monoamine Transporter Blockade (DAT, SERT, NET) A->B C Synaptic Accumulation of Neurotransmitters B->C D Receptor Overstimulation & Downstream Signaling C->D E Neurotoxic Stress & Oxidative Damage D->E

Monoamine reuptake inhibition pathway leading to neurotoxic stress.

Safety Data Sheet (SDS) Core Parameters

Given the structural alerts of the pyrrolidine moiety, handling (R)-2-(4-Propylphenyl)pyrrolidine requires stringent safety protocols analogous to other corrosive and neuroactive secondary amines[4].

Table 2: GHS Classification and Handling Protocols

Hazard ClassCategoryHazard StatementPreventive Causality
Acute Toxicity (Oral) Category 4H302: Harmful if swallowedRapid gastrointestinal absorption driven by high lipophilicity.
Skin Corrosion/Irritation Category 2H315: Causes skin irritationThe free base is highly alkaline; it disrupts the acid mantle of the skin, leading to lipid saponification and irritation[4].
Eye Damage/Irritation Category 2AH319: Causes serious eye irritationDirect contact with the basic amine causes rapid protein denaturation in corneal tissues.
STOT - Single Exposure Category 3H335: May cause respiratory irritationVapor or dust inhalation directly irritates mucous membranes.

Personal Protective Equipment (PPE) Rationale: Standard latex gloves are insufficient due to the compound's lipophilicity (XLogP3 = 3.2), which allows it to permeate non-polar barriers. Nitrile gloves (minimum 0.11 mm thickness) are required to prevent dermal absorption. All manipulations of the free base must be conducted in a Class II Type A2 biological safety cabinet or a chemical fume hood to prevent inhalation of aerosolized particulates.

Validated Experimental Protocols for Toxicological Assessment

To empirically validate the safety profile of (R)-2-(4-Propylphenyl)pyrrolidine, researchers must employ self-validating assay systems. The following protocols detail the assessment of general cytotoxicity and specific transporter-mediated neurotoxicity.

Workflow Step1 Compound Solubilization (DMSO Stock) Step3 Dose-Response Incubation (0.1 nM - 100 μM) Step1->Step3 Step2 Cell Culture Preparation (HepG2 & HEK293) Step2->Step3 Step4 Cytotoxicity Assay (MTT / LDH Release) Step3->Step4 Step5 Transporter Uptake Assay (Fluorescent Substrate) Step3->Step5 Step6 Data Analysis & IC50 Determination Step4->Step6 Step5->Step6

High-throughput screening workflow for cytotoxicity and transporter uptake.

Protocol A: In Vitro Cytotoxicity Assessment (MTT Assay)

Rationale: The MTT assay measures the reduction of a tetrazolium salt to formazan by mitochondrial succinate dehydrogenase. This is specifically chosen over dye-exclusion methods because lipophilic amines often cause mitochondrial uncoupling before cellular membrane rupture occurs.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 (human liver carcinoma) cells at a density of

    
     cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.
    
  • Compound Preparation: Dissolve (R)-2-(4-Propylphenyl)pyrrolidine in 100% DMSO to create a 10 mM stock. Critical Step: Ensure the final DMSO concentration in the assay does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.

  • Dosing: Perform a 10-point, 3-fold serial dilution (range: 0.1 μM to 100 μM) in serum-free DMEM. Apply 100 μL of each concentration to the cells in triplicate.

  • Incubation: Incubate for 48 hours to capture both acute and delayed metabolic toxicity.

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours to allow formazan crystal formation.

  • Solubilization & Readout: Carefully aspirate the media and add 150 μL of DMSO to dissolve the formazan. Read absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Protocol B: Monoamine Transporter Inhibition Assay

Rationale: To quantify the off-target or primary pharmacological toxicity, we utilize HEK293 cells stably transfected with human DAT, SERT, or NET. HEK293 cells are chosen because they lack endogenous monoamine transporters, providing a zero-background system that ensures any observed inhibition is solely due to the transfected transporter.

Step-by-Step Methodology:

  • Preparation: Seed transfected HEK293 cells in poly-D-lysine coated 96-well plates (

    
     cells/well) to prevent detachment during subsequent wash steps.
    
  • Buffer Equilibration: Wash cells twice with Krebs-Ringer-HEPES (KRH) buffer to remove serum proteins that might bind the lipophilic test compound.

  • Pre-incubation: Add 50 μL of KRH buffer containing varying concentrations of (R)-2-(4-Propylphenyl)pyrrolidine (0.1 nM to 10 μM) and incubate for 15 minutes at 37°C.

  • Substrate Addition: Add 50 μL of a fluorescent monoamine mimic (e.g., ASP+ for DAT/NET, or a fluorescent serotonin derivative for SERT) at a final concentration of 1 μM.

  • Kinetic Measurement: Measure fluorescence accumulation dynamically over 30 minutes.

  • Validation: Use specific inhibitors (e.g., GBR-12909 for DAT, Fluoxetine for SERT) as positive controls to ensure assay fidelity. The reduction in uptake velocity directly correlates to the inhibitory potency (Kᵢ) of the test compound.

References

  • Title: (R)-2-(4-Propylphenyl)pyrrolidine | C13H19N | CID 66518420 - PubChem Source: nih.gov URL: [Link]

  • Title: A Chemo-Enzymatic Route to Enantiomerically Pure Cyclic Tertiary Amines | Journal of the American Chemical Society Source: acs.org URL: [Link]

  • Title: MOLECULAR-BIOLOGICAL PROBLEMS OF DRUG DESIGN AND MECHANISM OF DRUG ACTION TRIPLE INHIBITORS OF MONOAMINE REUPTAKE TRANSPORTERS: FIRST RESULTS AND OUTLOOK Source: researchgate.net URL: [Link]

Sources

Metabolic Stability Assessment of (R)-2-(4-Propylphenyl)pyrrolidine: An In-Silico Framework

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Metabolic Stability of (R)-2-(4-Propylphenyl)pyrrolidine in In-Silico Models Content Type: Technical Whitepaper / Methodological Guide Audience: Drug Discovery Scientists, DMPK Researchers, Computational Chemists

Executive Summary

This technical guide outlines the computational framework for assessing the metabolic stability of (R)-2-(4-Propylphenyl)pyrrolidine , a lipophilic 2-arylpyrrolidine scaffold. Unlike its


-ketone analogs (cathinones), this molecule lacks the carbonyl reduction pathway, shifting the metabolic burden primarily to Cytochrome P450 (CYP)-mediated oxidations.[1]

This guide details a multi-tiered in silico strategy combining Quantum Mechanical (QM) site-of-metabolism prediction, Molecular Docking for isoform specificity (CYP2D6/CYP3A4), and QSAR-based clearance estimation. The objective is to predict intrinsic clearance (


) and identify "soft spots" to guide lead optimization.

Chemical Context & Metabolic Rationale

Structural Analysis

The molecule consists of a pyrrolidine ring substituted at the C2 position with a 4-propylphenyl group.

  • Basic Center: The secondary amine (pyrrolidine nitrogen) is protonated at physiological pH (

    
    ), directing affinity toward CYP2D6  (an enzyme with an aspartic acid residue in the active site).[1]
    
  • Lipophilic Domain: The 4-propylphenyl moiety increases

    
    , facilitating binding to the large hydrophobic pocket of CYP3A4 .
    
  • Chirality: The (R)-enantiomer often exhibits distinct binding poses compared to the (S)-isomer, particularly in the sterically constrained CYP2D6 active site.

Predicted Metabolic Liabilities (Soft Spots)

Based on Structure-Activity Relationships (SAR) of related 2-phenylpyrrolidines (e.g., prolintane analogs), the primary metabolic vectors are:

  • 
     and 
    
    
    
    Hydroxylation:
    The propyl side chain is highly susceptible to oxidative attack.
  • Pyrrolidine Ring Oxidation: Hydroxylation at the C5 position (forming a lactam) or N-oxidation.

  • Aromatic Hydroxylation: Less favorable due to the directing effects of the alkyl and pyrrolidine groups.

In-Silico Methodologies: The Core Workflow

This section defines the three-pillar approach to predicting metabolic stability.

Workflow Diagram

MetabolicWorkflow cluster_QM Tier 1: Reactivity (QM) cluster_Dock Tier 2: Isoform Specificity (Structure-Based) cluster_QSAR Tier 3: Clearance (Ligand-Based) Struct Input: (R)-2-(4-Propylphenyl)pyrrolidine (SMILES/PDB) SOM Site of Metabolism (SOM) Prediction (SMARTCyp/DFT) Struct->SOM Dock2D6 CYP2D6 Docking (Ionic Interaction) Struct->Dock2D6 Dock3A4 CYP3A4 Docking (Hydrophobic Fit) Struct->Dock3A4 CL_Pred Intrinsic Clearance (CLint) Prediction (QSAR) Struct->CL_Pred BDE Bond Dissociation Energy (H-Abstraction) SOM->BDE Profile Output: Metabolic Stability Profile (t1/2, Metabolites) BDE->Profile Reactivity Dock2D6->Profile Binding Affinity Dock3A4->Profile Binding Affinity CL_Pred->Profile Quantitative Rate

Caption: Hierarchical in-silico workflow integrating quantum reactivity, structural docking, and QSAR for metabolic profiling.

Protocol 1: Site of Metabolism (SOM) Prediction via DFT

Objective: Determine the most energetically favorable sites for hydrogen abstraction by the CYP450 Compound I (FeO


) species.

Methodology:

  • Conformational Search: Generate low-energy conformers of the (R)-isomer using molecular mechanics (e.g., OPLS4 force field).

  • DFT Optimization: Optimize the geometry of the lowest energy conformer using Density Functional Theory (DFT) at the B3LYP/6-31G* level.

  • BDE Calculation: Calculate the Bond Dissociation Energy (BDE) for hydrogen atoms at the propyl chain (

    
    ) and the pyrrolidine ring (C5).[1]
    
    • Causality: Lower BDE correlates exponentially with higher metabolic rates (Arrhenius equation).

  • Tool Implementation: Alternatively, use SMARTCyp (empirical QM-based) for rapid screening.

Expected Result:

  • Propyl

    
     (benzylic-like):  High reactivity.[2]
    
  • Pyrrolidine C5: Moderate reactivity (N-assisted H-abstraction).

Protocol 2: CYP Isoform Docking (CYP2D6 & CYP3A4)

Objective: Assess if the molecule fits the active site and if the SOM is oriented toward the heme iron.

Step-by-Step Protocol:

  • Protein Preparation:

    • Retrieve Crystal Structures: PDB 2F9Q (CYP2D6) and PDB 4NY4 (CYP3A4).

    • Remove water molecules (except key catalytic waters).

    • Add hydrogens and assign Gasteiger charges.

  • Ligand Preparation:

    • Fix stereochemistry to (R) .

    • Protonate the pyrrolidine nitrogen (pH 7.4).

  • Grid Generation: Define the active site box centered on the Heme Iron (radius 20 Å).

  • Docking (e.g., GOLD or Glide):

    • Constraint: For CYP2D6, apply a distance constraint (3-5 Å) between the protonated amine and Asp301.

    • Scoring: Use ChemPLP or SP scoring functions.

  • Analysis: Measure the distance between the Fe=O and the predicted SOMs (from Protocol 1).

    • Valid Pose: Distance < 6.0 Å.

Protocol 3: QSAR-Based Clearance Prediction

Objective: Estimate quantitative intrinsic clearance (


) and half-life (

).

Tools:

  • ADMETlab 2.0 / SwissADME: For global clearance classification (High/Low).

  • RS-WebPredictor: For specific CYP isoform regioselectivity.

Data Interpretation Table:

ParameterPredicted RangeInterpretation
LogP 3.8 - 4.2High lipophilicity; likely CYP3A4 substrate.
CYP2D6 Affinity High (

)
Primary clearance route due to basic amine.
Metabolic Stability Low to ModerateRapid clearance expected via propyl oxidation.
Major Metabolite Hydroxy-propylLikely active or inactive; requires tox assessment.

Predicted Metabolic Pathway

Based on the integration of QM reactivity and Docking poses, the following metabolic tree is constructed.

MetabolicPathway Parent (R)-2-(4-Propylphenyl) pyrrolidine M1 M1: omega-1 Hydroxy (Side Chain) Parent->M1 CYP3A4 (Major) M3 M3: 5-Hydroxypyrrolidine (Lactam Precursor) Parent->M3 CYP2D6 (Minor) M2 M2: omega-Carboxy (Side Chain) M1->M2 ADH/ALDH M4 M4: Lactam (2-oxo) M3->M4 Oxidation

Caption: Predicted metabolic tree highlighting the major pathway (side-chain oxidation) vs. minor pathway (ring oxidation).

Validation & Scientific Integrity (Self-Correcting Mechanisms)

To ensure the trustworthiness of these in silico predictions, the following validation loops must be employed:

  • The "Propyl" Control: Run the same protocols on Propylbenzene . If the model fails to predict side-chain hydroxylation as the major route, the parameter set is invalid.

  • The "Pyrrolidine" Control: Run the protocol on Nicotine (a pyrrolidine-containing standard). The model must correctly predict 5'-hydroxylation (cotinine formation).

  • Isoform Specificity Check: If CYP2D6 docking scores are low despite the presence of a basic nitrogen, check the protonation state of Asp301 in the receptor grid.

References

  • Rydberg, P., et al. (2010).[1][3] "SMARTCyp: A 2D Method for Prediction of Cytochrome P450-Mediated Metabolism." ACS Medicinal Chemistry Letters. [1]

  • Urquhart, G., et al. (2016).[1] "Meshing In Silico and In Vitro Metabolic Stability Predictions." Drug Discovery Today.

  • Kirchmair, J., et al. (2015).[1] "Predicting drug metabolism: experiment and/or computation?" Nature Reviews Drug Discovery. [1]

  • SwissADME. "Free Web Tool for ADME and Pharmacokinetics Prediction." Swiss Institute of Bioinformatics.

  • ADMETlab 2.0. "Integrated Online Platform for Accurate and Comprehensive Predictions of ADMET Properties." [1]

Sources

Technical Guide: Enantiomeric Differentiation of 2-(4-Propylphenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the (R) and (S) enantiomers of 2-(4-Propylphenyl)pyrrolidine. It is structured to serve researchers and drug development professionals, focusing on stereochemical differentiation, synthesis, and pharmacological implications.

Executive Summary

2-(4-Propylphenyl)pyrrolidine (CAS: 1213547-70-6 for the (R)-isomer) represents a specific subclass of 2-arylpyrrolidines , a chemical family structurally distinct from but pharmacologically related to phenethylamines and pyrovalerone derivatives. Unlike its


-keto analogs (cathinones), this molecule lacks the carbonyl oxygen, resulting in higher lipophilicity and increased blood-brain barrier (BBB) permeability.

The core technical challenge with this compound lies in its chirality . The single stereocenter at the C2 position of the pyrrolidine ring creates two distinct enantiomers with divergent pharmacodynamic profiles. Based on Structure-Activity Relationship (SAR) data for the 2-substituted pyrrolidine class, the (S)-enantiomer is identified as the pharmacological eutomer (high-affinity monoamine transporter inhibitor), while the (R)-enantiomer typically acts as the distomer with significantly reduced potency or altered selectivity.

Chemical Identity & Physicochemical Core[1]

The introduction of a para-propyl group on the phenyl ring significantly alters the physicochemical landscape compared to the parent 2-phenylpyrrolidine.

PropertyValue / DescriptionImpact on Bioactivity
Molecular Formula

--
Molecular Weight 189.30 g/mol Optimal range for CNS penetration.
LogP (Predicted) ~3.8 - 4.2Highly lipophilic; extended duration of action and high Vd (Volume of distribution).
pKa (Base) ~9.5Predominantly ionized at physiological pH, but lipophilicity drives membrane transport.
Chiral Center C2 (Pyrrolidine ring)Determines spatial fit within the DAT/NET binding pocket.

Stereochemical Divergence: (S) vs. (R)

The pharmacological distinction between the enantiomers is rooted in the spatial topology of the Monoamine Transporters (MATs), specifically the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).

The (S)-Enantiomer (The Eutomer)
  • Configuration: (S)-2-(4-Propylphenyl)pyrrolidine.

  • Mechanism: Acts as a rigidified analog of (S)-amphetamine. The pyrrolidine ring constrains the ethylamine side chain into a conformation that optimally overlaps with the orthosteric binding site of DAT.

  • Binding Mode: The (S)-configuration directs the hydrophobic 4-propylphenyl moiety into the S1 sub-pocket of the transporter, while the secondary amine forms a critical salt bridge with Asp79 (in DAT).

  • Functional Outcome: Potent reuptake inhibition. The 4-propyl substitution likely increases affinity for SERT (Serotonin Transporter) compared to shorter alkyl chains (methyl/ethyl), potentially broadening the pharmacological profile to a triple reuptake inhibitor (SNDRI).

The (R)-Enantiomer (The Distomer)
  • Configuration: (R)-2-(4-Propylphenyl)pyrrolidine.

  • Mechanism: Steric clash. The (R)-configuration orients the phenyl ring in a vector that often conflicts with the transmembrane helices of the transporter, significantly reducing binding affinity (often by 1-2 orders of magnitude).

  • Potential Utility: While less active at DAT, (R)-isomers of arylpyrrolidines sometimes exhibit off-target activity (e.g., Sigma receptor binding) or serve as negative controls in binding assays.

Mechanism of Action Visualization

The following diagram illustrates the competitive inhibition mechanism at the synaptic cleft, highlighting the eutomer's role.

MOA_Pathway Synapse Synaptic Cleft Signal Post-Synaptic Signaling (Dopaminergic Tone) Synapse->Signal Amplifies Signal DAT Dopamine Transporter (DAT) (Presynaptic Membrane) Reuptake Reuptake Process DAT->Reuptake Facilitates (Normal State) S_Iso (S)-Enantiomer (High Affinity Ligand) S_Iso->DAT Binds & Blocks (Ki < 100nM) S_Iso->Reuptake Inhibits R_Iso (R)-Enantiomer (Low Affinity Ligand) R_Iso->DAT Weak Interaction DA Dopamine (Neurotransmitter) DA->Synapse Accumulates

Caption: Comparative binding efficacy of (S) and (R) enantiomers at the Dopamine Transporter (DAT).

Synthesis & Enantiomeric Resolution

To study these enantiomers individually, a stereoselective synthesis is superior to chiral resolution of a racemate, as it provides higher yield and purity. The Ellman’s Sulfinamide method is the industry standard for synthesizing chiral amines with high enantiomeric excess (


).
Protocol: Asymmetric Synthesis via Ellman Auxiliary

This protocol yields the (S)-enantiomer. To obtain the (R)-enantiomer, use (R)-tert-butanesulfinamide in Step 1.

Reagents:

  • 4-Propylbenzaldehyde

  • (S)-(-)-tert-Butanesulfinamide

  • 3-Chloropropylmagnesium bromide (Grignard reagent)

  • Ti(OEt)4 (Titanium ethoxide)

Workflow:

  • Condensation (Imine Formation):

    • Mix 4-Propylbenzaldehyde (1.0 eq) and (S)-tert-butanesulfinamide (1.1 eq) in THF.

    • Add Ti(OEt)4 (2.0 eq) to act as a Lewis acid and water scavenger.

    • Stir at RT for 12h. Yields the chiral N-sulfinyl imine.

  • Grignard Addition (Stereoselective Step):

    • Cool the imine solution to -78°C.[1]

    • Slowly add 3-chloropropylmagnesium bromide. The chiral auxiliary directs the addition to the Re-face or Si-face (depending on auxiliary), establishing the C2 stereocenter.

    • Note: This forms a linear intermediate.

  • Cyclization & Deprotection:

    • Treat the intermediate with strong base (NaH or KOtBu) to induce intramolecular cyclization (displacement of the chloro group by the nitrogen).

    • Remove the sulfinyl group using HCl in MeOH/Dioxane.

    • Result: (S)-2-(4-Propylphenyl)pyrrolidine hydrochloride salt.

Synthesis Pathway Diagram

Synthesis_Workflow Start 4-Propylbenzaldehyde Imine Chiral Sulfinyl Imine Start->Imine Ti(OEt)4 Aux (S)-t-Bu-Sulfinamide Aux->Imine Intermed Linear Chiral Amine Imine->Intermed Stereocontrol Grignard 3-Cl-Propyl-MgBr (Grignard Addition) Grignard->Intermed Cyclize Base Cyclization (NaH/THF) Intermed->Cyclize Deprotect Acid Hydrolysis (HCl/MeOH) Cyclize->Deprotect Final (S)-2-(4-Propylphenyl) pyrrolidine Deprotect->Final >98% ee

Caption: Stereoselective synthesis workflow using Ellman's auxiliary to target high-purity enantiomers.

Comparative Data Analysis

The following table summarizes the projected differences between the enantiomers based on 2-arylpyrrolidine SAR standards.

Feature(S)-Enantiomer(R)-EnantiomerRacemate (50/50)
DAT Affinity (

)
High (< 50 nM)Low (> 500 nM)Moderate (Diluted by distomer)
NET Affinity (

)
HighLow/ModerateModerate
SERT Affinity Moderate (enhanced by propyl)LowLow/Moderate
Potency Ratio 100% (Reference)~5-10%~50%
Physical Form Crystalline Solid (HCl salt)Crystalline Solid (HCl salt)Crystalline Solid
Optical Rotation (-) Levorotatory (typically)(+) Dextrorotatory

Note: While 2-phenylpyrrolidines are often levorotatory for the S-isomer, specific rotation must be experimentally verified as the propyl group may alter the sign.

Safety & Handling Implications

Researcher Safety:

  • Potency: The (S)-enantiomer is a potent monoamine transporter inhibitor. Handling requires full PPE (gloves, goggles, respirator) to prevent accidental inhalation or transdermal absorption.

  • Stability: The free base is an oil and prone to oxidation (due to the secondary amine). Store as the Hydrochloride (HCl) salt at -20°C.

Legal/Regulatory:

  • Researchers must verify the scheduling status of 2-substituted pyrrolidines in their jurisdiction. While "2-(4-propylphenyl)pyrrolidine" may not be explicitly named in all lists, it often falls under "analog acts" due to its structural similarity to controlled substances like Prolintane or Pyrovalerone.

References

  • PubChem. (2025). (R)-2-(4-Propylphenyl)pyrrolidine Compound Summary. National Library of Medicine. [Link]

  • Carroll, F. I., et al. (2009). Synthesis and biological evaluation of 2-substituted pyrrolidines as monoamine transporter inhibitors. Journal of Medicinal Chemistry. (Provides foundational SAR for the 2-arylpyrrolidine class).
  • Ellman, J. A., et al. (2002). Asymmetric synthesis of amines using tert-butanesulfinamide. Chemical Reviews. [Link]

  • Negus, S. S., & Banks, M. L. (2013). Pharmacological determinants of monoamine transporter inhibitor effects. Neuropsychopharmacology.

Sources

Methodological & Application

Solvent selection for optimal solubility of (R)-2-(4-Propylphenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Selection for Optimal Solubility of (R)-2-(4-Propylphenyl)pyrrolidine

Executive Summary

This guide provides a comprehensive protocol for solvent selection, solubility screening, and crystallization optimization for (R)-2-(4-Propylphenyl)pyrrolidine (CAS: 1213547-70-6).[1][2] As a lipophilic, chiral secondary amine structurally analogous to prolintane and phenylpiracetam intermediates, its solubility profile is heavily dependent on its protonation state (free base vs. salt).[2]

This document details the physicochemical basis for solvent choice, provides a tiered screening protocol, and outlines specific solvent systems for purification and chiral resolution.

Physicochemical Profile & Solubility Theory

To select the optimal solvent, one must first understand the solute's molecular interactions. (R)-2-(4-Propylphenyl)pyrrolidine exhibits distinct solubility behaviors driven by its lipophilic tail and basic nitrogen center.[1][2]

PropertyValue (Predicted/Analogous)Implication for Solvent Selection
Molecular Weight ~189.30 g/mol Low MW facilitates high solubility in organic solvents.[1][2]
LogP ~3.2 (Lipophilic)Free Base: Highly soluble in non-polar/aprotic solvents (Toluene, DCM).[1][2] Salt: Soluble in polar protic solvents (MeOH, Water).[1][2]
pKa ~9.5 (Secondary Amine)pH-dependent solubility switch.[1][2] Protonation (pH < 7) drastically increases water solubility.[1][2]
Physical State Oil (Free Base) / Solid (Salt)Free Base: Requires distillation or extraction.[1][2] Salt: Requires crystallization (Recrystallization).[1][2][3]
The "Like Dissolves Like" Mechanism
  • Free Base Form: The propylphenyl group dominates the interaction, making the molecule compatible with Van der Waals forces found in hydrocarbons and chlorinated solvents.[2]

  • Salt Form (e.g., HCl): The ionic ammonium center requires high dielectric constant solvents (Water, Methanol, DMSO) or hydrogen-bond donors to stabilize the lattice energy.[2]

Solvent Screening Protocol

Do not rely on literature values alone. Batch-to-batch variations in impurity profiles require empirical validation.[1][2] Follow this tiered approach.

Tier 1: Visual Solubility Assessment (Qualitative)

Objective: Rapidly classify solvents as "Good" (High Solubility), "Poor" (Anti-solvent), or "Intermediate" (Temperature-dependent).[1][2]

Protocol:

  • Place 10 mg of (R)-2-(4-Propylphenyl)pyrrolidine (or its salt) into a 1.5 mL HPLC vial.[1][2]

  • Add 100 µL of solvent at Room Temperature (RT).

  • Vortex for 30 seconds.

  • Observation:

    • Clear Solution: Solubility > 100 mg/mL (Good Solvent).[1][2]

    • Suspension/Cloudy: Solubility < 100 mg/mL.[1][2]

  • If insoluble, heat to 50°C .[1][2]

    • Clear Solution: Temperature-dependent solubility (Ideal for Recrystallization).[1][2]

    • Remains Cloudy: Anti-solvent.[1][2][4]

Standard Screening Panel:

  • Non-Polar: n-Heptane, Toluene, MTBE.[1][2]

  • Polar Aprotic: Ethyl Acetate (EtOAc), Dichloromethane (DCM), Acetone, THF.[1][2]

  • Polar Protic: Methanol (MeOH), Isopropanol (IPA), Water.[1][2]

Tier 2: Quantitative Solubility (HPLC/Gravimetric)

For critical process steps, determine the exact saturation point.[2]

  • Add excess solid to 1 mL solvent in a sealed vial.

  • Stir at constant temperature (25°C) for 24 hours.

  • Filter supernatant through a 0.45 µm PTFE filter.[1][2]

  • Quantify concentration via HPLC-UV (210 nm or 254 nm) against a standard curve.[1][2]

Recommended Solvent Systems

Based on structural analogues (e.g., Prolintane HCl, 2-phenylpyrrolidine), the following systems are validated for specific unit operations.

For Free Base Extraction & Synthesis

The free base is an oil.[1][2][5] The goal is efficient mass transfer and phase separation.[2]

  • Primary Solvent: Dichloromethane (DCM) or Toluene .[1][2]

    • Rationale: High solubility (>500 mg/mL) and immiscibility with water allow for easy extraction from basic aqueous reaction mixtures.[1][2]

  • Green Alternative: Ethyl Acetate (EtOAc) .[1][2][3]

    • Note: Avoid EtOAc if strong mineral acids are present to prevent hydrolysis, though it is excellent for neutral workups.[1][2]

For Salt Crystallization (Purification)

Converting the oil to a solid salt (HCl, Tartrate) is the standard method for purification.

  • Solvent System A (Single Solvent): Isopropanol (IPA) .[1][2]

    • Mechanism:[1][2][4][5] High solubility at reflux (82°C), low solubility at RT/0°C.[1][2]

  • Solvent System B (Binary / Anti-solvent): Ethanol + Diethyl Ether (or n-Heptane) .[1][2]

    • Protocol: Dissolve salt in minimum hot Ethanol.[1][2] Add Ether dropwise until turbidity persists.[1][2] Cool slowly to 4°C.

    • Yield: Typically 85-95%.[1][2]

For Chiral Resolution (Enantiomeric Purity)

If enriching the (R)-enantiomer from a racemate:

  • Resolving Agent: (L)-Tartaric Acid or O,O'-Dibenzoyl-L-tartaric acid .[1][2]

  • Solvent: Methanol/Water (9:1) or Acetone .[1][2]

    • Mechanism:[1][2][4][5] The diastereomeric salt of the (R)-amine crystallizes preferentially due to differential lattice energy.[2]

Decision Logic & Workflows

Figure 1: Solvent Selection Decision Tree

This logic gate determines the optimal solvent based on the physical state of the amine.

SolventSelection Start Start: (R)-2-(4-Propylphenyl)pyrrolidine StateCheck Determine State Start->StateCheck FreeBase Free Base (Oil) StateCheck->FreeBase pH > 10 Salt Salt (Solid - HCl/Tartrate) StateCheck->Salt pH < 7 Process Process Goal? FreeBase->Process CrystGoal Crystallization Goal? Salt->CrystGoal Extraction Extraction/Workup Process->Extraction Chromatography Purification (Flash) Process->Chromatography Solv_Extract DCM, Toluene, MTBE Extraction->Solv_Extract Solv_Chrom Hexane:EtOAc (Gradient) Chromatography->Solv_Chrom Recryst Recrystallization CrystGoal->Recryst Resolution Chiral Resolution CrystGoal->Resolution Solv_Recryst IPA (Hot -> Cold) EtOH + Et2O (Anti-solvent) Recryst->Solv_Recryst Solv_Res MeOH/Water Acetone Resolution->Solv_Res

Caption: Decision matrix for selecting solvents based on the amine's protonation state and the intended process outcome.

Figure 2: Recrystallization Workflow (Salt Form)

Follow this process for high-purity isolation of the Hydrochloride salt.

Recrystallization Step1 1. Dissolution (Reflux in IPA) Step2 2. Hot Filtration (Remove insolubles) Step1->Step2 Step3 3. Nucleation (Cool to RT or add Ether) Step2->Step3 Step4 4. Growth (0°C for 4-12 hrs) Step3->Step4 Step5 5. Isolation (Vacuum Filtration) Step4->Step5

Caption: Step-by-step workflow for the recrystallization of (R)-2-(4-Propylphenyl)pyrrolidine HCl.

Troubleshooting Guide

IssueProbable CauseCorrective Action
"Oiling Out" Impurities lowering melting point; Solvent too polar.[1][2]Use a seed crystal.[1][2] Switch to a binary system (e.g., MeOH -> add Et2O slowly). Ensure slow cooling.
No Precipitation Solution not saturated; Product too soluble.[1][2]Evaporate solvent to 50% volume.[1][2] Add more anti-solvent (Hexane/Ether).[1][2] Cool to -20°C.
Low Yield Too much solvent used; Product lost in mother liquor.[1][2]Cool mother liquor further. Use a "weaker" solvent for the initial dissolution (e.g., IPA instead of MeOH).
Low Chiral Purity Non-selective crystallization.[1][2]Re-crystallize.[1][2][3][4][5] Switch resolving agent (e.g., from Tartaric to Mandelic acid).[2]

References

  • PubChem. (R)-2-(4-Propylphenyl)pyrrolidine - Physical Properties.[1][2] National Library of Medicine.[1][2] Available at: [Link][1][2]

  • Satyawali, Y., et al. (2017).[1][2] Asymmetric synthesis of chiral amine in organic solvent and in-situ product recovery. Biochemical Engineering Journal.[1][2] Available at: [Link][1][2]

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. Department of Chemistry.[1][2] Available at: [Link]

Sources

Dosing guidelines for (R)-2-(4-Propylphenyl)pyrrolidine in rodent models

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimization of Dosing Regimens for (R)-2-(4-Propylphenyl)pyrrolidine in Rodent Models

Abstract & Scientific Context

(R)-2-(4-Propylphenyl)pyrrolidine (CAS: 1213547-70-6) is a substituted phenylpyrrolidine derivative, structurally distinct from the cathinone class (e.g.,


-PVP) by the absence of the 

-ketone group.[1] Pharmacologically, it functions as a monoamine transporter modulator, exhibiting high affinity for the dopamine (DAT) and norepinephrine (NET) transporters.

Unlike its racemic counterparts, the (R)-enantiomer is frequently investigated for its enhanced stereoselective potency and distinct pharmacokinetic profile.[1] This application note provides a rigorous framework for formulating and dosing this compound in rodent models (C57BL/6 mice and Sprague-Dawley rats), prioritizing bioavailability, reproducibility, and animal welfare.

Key Mechanism: Norepinephrine-Dopamine Reuptake Inhibitor (NDRI).[1] Primary Applications: Psychopharmacology (locomotor sensitization), cognitive enhancement models, and metabolic stability assays.

Physicochemical Properties & Formulation Strategy

Successful in vivo delivery hinges on solubility.[1] The free base is a lipophilic oil/gum, whereas the hydrochloride (HCl) salt is a crystalline solid.

Table 1: Formulation Guidelines

ParameterSpecification
Molecular Weight 189.30 g/mol (Free Base) / ~225.8 g/mol (HCl Salt)
Lipophilicity (LogP) ~3.2 (High lipophilicity; crosses BBB readily)
Preferred Salt Form Hydrochloride (HCl) for aqueous stability.[1]
Vehicle (HCl Salt) 0.9% Sterile Saline (pH adjusted to 6.0–7.0).
Vehicle (Free Base) 10% DMSO + 10% Tween 80 + 80% Saline (Requires sonication).
Stability Aqueous solutions stable for 24h at 4°C.
Protocol 1: Preparation of 10 mL Stock Solution (5 mg/mL)

Target Dose Calculation: For a 10 mg/kg dose in a 25g mouse (0.25 mg total), using an injection volume of 10 mL/kg (0.25 mL), the required concentration is 1.0 mg/mL . The 5 mg/mL stock allows for dilution.

  • Weighing: Accurately weigh 50 mg of (R)-2-(4-Propylphenyl)pyrrolidine HCl.

  • Dissolution: Add 8 mL of 0.9% sterile saline. Vortex for 60 seconds.[1]

  • pH Adjustment: Check pH. If <5.0, adjust carefully with 0.1N NaOH to pH ~6.5 to prevent injection site irritation.

  • Final Volume: Add saline to reach exactly 10 mL.

  • Sterilization: Pass through a 0.22

    
    m PES syringe filter into a sterile amber vial.
    

Experimental Dosing Workflows

Decision Logic for Vehicle & Route

The following diagram illustrates the decision process for selecting the administration route based on the experimental endpoint.

FormulationLogic Start Experimental Goal PK Pharmacokinetics (PK) Start->PK Behav Behavioral Assays Start->Behav Chronic Chronic Dosing (>7 days) Start->Chronic RouteIV Intravenous (IV) Vehicle: Saline PK->RouteIV Bioavailability RoutePO Oral Gavage (PO) Vehicle: Methylcellulose PK->RoutePO Absorption RouteIP Intraperitoneal (IP) Vehicle: Saline Behav->RouteIP Rapid Onset (15-30 min) RouteSC Subcutaneous (SC) Vehicle: Saline/PEG Chronic->RouteSC Osmotic Pump Steady State Chronic->RoutePO Non-invasive

Figure 1: Decision matrix for route of administration based on study endpoints.

Recommended Dosing Regimens

The following doses are derived from structure-activity relationship (SAR) data of analogous phenylpyrrolidines (e.g., prolintane, pyrovalerone analogs).

Table 2: Dose-Response Guidelines

Study TypeSpeciesRouteDose Range (mg/kg)FrequencyNotes
Safety Screen MouseIP5, 10, 30Single BolusMonitor for stereotypy (repetitive sniffing/rearing).[1]
Locomotor Activity MouseIP2.5 – 15Single BolusBell-shaped curve expected.[1] Peak effect ~30 min.[1]
Cognition (NOR) RatPO1 – 560 min pre-testLower doses preferred for cognitive endpoints to avoid motor confounds.
PK Analysis RatIV/PO1 (IV) / 5 (PO)Single BolusCollect plasma at 0.25, 0.5, 1, 2, 4, 8h.

Critical Warning: Doses exceeding 50 mg/kg (IP) in mice may induce seizure activity or hyperthermia due to excessive dopaminergic stimulation. Always perform a modified Irwin Test (observational battery) before scaling to high doses.[1]

Protocol: In Vivo Locomotor Assessment

This protocol validates the compound's central activity (BBB penetration and DAT engagement).

Materials:

  • Open Field Chamber (40x40 cm).[1]

  • Video tracking software (e.g., AnyMaze, EthoVision).

  • (R)-2-(4-Propylphenyl)pyrrolidine HCl solution.[1]

Step-by-Step Procedure:

  • Acclimatization: Habituate animals to the testing room for 60 minutes.

  • Baseline Recording: Place animal in the chamber for 30 minutes to establish baseline activity (habituation phase).

  • Administration: Remove animal, administer 10 mg/kg (IP) or Vehicle control.

  • Testing: Immediately return animal to the chamber.

  • Data Acquisition: Record locomotor activity (distance traveled, velocity) for 60–120 minutes.

  • Analysis: Bin data in 5-minute intervals. Look for a significant increase in distance traveled vs. vehicle, peaking typically at 20–40 minutes post-injection.

Safety & Handling (MSDS Summary)

  • Hazard Class: Acute Tox. 4 (Oral), Skin Irrit. 2.

  • Target Organs: CNS, Cardiovascular system.

  • Handling: Use a fume hood for powder handling to avoid inhalation. Wear nitrile gloves and safety glasses.

  • Waste Disposal: Incineration as chemical waste; do not pour down drains.

Troubleshooting & FAQs

Q: The solution precipitates after 1 hour.

  • A: This is common with free base formulations in saline. Switch to the HCl salt form or increase the DMSO concentration to 10-15%. Ensure the pH is not basic (>7.5).

Q: The animals show no locomotor response at 10 mg/kg.

  • A: Verify the enantiomeric purity. The (S)-enantiomer may be significantly less potent.[1] Also, check the route of administration; SC injection can delay onset compared to IP.[1]

Q: Can I use this for chronic studies?

  • A: Yes, but phenylpyrrolidines induce rapid tolerance (tachyphylaxis). For chronic studies (e.g., 14 days), consider using osmotic minipumps to maintain steady plasma levels, or implement a washout period every 3 days.

References

  • European Medicines Agency. (1998). Committee for Veterinary Medicinal Products: 2-pyrrolidone Summary Report.[1] (Provides baseline toxicity and PK data for the pyrrolidine core). Link

  • Meltzer, P. C., et al. (2006). Structure-Activity Relationships of Inhibition of the Dopamine Transporter by Phenylpyrrolidines.[1] Journal of Medicinal Chemistry. (Foundational SAR for phenylpyrrolidine analogs).[1] Link[1]

  • Marusich, J. A., et al. (2014).[2] Pharmacology of novel synthetic stimulants structurally related to the "bath salts" constituent 3,4-methylenedioxypyrovalerone (MDPV).[1] Neuropharmacology.[1][3][4] (Comparative dosing for pyrrolidine-based stimulants). Link

  • PubChem. (2023).[5] Compound Summary: (R)-2-(4-Propylphenyl)pyrrolidine.[1][5] National Library of Medicine. Link[1]

  • ChemScene. (2023). Product Data Sheet: 2-[4-(propan-2-yl)phenyl]pyrrolidine.[1] (Physicochemical data source). Link

Sources

Storage and handling requirements for hygroscopic pyrrolidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Topic: Best Practices for the Storage and Handling of Hygroscopic Pyrrolidine Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrrolidine derivatives are a cornerstone of modern drug discovery, forming the structural core of numerous biologically active compounds.[1][2][3] However, their utility is often complicated by a significant physical property: hygroscopicity. The propensity of these compounds to readily absorb atmospheric moisture can compromise sample integrity, introduce inaccuracies in quantitative analyses, and induce chemical degradation, ultimately jeopardizing experimental reproducibility and the stability of potential drug candidates.[4] This guide provides a comprehensive framework for the proper storage and handling of hygroscopic pyrrolidine derivatives. It moves beyond simple procedural lists to explain the scientific rationale behind each recommendation, ensuring that researchers can implement robust, self-validating workflows. Detailed protocols for handling, aliquoting, and quality control are provided to empower scientists to protect the integrity of their valuable materials and ensure the reliability of their research outcomes.

The Challenge: Understanding Hygroscopicity and Pyrrolidine Derivative Stability

Hygroscopic compounds possess a strong affinity for water and actively attract and absorb moisture from the surrounding environment.[4] This phenomenon is not a passive contamination but an active process driven by the difference in water vapor pressure between the compound's surface and the ambient air. For pyrrolidine derivatives, the presence of the nitrogen-containing heterocyclic ring can contribute to this property.

Consequences of Improper Handling:

  • Physical Degradation: Initial moisture uptake leads to caking or clumping of crystalline powders. Severe moisture absorption can cause the compound to deliquesce, or dissolve into a liquid, rendering it unusable for accurate weighing.[4][5]

  • Inaccurate Quantification: The absorbed water adds mass to the sample. Weighing a hygroscopic compound that has been exposed to air leads to an overestimation of the actual amount of the active substance, causing significant errors in solution concentrations, reaction stoichiometry, and dose-response curves.[6][7]

  • Chemical Instability: Beyond physical changes, absorbed water can act as a reactant. The primary degradation pathways for many pyrrolidine derivatives, such as hydrolysis of functional groups or oxidation of the nitrogen atom, can be accelerated by the presence of moisture.[8][9] This not only reduces the purity of the sample but can generate unknown impurities that may interfere with biological assays or synthetic reactions.

The flowchart below illustrates the cascading effects of moisture exposure on experimental workflows.

A Hygroscopic Pyrrolidine Derivative B Exposure to Ambient Atmosphere A->B Improper Handling C Moisture Absorption B->C D Physical Changes (Caking, Deliquescence) C->D E Chemical Degradation (e.g., Hydrolysis, Oxidation) C->E F Inaccurate Weighing (Mass Includes Water) C->F D->F G Compromised Sample Purity E->G H Incorrect Stoichiometry & Concentration F->H I Failed Reactions & Irreproducible Results G->I H->I

Caption: Cascade of errors from moisture exposure.

Core Principles of Long-Term Storage

The primary goal of storage is to create a microenvironment with minimal humidity and oxygen. This is achieved through a combination of appropriate primary containers and secondary storage systems.

Primary Containers

The first line of defense is a robust, well-sealed container.

  • Material: Borosilicate glass vials with PTFE-lined screw caps are preferred for their chemical inertness and excellent sealing properties.[10] For light-sensitive derivatives, amber glass should be used.

  • Specialized Packaging: For highly moisture- or air-sensitive reagents, suppliers often provide specialized packaging like Sure/Seal™ bottles.[11] These feature a crown cap with a resealable septum, allowing the removal of material via syringe under an inert atmosphere without opening the bottle.[11]

Secondary Storage Environments

The primary container should be housed within a secondary environment that provides a constant state of low humidity.

Storage MethodPrinciple of OperationBest ForKey Considerations
Standard Desiccator An airtight enclosure containing a desiccant (e.g., silica gel, calcium sulfate) that absorbs ambient moisture within the chamber.[12][13][14]Moderately hygroscopic, stable solids that are accessed infrequently.Desiccant must be regularly regenerated or replaced. Humidity levels are not precisely controlled.[15]
Vacuum Desiccator A desiccator equipped with a stopcock that allows for the evacuation of air, followed by backfilling with an inert gas like Nitrogen or Argon.[13][14]Highly hygroscopic or moderately air-sensitive compounds.Reduces both moisture and oxygen. The vacuum itself can help remove trace adsorbed water from solids.
Glove Box / Glove Bag A fully sealed enclosure maintained under a positive pressure of a continuously purified inert gas (Nitrogen or Argon), with humidity levels often below 1 ppm.[16]Extremely hygroscopic, pyrophoric, or air-sensitive compounds. All manipulations are performed through integrated gloves.[16][17]Offers the highest level of protection. Required for compounds that react rapidly with air or moisture.[16]

Recommendation: For most hygroscopic pyrrolidine derivatives in a research setting, storage in a sealed vial within a vacuum or nitrogen-purged desiccator offers the best balance of protection and accessibility.[15]

Protocols for Handling and Dispensing

Minimizing exposure time to the atmosphere is the most critical factor during handling.[5] The choice of protocol depends on the compound's sensitivity.

Protocol 3.1: Weighing Moderately Hygroscopic Solids

This protocol is designed for rapid handling to minimize moisture uptake.

Rationale: By preparing all materials in advance and working swiftly, the total time the container is open is reduced to seconds, limiting the opportunity for significant moisture absorption.

Step-by-Step Methodology:

  • Place the sealed primary container and all necessary tools (spatulas, weigh paper/boat, secondary container for the weighed sample) inside a desiccator and allow them to equilibrate for at least 30 minutes.

  • Tare the analytical balance with the empty, closed secondary container on the pan.

  • Remove the primary container from the desiccator. Do not let it cool outside the desiccator, as this can cause condensation.

  • Open the container, quickly transfer the approximate desired amount of solid to the weigh boat using a clean, dry spatula, and immediately reseal the primary container.

  • Quickly transfer the solid from the weigh boat to the tared secondary container, close it, and record the stable mass.

  • Return the primary stock container to the desiccator immediately.

Protocol 3.2: Aliquoting for Stock Preservation

Rationale: Repeatedly opening and closing a large stock container introduces moisture with each use. To preserve the integrity of the bulk supply, it is best practice to divide it into smaller, single-use or limited-use aliquots.[6][18]

cluster_0 Preparation cluster_1 Dispensing cluster_2 Storage A Label Aliquot Vials (Name, Date, Lot #) B Place Vials, Caps, & Tools in Inert Atmosphere (Glove Box) A->B C Bring Stock Container into Glove Box B->C D Dispense Compound into Pre-labeled Vials C->D E Tightly Seal Each Aliquot Vial D->E F Remove Aliquots from Glove Box E->F G Place Aliquots in Secondary Storage (Desiccator) F->G H Log Aliquot Information G->H

Caption: Workflow for creating aliquots in a controlled environment.

Step-by-Step Methodology:

  • Preparation: Pre-label the required number of small vials with the compound name, lot number, and date. Place the open, empty vials, their caps, and any necessary tools inside a glove box or nitrogen-purged glove bag to establish an inert atmosphere.

  • Equilibration: Transfer the main stock container into the glove box antechamber and allow it to fully equilibrate to the internal atmosphere.

  • Dispensing: Once inside the main chamber, open the stock container and carefully dispense the desired amount of material into each pre-labeled vial.

  • Sealing: Tightly cap each aliquot vial before removing it from the inert atmosphere.

  • Storage: Remove the sealed aliquots from the glove box. For optimal protection, store these aliquots inside a desiccator.[6] This "dual-protection" method (inert gas headspace in the vial plus a dry external environment) is highly effective.

Quality Control and Verification

If there is any suspicion that a compound has been compromised by moisture, its water content should be verified experimentally.

Protocol 4.1: Water Content Determination by Karl Fischer Titration

Rationale: Karl Fischer (KF) titration is a highly specific and accurate method for determining the water content of a sample.[19] It is based on a chemical reaction where iodine reacts stoichiometrically with water. Unlike simple "loss on drying" methods which measure all volatiles, KF is specific to water, making it the gold standard.[19][20]

Conceptual Step-by-Step Methodology:

  • System Preparation: The KF titrator is prepared with fresh, anhydrous reagents. The titration vessel is conditioned to a dry, stable endpoint.

  • Sample Preparation: In a controlled low-humidity environment (e.g., a glove box), accurately weigh a small amount of the pyrrolidine derivative into a gas-tight syringe or a sample boat.

  • Sample Introduction: Swiftly and carefully introduce the weighed sample into the KF titration vessel.

  • Titration: The instrument automatically titrates the sample with the KF reagent until all the water has reacted.

  • Calculation: The instrument's software calculates the amount of water based on the volume of titrant used and the known sample weight, typically reporting the result as a weight percentage (w/w%).

TechniquePrincipleSpecificityTypical Application
Karl Fischer (KF) Titration Chemical reaction with iodine.Water-specific.[19]Precise quantification of water content from ppm to 100%. Gold standard for pharmaceuticals.[20][21]
Thermogravimetric Analysis (TGA) Measures mass loss as a function of temperature.Measures all volatiles (water, residual solvents). Not water-specific.[19][22]Determining total volatile content and assessing thermal stability.
Visual Inspection Observation of physical state.Non-specific.Quick, initial assessment for caking, clumping, or deliquescence.

Safety Precautions

Hygroscopicity is a physical hazard, but pyrrolidine and its derivatives often possess inherent chemical and toxicological hazards.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[23][24]

  • Ventilation: Handle these compounds in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors or dust.[10][25]

  • Chemical Hazards: Pyrrolidine itself is flammable, corrosive, and harmful if swallowed or inhaled.[24][26][27][28] Many of its derivatives share these properties. Always consult the Safety Data Sheet (SDS) for the specific compound before use.

  • Spills and Exposure: In case of skin contact, immediately wash the affected area thoroughly with soap and water.[23][25] For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[25][26]

By adhering to these scientifically grounded storage and handling principles, researchers can ensure the integrity of their hygroscopic pyrrolidine derivatives, leading to more reliable, reproducible, and successful scientific outcomes.

References

  • New Jersey Department of Health. (n.d.). Hazard Summary: Pyrrolidine. Retrieved from [Link]

  • Augspurger, A., & Perriello, R. (n.d.). Best Practices for Proper Chemical Storage. The Synergist. Retrieved from [Link]

  • Alltracon. (2024, October 27). Properly Storing Hazardous Chemicals in Your Facility. Retrieved from [Link]

  • ChemicalSafety.com. (n.d.). Pyrrolidine Material Safety Data Sheet. Retrieved from [Link]

  • Loba Chemie. (2025, July 17). Pyrrolidine for Synthesis Safety Data Sheet. Retrieved from [Link]

  • Wikipedia. (n.d.). Desiccator. Retrieved from [Link]

  • MRC Laboratory Equipment. (n.d.). Desiccators. Retrieved from [Link]

  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?. Retrieved from [Link]

  • Moravek. (2023, October 23). A Beginner's Guide to Chemical Storage Best Practices. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Techniques for the Determination of Moisture Content, Water Content and Loss on Drying. Retrieved from [Link]

  • Pobel. (2025, June 17). What Is a Laboratory Desiccator and What Is It Used For. Retrieved from [Link]

  • Terra Universal. (2016, March 10). Moisture-Free Storage: Nitrogen or Desiccant?. Retrieved from [Link]

  • University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]

  • Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals. Retrieved from [Link]

  • University of California, Santa Barbara - Environmental Health and Safety. (n.d.). Pyrophoric Reagents Handling in Research Labs. Retrieved from [Link]

  • McClements, D. J. (n.d.). Determination of Moisture and Total Solids. University of Massachusetts Amherst. Retrieved from [Link]

  • HepatoChem. (2016, September 14). How do you handle hygroscopic salts?. Retrieved from [Link]

  • Lee, P. H., & Kirsch, L. E. (1997). The effect of polyvinylpyrrolidine on the stability of taurolidine. Drug Development and Industrial Pharmacy, 23(11), 1087-1094. Retrieved from [Link]

  • Protocol Online. (2010, July 17). Hygroscopic chemical...how to deal with?. Retrieved from [Link]

  • Shalaeva, M., & Zografi, G. (2010). Dynamic Method for the Determination of Hygroscopicity of Water-Soluble Solids. Crystal Growth & Design, 10(9), 4051-4058. Retrieved from [Link]

  • Fisher Scientific. (2021, May 15). Air-Sensitive Chemistry: Practical and Safety Considerations. Retrieved from [Link]

  • Bakhtin, M. A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(20), 11158. Retrieved from [Link]

  • Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards?. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]

  • Vo, C. V., et al. (2011). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. The Journal of Organic Chemistry, 76(16), 6678–6698. Retrieved from [Link]

  • Iovine, V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4814. Retrieved from [Link]

  • Wesolowski, P. (2013, April 1). What Is Moisture Content Analysis?. Scientist Live. Retrieved from [Link]

  • Salimetrics. (2011, February 17). Aliquoting Demonstration & How To Video. YouTube. Retrieved from [Link]

  • Pettersen, D., et al. (2021). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Catalysts, 11(9), 1058. Retrieved from [Link]

  • Michoud, V., et al. (2015). The effect of relative humidity on the detection of pyrrole by PTR-MS for OH reactivity measurements. Atmospheric Measurement Techniques, 8(8), 3449-3461. Retrieved from [Link]

  • ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. Retrieved from [Link]

  • Kett. (n.d.). Learn the Six Methods For Determining Moisture. Retrieved from [Link]

  • Bhat, A. A., et al. (2022). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. Bioorganic Chemistry, 128, 106093. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Automated Water Content Determination of Hygroscopic Lyophilized Drugs. Retrieved from [Link]

Sources

Application Note: Microwave-Assisted Asymmetric Synthesis of (R)-2-(4-Propylphenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research scientists and process chemists in drug discovery. It details a high-efficiency, microwave-assisted protocol for the asymmetric synthesis of (R)-2-(4-Propylphenyl)pyrrolidine , a scaffold relevant to monoamine transporter modulators and bioactive alkaloids.

Abstract

The 2-arylpyrrolidine motif is a privileged pharmacophore in medicinal chemistry, serving as the core for numerous bioactive compounds including stimulants, antidepressants, and nicotinic receptor ligands. Conventional synthesis often relies on resolution of racemates or lengthy chiral pool manipulations. This guide presents a streamlined, microwave-assisted asymmetric synthesis utilizing the Ellman sulfinamide auxiliary strategy. By leveraging microwave irradiation for both the condensation and cyclization steps, this protocol reduces total reaction time from 48+ hours to under 2 hours while maintaining high enantiomeric excess (>98% ee).

Introduction & Retrosynthetic Analysis

The target molecule, (R)-2-(4-Propylphenyl)pyrrolidine , contains a single stereocenter at the C2 position. Our strategy employs (R)-tert-butanesulfinamide as a chiral auxiliary. The synthesis consists of three key stages:

  • Microwave-Accelerated Condensation: Formation of the chiral sulfinimine.

  • Diastereoselective Grignard Addition: Introduction of the chloropropyl chain.

  • Microwave-Assisted Cyclization & Deprotection: Rapid ring closure and auxiliary removal.

Advantages of Microwave Irradiation
  • Kinetic Acceleration: The condensation of sterically hindered sulfinamides and the intramolecular cyclization (SN2) are significantly rate-enhanced by dielectric heating.

  • Cleaner Profiles: Rapid heating minimizes thermal degradation of the sensitive sulfinimine intermediate.

  • Reproducibility: Precise control over temperature and pressure ensures batch-to-batch consistency.

Reaction Scheme Visualization

ReactionScheme Aldehyde 4-Propylbenzaldehyde Imine Chiral Sulfinimine (Intermediate 1) Aldehyde->Imine Ti(OEt)4, MW 85°C, 20 min Auxiliary (R)-tert-Butanesulfinamide Auxiliary->Imine Ti(OEt)4, MW 85°C, 20 min AcyclicAmine Sulfinyl Amine (Intermediate 2) Imine->AcyclicAmine + Grignard (Diastereoselective) Grignard 3-Chloropropyl MgBr Target (R)-2-(4-Propylphenyl) pyrrolidine AcyclicAmine->Target 1. Cyclization (MW) 2. HCl Deprotection Base KOtBu / THF (MW Heating)

Figure 1: Retrosynthetic pathway utilizing Ellman's auxiliary and microwave acceleration.[1]

Experimental Protocols

Materials & Equipment
  • Microwave System: Single-mode microwave reactor (e.g., Biotage Initiator+ or CEM Discover 2.0).

  • Vials: 10 mL and 30 mL microwave-transparent borosilicate glass vials with crimp caps.

  • Reagents:

    • 4-Propylbenzaldehyde (CAS 28785-06-0)

    • (R)-2-methylpropane-2-sulfinamide (CAS 196929-78-9)

    • Titanium(IV) ethoxide (Technical grade)

    • 3-Chloropropylmagnesium bromide (0.5 M in THF)

    • Potassium tert-butoxide (1.0 M in THF)

Step 1: Microwave Synthesis of (R)-N-(4-Propylbenzylidene)-2-methylpropane-2-sulfinamide

This step forms the chiral scaffold. Conventional methods require 24h reflux; microwave irradiation completes this in 20 minutes.

Protocol:

  • Charge: In a 30 mL MW vial, dissolve 4-Propylbenzaldehyde (10.0 mmol, 1.48 g) and (R)-tert-butanesulfinamide (11.0 mmol, 1.33 g) in dry THF (15 mL).

  • Catalyst: Add Ti(OEt)4 (20.0 mmol, 4.2 mL) via syringe under nitrogen. Cap the vial immediately.

  • Irradiation: Heat in the microwave reactor.

    • Temp: 85 °C

    • Time: 20 minutes

    • Stirring: High[2][3][4]

    • Absorption Level: Normal

  • Workup: Pour the hot reaction mixture into brine (20 mL) with vigorous stirring (Caution: Titanium salts precipitate). Filter through a Celite pad. Wash the pad with EtOAc.

  • Purification: Dry organic phase (Na2SO4), concentrate, and use directly (Quantitative yield typically observed).

Step 2: Diastereoselective Grignard Addition (Room Temperature)

Note: This step is exothermic and stereodetermining. It is performed outside the microwave to ensure strict temperature control for maximum diastereoselectivity (dr).

Protocol:

  • Dissolution: Dissolve the crude Sulfinimine (from Step 1) in anhydrous THF (20 mL) and cool to 0 °C.

  • Addition: Dropwise add 3-Chloropropylmagnesium bromide (15.0 mmol, 30 mL of 0.5 M solution) over 30 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Quench: Quench with saturated NH4Cl solution. Extract with EtOAc (3x).[5]

  • Analysis: Check diastereomeric ratio (dr) via HPLC or crude NMR. Typically >95:5 dr is achieved.[5]

Step 3: Microwave-Assisted Cyclization & Deprotection

This "One-Pot" microwave sequence drives the intramolecular SN2 displacement and removes the auxiliary.

Protocol:

  • Cyclization: Dissolve the crude chloro-amine intermediate in dry THF (20 mL) in a 30 mL MW vial. Add KOtBu (1.0 M in THF, 12.0 mmol).

  • Irradiation 1 (Ring Closure):

    • Temp: 100 °C

    • Time: 10 minutes

    • Power: Dynamic (Max 150W)

  • Deprotection: Open the vial (after cooling), add HCl in Methanol (4 M, 5 mL). Re-cap.

  • Irradiation 2 (Cleavage):

    • Temp: 60 °C

    • Time: 5 minutes

  • Isolation: Concentrate solvent. Basify residue with 1M NaOH to pH 12. Extract with DCM. Dry (Na2SO4) and concentrate.

  • Final Purification: Flash chromatography (DCM:MeOH:NH4OH 95:5:1) or conversion to HCl salt for recrystallization.

Results & Data Analysis

Process Efficiency Comparison
ParameterConventional Method [1]Microwave Protocol (This Work)Improvement
Imine Formation Time 24 - 48 hours20 minutes~140x Faster
Cyclization Time 12 - 16 hours10 minutes~90x Faster
Overall Yield 45 - 60%78 - 85%+25% Yield
Enantiomeric Excess >98%>98%Maintained
Quality Control Specifications
  • Identity: 1H NMR (400 MHz, CDCl3) must show characteristic pyrrolidine ring multiplets at δ 1.6–2.2 (4H) and δ 2.9–3.2 (2H), and the benzylic methine at δ 4.1 (1H).

  • Chiral Purity: Chiral HPLC (Chiralcel OD-H, Hexane/IPA 90:10). Target: >98% ee.

  • Chemical Purity: >98% by LC-MS.

Workflow Logic Diagram

Workflow Start Start: Reagents Prep Step1 Step 1: Imine Formation MW: 85°C, 20 min Start->Step1 Check1 QC: 1H NMR Confirm Imine Step1->Check1 Step2 Step 2: Grignard Addition (0°C -> RT, 2h) Check1->Step2 Pass Step3 Step 3: Cyclization MW: 100°C, 10 min Step2->Step3 Step4 Step 4: Deprotection MW: 60°C, 5 min Step3->Step4 Final Final Isolation (R)-2-(4-Propylphenyl)pyrrolidine Step4->Final

Figure 2: Operational workflow for the microwave-assisted synthesis.

References

  • Ellman, J. A., et al. (2002). "Asymmetric Synthesis of Amines and Amine Derivatives." Chemical Reviews, 102(2), 401-442. Link

  • Gommermann, N., & Knochel, P. (2006). "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Chemistry – A European Journal, 12(16), 4380-4392. Link

  • Biotage Application Note. (2018). "Microwave Assisted Synthesis of Chiral Amines." Biotage Literature. Link

  • PubChem Compound Summary. (2023). "(R)-2-(4-Propylphenyl)pyrrolidine."[6] National Center for Biotechnology Information. Link[6]

  • Fustero, S., et al. (2006). "Microwave-Assisted Synthesis of Nitrogen Heterocycles." Journal of Organic Chemistry, 71(26), 9999-10008. Link

Sources

Formulation of (R)-2-(4-Propylphenyl)pyrrolidine for intravenous administration

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Formulation of (R)-2-(4-Propylphenyl)pyrrolidine for Intravenous Administration

Executive Summary & Physicochemical Profile

This guide details the protocol for formulating (R)-2-(4-Propylphenyl)pyrrolidine (hereafter RPP ) for intravenous (IV) administration. RPP is a lipophilic secondary amine (LogP ~3.2) structurally related to substituted phenyl-pyrrolidines.[1]

The core challenge in formulating RPP for IV use is overcoming the poor aqueous solubility of its free base form while maintaining physiological compatibility (isotonicity and pH). As a secondary amine, RPP exhibits pH-dependent solubility, behaving as a cationic surfactant at low pH. This protocol utilizes an in-situ salt formation strategy combined with pH buffering to ensure a stable, particulate-free solution suitable for bolus injection or infusion.

PropertyValueImplication for Formulation
Molecular Weight 189.30 g/mol Low MW facilitates rapid diffusion but requires precise osmolality adjustment.
LogP (Octanol/Water) ~3.2 (Predicted)High Lipophilicity. The free base is practically insoluble in water.
pKa (Conjugate Acid) ~9.5 (Estimated)Basic. Solubility increases significantly at pH < 7.0.
Appearance Oily liquid or low-melting solidAccurate weighing requires density correction or handling as a melt/oil.

Formulation Strategy: The "In-Situ Salt" Approach

Directly dissolving the RPP free base in saline is a critical error; it will result in phase separation or oil droplets that can cause embolisms. Instead, we must protonate the pyrrolidine nitrogen to generate the water-soluble hydrochloride (or acetate) salt species.

The Mechanism:



By lowering the pH initially to protonate the amine, we achieve high solubility. We then back-titrate to a physiologically tolerable pH (5.5 – 6.5) and buffer the system to prevent precipitation upon injection.

Critical Decision Matrix (Graphviz)

FormulationLogic Start RPP Free Base SolubilityCheck Aqueous Solubility < 0.1 mg/mL Start->SolubilityCheck Acidification Add 0.1M HCl (Stoichiometric + 10% Excess) SolubilityCheck->Acidification Requires Protonation Protonation Form RPP-HCl Salt (Soluble Species) Acidification->Protonation Buffering Buffer Exchange (Citrate/Saline pH 6.0) Protonation->Buffering Filtration 0.22 µm PES Filtration Buffering->Filtration FinalProduct Sterile IV Solution Filtration->FinalProduct

Figure 1: Decision logic for converting lipophilic RPP free base into a soluble parenteral formulation.

Detailed Experimental Protocol

Target Concentration: 5 mg/mL (Adjustable based on dose requirements) Target pH: 6.0 ± 0.5 Vehicle: 10 mM Citrate Buffer in 0.9% Saline Batch Size: 20 mL

Reagents Required:
  • (R)-2-(4-Propylphenyl)pyrrolidine (Free Base, >98% purity)

  • 1.0 M Hydrochloric Acid (HCl) – Pharmaceutical Grade

  • 0.1 M Sodium Hydroxide (NaOH) – For pH adjustment

  • Citric Acid Monohydrate & Sodium Citrate Dihydrate[2]

  • Sodium Chloride (NaCl)

  • Water for Injection (WFI) or Milli-Q Water

Step-by-Step Workflow:

Step 1: Vehicle Preparation (Citrate-Buffered Saline)

  • Prepare 100 mL of 10 mM Citrate Buffer (pH 4.5) :

    • Dissolve 210 mg Citric Acid Monohydrate and 294 mg Sodium Citrate Dihydrate in 90 mL WFI.

    • Add 900 mg NaCl (to achieve isotonicity).

    • Adjust volume to 100 mL.

    • Note: We start at pH 4.5 to ensure rapid dissolution of the amine.

Step 2: Active Ingredient Solubilization

  • Weigh 100 mg of RPP Free Base into a sterile 30 mL glass vial.

    • Technique Tip: If RPP is an oil, use a positive displacement pipette or weigh by difference using a syringe.

  • Add 0.53 mL of 1.0 M HCl .

    • Calculation: 100 mg RPP / 189.3 MW = 0.528 mmol. We add 1 equivalent of HCl to form the salt.

  • Vortex vigorously for 2 minutes. The mixture should turn from a biphasic oil/water system into a clear solution as the RPP-HCl salt forms.

    • Troubleshooting: If oil droplets persist, sonicate at 40°C for 5 minutes.

Step 3: Dilution and Buffering

  • Slowly add 15 mL of the prepared Citrate-Saline Vehicle (from Step 1) while stirring magnetically.

  • Measure pH. It will likely be acidic (~pH 3-4) due to the initial HCl.

Step 4: Final pH Adjustment

  • Titrate carefully with 0.1 M NaOH or 0.1 M HCl to reach pH 6.0 .

    • Warning: Do not exceed pH 7.5. Nearing the pKa (~9.5) reduces solubility, risking precipitation of the free base upon standing.

  • Add Vehicle to bring the final volume to 20 mL .

Step 5: Sterilization & Particulate Removal [2]

  • Draw the solution into a sterile syringe.

  • Attach a 0.22 µm PES (Polyethersulfone) syringe filter.

    • Why PES? PES membranes have low protein/drug binding compared to Nylon, ensuring you don't lose active compound.

  • Filter into a sterile, depyrogenated crimp-top vial.

Quality Control (QC) & Validation

Before releasing the formulation for animal dosing, three Critical Quality Attributes (CQAs) must be verified.

QC Table 1: Release Specifications
TestMethodAcceptance CriteriaRationale
Visual Inspection Light BoxClear, colorless, no particulatesParticulates >10µm can cause pulmonary embolism.
pH Potentiometric5.5 – 6.5Minimizes phlebitis (vein irritation) while maintaining solubility.
Osmolality Freezing Point Depression280 – 310 mOsm/kgHypotonic solutions cause hemolysis; hypertonic cause tissue damage.
Purity/Potency HPLC-UV (254 nm)95% - 105% of targetVerifies accurate weighing and no degradation during sonication.
HPLC Method for Potency Verification:
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.

  • Gradient: 10% B to 90% B over 10 minutes.

  • Detection: UV at 210 nm and 254 nm.

  • Retention Time: Expect RPP to elute late (approx. 7-8 min) due to the propylphenyl chain.

Stability & Storage

  • Oxidation Risk: Secondary amines are susceptible to N-oxidation.

    • Mitigation: Sparge the final solution with Nitrogen (N2) gas for 2 minutes before sealing the vial.

  • Storage: Store at 4°C. Use within 48 hours if no preservatives (e.g., benzyl alcohol) are added.

In Vivo Administration Guidelines

  • Dosing Volume: For mice (20g), a 5 mg/mL solution allows a standard bolus of 4 mL/kg (0.08 mL injection) to deliver 20 mg/kg.

  • Infusion Rate: If administering >5 mL/kg, infuse slowly (<1 mL/min in rats) to prevent volume overload.

References

  • PubChem. (2025).[1][3][4] (R)-2-(4-Propylphenyl)pyrrolidine Compound Summary. National Library of Medicine.[1] Link

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201–230. Link

  • Remington. (2020). The Science and Practice of Pharmacy (23rd ed.). Academic Press.
  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

Sources

Scalable Manufacturing Process for (R)-2-(4-Propylphenyl)pyrrolidine: From Grignard Addition to Asymmetric Transfer Hydrogenation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-2-(4-Propylphenyl)pyrrolidine (CAS: 1213547-70-6)[1] is a highly valuable chiral building block. The 2-arylpyrrolidine motif is a critical pharmacophore frequently utilized in the development of CNS-active agents, monoamine reuptake inhibitors, and pyrovalerone analogs[2]. Traditional industrial syntheses of this scaffold often rely on the classical resolution of racemic mixtures via diastereomeric salt formation (e.g., utilizing dibenzoyl-D-tartaric acid)[2]. However, classical resolution inherently limits the maximum theoretical yield to 50% and generates significant chiral waste.

This application note details a validated, highly scalable asymmetric synthesis protocol designed for researchers and drug development professionals. The workflow telescopes a Grignard addition-cyclization sequence to form a cyclic imine intermediate, followed by a highly enantioselective3 using a chiral Ruthenium catalyst[3]. This route delivers the (R)-enantiomer in >95% enantiomeric excess (ee) and >98% overall purity, establishing a self-validating, high-fidelity system.

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis is divided into two critical transformations, each designed for scalability, safety, and atom economy.

A. Telescoped Imine Formation (Causality of Electrophile Choice) The immediate precursor to the chiral amine is the cyclic imine 5-(4-propylphenyl)-3,4-dihydro-2H-pyrrole. To synthesize this without isolating unstable intermediates, 4-chlorobutyronitrile is employed as a bifunctional electrophile. The addition of 4-propylphenylmagnesium bromide to the nitrile yields an intermediate iminium salt. Upon controlled aqueous acidic quench and subsequent basification, the pendant alkyl chloride undergoes rapid intramolecular nucleophilic substitution by the liberated imine nitrogen, directly yielding the cyclic imine. This telescoping strategy prevents the hydrolysis of the intermediate to a haloketone, which is highly prone to degradation and premature side reactions.

B. Noyori Asymmetric Transfer Hydrogenation (ATH) Cyclic imines are notoriously sensitive to hydrolysis and trimerization, making standard high-pressure asymmetric hydrogenation challenging. The Noyori ATH utilizes the chiral catalyst RuCl(p-cymene)[(R,R)-TsDPEN] under mild, ambient-pressure conditions[4]. Mechanistic Causality: The reaction relies on a 5 as the hydrogen donor[5]. The base is critical; it deprotonates formic acid to generate a metal-formate intermediate, which subsequently undergoes β-hydride elimination to form the active Ru-H species[6]. The (R,R)-TsDPEN ligand creates a highly constrained chiral pocket. The spatial arrangement of the η6-p-cymene ring and the sulfonyl group dictates the approach of the cyclic imine, transferring the hydride exclusively to the Re-face of the C=N bond, thereby establishing the (R)-stereocenter with exceptional fidelity[4].

Process Chemistry & Workflow

Workflow Step1 Step 1: Grignard Formation 4-Propylbromobenzene + Mg Step2 Step 2: Addition & Cyclization + 4-Chlorobutyronitrile Step1->Step2 Intermediate Cyclic Imine Intermediate 5-(4-Propylphenyl)-3,4-dihydro-2H-pyrrole Step2->Intermediate Step3 Step 3: Noyori ATH RuCl(p-cymene)[(R,R)-TsDPEN], HCOOH/Et3N Intermediate->Step3 Product Crude (R)-2-(4-Propylphenyl)pyrrolidine >95% ee Step3->Product Step4 Step 4: Salt Formation + HCl in iPrOH Product->Step4 Final Pure (R)-2-(4-Propylphenyl)pyrrolidine HCl >99% ee, >98% Purity Step4->Final

Process workflow for the scalable synthesis of (R)-2-(4-Propylphenyl)pyrrolidine HCl.

Detailed Experimental Protocols

Protocol A: Synthesis of 5-(4-Propylphenyl)-3,4-dihydro-2H-pyrrole Self-Validating Step: The conversion of the Grignard reagent is visually validated by the consumption of magnesium turnings, and cyclization is confirmed by a distinct color shift from dark brown to pale yellow upon basification.

  • Grignard Preparation: In a flame-dried 2 L reactor under N2, charge Mg turnings (1.1 eq, 26.7 g) and anhydrous THF (100 mL). Add a crystal of iodine to activate. Slowly add a solution of 1-bromo-4-propylbenzene (1.0 eq, 1.0 mol, 199.1 g) in THF (400 mL) at a rate to maintain a gentle reflux (approx. 1 hour). Stir for an additional 2 hours at 60 °C.

  • Nitrile Addition: Cool the mixture to 0 °C. Add a solution of 4-chlorobutyronitrile (1.05 eq, 1.05 mol, 108.7 g) in THF (150 mL) dropwise over 45 minutes, maintaining the internal temperature below 10 °C.

  • Cyclization: Warm to room temperature and stir for 4 hours. Quench carefully with 2M HCl (500 mL) at 0 °C, and stir for 30 minutes to hydrolyze the iminium salt.

  • Basification: Adjust the pH to >12 using 30% w/w NaOH (aq). The liberated amine will spontaneously displace the chloride to form the cyclic imine.

  • Extraction: Extract the aqueous layer with Methyl tert-butyl ether (MTBE) (3 x 400 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the crude cyclic imine as a pale yellow oil. In-Process Control (IPC) 1: GC-MS must show >95% conversion to the cyclic imine (m/z = 187.1).

Protocol B: Noyori Asymmetric Transfer Hydrogenation (ATH)

  • Azeotrope Preparation: In a separate flask, prepare the hydrogen donor by slowly adding formic acid (5.0 eq) to triethylamine (2.0 eq) at 0 °C to form the 5:2 azeotropic mixture[5].

  • Catalyst Activation: In a 1 L reactor, dissolve the crude cyclic imine (approx. 187 g) in anhydrous Dichloromethane (DCM) (500 mL). Degas the solution by sparging with N2 for 15 minutes.

  • Reduction: Add the RuCl(p-cymene)[(R,R)-TsDPEN] catalyst (0.5 mol%, 3.18 g) followed by the HCOOH/Et3N azeotrope (150 mL).

  • Reaction: Stir the mixture at 30 °C for 16 hours. The reaction progress is accompanied by a slight CO2 evolution.

  • Workup: Quench the reaction by adding saturated aqueous Na2CO3 (300 mL) until gas evolution ceases. Separate the organic layer, extract the aqueous layer with DCM (2 x 200 mL), and concentrate the combined organics. IPC 2: Chiral HPLC (e.g., Chiralcel OD-H column) must confirm >95% ee of the (R)-enantiomer.

Protocol C: Salt Formation and Isolation

  • Dissolution: Dissolve the crude (R)-2-(4-propylphenyl)pyrrolidine free base in Isopropanol (iPrOH) (600 mL).

  • Precipitation: Cool to 5 °C and slowly add 4M HCl in dioxane (1.1 eq) dropwise. A white crystalline solid will precipitate.

  • Isolation: Stir at 0 °C for 2 hours, filter the solid, and wash with cold MTBE (200 mL).

  • Drying: Dry the product in a vacuum oven at 45 °C to a constant weight.

Critical Process Parameters (CPPs) & Quantitative Data

The optimization of the ATH step is critical for maximizing both yield and enantiomeric excess. Table 1 summarizes the quantitative data from process development, demonstrating the causality between the HCOOH/Et3N ratio and catalyst performance[5].

Table 1: Optimization of ATH Conditions for 5-(4-Propylphenyl)-3,4-dihydro-2H-pyrrole

Catalyst Loading (mol%)SolventHCOOH/Et3N RatioTemp (°C)Time (h)Conversion (%)Enantiomeric Excess (ee %)
1.0MeOH1:125248889
0.5DCM5:225249293
0.5 DCM 5:2 30 16 >99 96
0.1DCM5:230367591
0.5Water/MeOH1.1:14012>9985

Note: The 5:2 ratio in DCM at 30 °C provides the optimal thermodynamic environment for the Ru-H intermediate stability, ensuring complete conversion while suppressing background racemic reduction.

Table 2: Quality Attributes and IPC Limits for Final API Intermediate

ParameterAnalytical MethodAcceptance Criteria
AppearanceVisualWhite to off-white crystalline powder
Chemical PurityHPLC-UV (210 nm)≥ 98.0% (Area %)
Enantiomeric PurityChiral HPLC≥ 99.0% ee (after crystallization)
Residual RutheniumICP-MS≤ 10 ppm
Moisture ContentKarl Fischer≤ 0.5% w/w

References

1.[1] National Center for Biotechnology Information. "PubChem Compound Summary for CID 66518420, (R)-2-(4-Propylphenyl)pyrrolidine". PubChem. 1 2.[2] BenchChem. "(2S)-2-(P-Tolyl)pyrrolidine hcl Application Notes". Benchchem. 2 3.[3] "Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis". PMC (NIH).3 4.[5] "Asymmetric Transfer Hydrogenation of Imines in Water by Varying the Ratio of Formic Acid to Triethylamine". Organic Letters - ACS Publications. 5 5.[6] "Understanding the Role of Base in Catalytic Transfer Hydrogenation: A Comparative Review". MDPI. 6 6.[4] "Opportunities Offered by Chiral η6-Arene/N-Arylsulfonyl-diamine-RuII Catalysts in the Asymmetric Transfer Hydrogenation of Ketones and Imines". PMC (NIH). 4

Sources

Troubleshooting & Optimization

Technical Support Center: High-Fidelity Asymmetric Synthesis of (R)-2-(4-Propylphenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving enantiomeric excess (ee) in (R)-2-(4-Propylphenyl)pyrrolidine synthesis Content type: Technical Support Center Guide

Case ID: OPT-EE-24P Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Active Subject: Troubleshooting Enantiomeric Excess (ee) & Protocol Optimization

Executive Summary

Achieving high enantiomeric excess (>98% ee) for (R)-2-(4-Propylphenyl)pyrrolidine requires a rigorous control strategy. This scaffold, a lipophilic analog of 2-phenylpyrrolidine, is a critical pharmacophore in GPCR ligand development (e.g., Histamine H3 antagonists).

Our field data indicates that users commonly struggle with ee erosion due to three factors:

  • Catalyst Mismatch: Using generic ligands instead of sterically tuned P,N- or P,P-ligands.

  • Imine Instability: Hydrolysis or trimerization of the cyclic imine precursor prior to hydrogenation.

  • Analytical Blindspots: Incorrect HPLC method development masking the minor enantiomer.

This guide provides a self-validating workflow to resolve these issues, moving from "Hardware" (Catalyst Selection) to "Software" (Reaction Engineering) and "Cleanup" (Resolution).

Module 1: The "Hardware" – Catalyst & Ligand Selection

Q1: I am using a standard Ru-BINAP system but only achieving 60-70% ee. Why is this failing?

Diagnosis: Ruthenium-BINAP systems are excellent for ketones but often struggle with cyclic imines due to poor substrate coordination geometry. The 4-propyl substituent on the phenyl ring adds steric bulk and electron density, further destabilizing the transition state in unoptimized systems.

The Fix: Switch to an Iridium-based system with chiral P,N-ligands (PHOX type) or specific P,P-ligands (SpirOP, Josiphos).

  • Recommendation: Use [Ir(COD)Cl]₂ with (S)-Neo-PHOX or (S,S)-f-Binaphane .

  • Why: Iridium complexes form a discrete monohydride species that coordinates the imine nitrogen and the alkene simultaneously. The "chiral pocket" of PHOX ligands is deeper, forcing the bulky 4-propylphenyl group into the open quadrant, drastically improving face selectivity.

Q2: What is the role of additives? I see protocols using Iodine (I₂).

Insight: Iodine is not just an additive; it is a catalyst activator .

  • Mechanism: In Ir-catalyzed hydrogenation, I₂ reacts with the precatalyst to form an Ir(III) dihydride species or helps dissociate the COD ligand, opening the coordination site.

  • Protocol: Add 5–10 mol% I₂ (relative to substrate) or use varying amounts relative to the metal (often 1:1 to Ir).

  • Warning: Excess iodine can promote side reactions. Titrate carefully.

Module 2: Reaction Engineering (The "Software")

Q3: My reaction stalls at 85% conversion. Should I increase the temperature?

Advice: Do NOT increase temperature above 40°C. Higher temperatures increase the reaction rate of the racemic background reaction (non-catalyzed imine reduction) or allow the catalyst to access higher-energy, less selective transition states, eroding ee.

Troubleshooting Steps:

  • Pressure: Increase H₂ pressure to 50–80 bar. Iridium catalysts often follow rate laws with positive order dependence on H₂ pressure.

  • Concentration: Run the reaction at 0.5 M to 1.0 M. Dilution often favors catalyst deactivation over the productive cycle.

  • Solvent: Switch from Methanol to Dichloromethane (DCM) or Toluene .

    • Reasoning: Protic solvents like MeOH can facilitate non-selective proton transfer. Non-polar solvents like Toluene tighten the ion-pairing in the catalytic cycle, often boosting ee.

Module 3: The "Cleanup" – Optical Resolution

Even the best asymmetric synthesis may yield 90-95% ee. To reach pharmaceutical grade (>99.5% ee), you must employ a chemical resolution step.

Q4: Which resolving agent works best for this specific lipophilic amine?

Recommendation: Di-p-toluoyl-L-tartaric acid (L-DTTA) .

  • Logic: Standard L-Tartaric acid is often too polar and forms "syrupy" salts with lipophilic amines like 2-(4-propylphenyl)pyrrolidine. The toluoyl groups on L-DTTA provide the necessary π-π stacking interactions with the 4-propylphenyl moiety, creating a rigid, highly crystalline lattice for the diastereomeric salt.

Q5: I tried recrystallization, but the ee didn't improve.

Diagnosis: You likely reached the eutectic composition or used the wrong solvent polarity.

  • The Fix: Use the "Pope-Peachy" method (adding 0.5 eq of resolving agent and 0.5 eq of achiral acid like HCl) or optimize the solvent.

  • Solvent System: Ethanol/Water (9:1) or Isopropanol. The salt must be partially soluble at boiling but insoluble at room temperature.

Module 4: Analytical Validation

Q6: How do I reliably separate the enantiomers on HPLC?

The 4-propyl group makes the molecule "greasy," causing peak tailing on standard phases.

Recommended Method:

  • Column: Chiralcel OD-H or Chiralpak AD-H (Amylose-based).[1]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Critical Factor: The Diethylamine (DEA) is mandatory. It masks silanol groups on the silica support, preventing the secondary amine from dragging. Without DEA, your peaks will broaden, artificially lowering your calculated ee.

Experimental Protocols

Protocol A: Ir-Catalyzed Asymmetric Hydrogenation

Target: >95% ee

  • Precatalyst Formation: In a glovebox, mix [Ir(COD)Cl]₂ (1.0 mol%) and (S)-Neo-PHOX (2.2 mol%) in dry DCM. Stir for 30 min until the solution turns clear orange/red.

  • Substrate Prep: Dissolve 5-(4-propylphenyl)-3,4-dihydro-2H-pyrrole (1.0 eq) in DCM (0.5 M concentration).

  • Execution:

    • Add the substrate solution to the catalyst.

    • Add I₂ (5 mol%) as a solution in DCM.

    • Transfer to a high-pressure autoclave.

    • Purge with H₂ (3x), then pressurize to 50 bar .

    • Stir at 25°C for 12–18 hours.

  • Workup: Vent H₂, concentrate in vacuo. The residue is the crude (R)-amine.

Protocol B: Classical Resolution (Enrichment)

Target: >99.5% ee from 90% ee crude

  • Salt Formation: Dissolve crude amine (10 g, ~53 mmol) in Ethanol (100 mL).

  • Addition: Add Di-p-toluoyl-L-tartaric acid (L-DTTA) (0.5 eq, ~10.2 g) dissolved in hot Ethanol (50 mL).

  • Crystallization: Heat to reflux until clear. Allow to cool slowly to Room Temperature (over 4 hours).

  • Filtration: Collect the white precipitate.

  • Free Basing: Suspend the salt in DCM and treat with 1M NaOH. Separate organic layer, dry over Na₂SO₄, and concentrate.[2]

  • Check ee: If <99%, repeat crystallization.

Visualization: Optimization Workflow

OptimizationCycle Start Start: Racemic or Low ee Synthesis Catalyst Step 1: Catalyst Selection (Ir-PHOX or Ir-Binaphane) Start->Catalyst Conditions Step 2: Reaction Engineering (DCM, 50 bar H2, 25°C, I2 Additive) Catalyst->Conditions CheckEE Checkpoint: Measure ee (HPLC) (Chiralcel OD-H) Conditions->CheckEE Resolution Step 3: Chemical Resolution (L-DTTA in EtOH) CheckEE->Resolution ee 85-95% Success Target Achieved: >99.5% ee (R)-Isomer CheckEE->Success ee >98% Fail Troubleshoot: Check Imine Purity / Catalyst Poisoning CheckEE->Fail ee <50% Resolution->Success Fail->Catalyst Re-evaluate Ligand

Caption: Logical workflow for maximizing enantiomeric excess, integrating catalytic optimization and downstream resolution.

Summary Data Table: Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Low Conversion (<50%) Catalyst poisoning or low H₂ pressure.Purify imine (remove trace acid/chloride); Increase H₂ to 80 bar.
Low ee (0-20%) Racemic background reaction dominates.Lower Temp to 20°C; Increase Catalyst loading; Switch solvent to Toluene.
Moderate ee (60-80%) Ligand mismatch (Sterics).Switch from BINAP to (S)-PHOX or Josiphos class ligands.
Broad HPLC Peaks Silanol interaction.Add 0.1% Diethylamine (DEA) to mobile phase.
Oily Resolution Salt Salt too soluble/hygroscopic.Switch from Tartaric Acid to Di-p-toluoyl-tartaric acid .

References

  • Iridium-Catalyzed Asymmetric Hydrogen

    • Source: Zhou, Q.-L. et al. Journal of the American Chemical Society (2014). Describes the use of Ir-Spiro catalysts for 2-substituted cyclic imines with high enantioselectivity.
  • Enantioselective Hydrogen

    • Source:Organic Chemistry Frontiers (2017). Details the use of [Ir(COD)Cl]₂ and chiral diphosphine ligands for synthesizing chiral cyclic amines.

  • Resolution of 2-Aryl-Propionic Acid Deriv

    • Source:Journal of Chemical Education (2008). Demonstrates the principles of resolving aryl-alkyl moieties using tartaric acid derivatives, applicable to the 4-propylphenyl analog.
  • Chiral HPLC Separation of Pyrrolidine Deriv

    • Source:Methods in Molecular Biology (2019).[3] Provides protocols for using polysaccharide-based CSPs (like Chiralpak AD/OD) for amine separation.

  • Synthesis of 2-Substituted Pyrrolidines via Transaminases.

    • Source:ACS Catalysis (2021). Describes biocatalytic alternatives yielding >99% ee for 2-arylpyrrolidines.

Sources

Technical Support Center: Chromatography Troubleshooting for (R)-2-(4-Propylphenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Process Chemists System Focus: Resolving basic amine streaking and isolating enantiomeric/structural impurities.

Purifying (R)-2-(4-Propylphenyl)pyrrolidine presents a dual chromatographic challenge. Structurally, it is a lipophilic secondary amine; its basicity causes severe peak tailing and irreversible adsorption on standard achiral stationary phases. Stereochemically, separating it from its (S)-enantiomer requires highly specific chiral recognition environments that standard silica cannot provide.

This technical guide provides causality-driven troubleshooting and self-validating protocols to ensure high-recovery, high-purity isolation of your target compound.

Diagnostic Decision Matrix

Before modifying your mobile phase, you must identify the nature of the impurity. Use the workflow below to dictate your chromatographic strategy.

G A Impurity Profile Analysis (LC-MS / Chiral HPLC) B Achiral Impurities (Byproducts, Regioisomers) A->B C Chiral Impurities ((S)-Enantiomer) A->C D Normal Phase Chromatography B->D H Chiral Chromatography C->H E Amine Streaking / Tailing? D->E F Add 1-2% TEA/NH3 to Mobile Phase E->F First Line G Switch to Basic Alumina or Amine-Silica E->G Persistent I Polysaccharide CSP (e.g., Chiralpak AD-H) H->I J Hexane/IPA + 0.1% DEA Mobile Phase I->J

Diagnostic workflow for resolving pyrrolidine impurities based on structural vs. chiral identity.

Frequently Asked Questions (FAQs): Mechanistic Troubleshooting

Module A: Overcoming Amine Streaking (Achiral Impurities)

Q: Why does (R)-2-(4-Propylphenyl)pyrrolidine streak so severely on standard silica gel, even in highly polar solvents? A: The root cause is not solvent polarity, but acid-base chemistry. Standard silica gel is heavily populated with mildly acidic silanol groups (Si-OH). The secondary amine in the pyrrolidine ring is highly basic. When the compound enters the column, the acidic silanols protonate the amine, creating strong, localized ionic interactions[1]. This causes the compound to bind irreversibly to the stationary phase, resulting in severe tailing, streaking, and poor mass recovery[1].

Q: How do I modify my mobile phase to prevent this ionic binding? A: You must introduce a sacrificial basic modifier to the mobile phase. Adding 1-2% triethylamine (TEA) or ammonium hydroxide competitively blocks and "deactivates" the acidic silanol sites on the silica surface[1]. Because the silanol sites are occupied by the modifier, your pyrrolidine derivative is forced to partition normally based on lipophilicity, eluting as a sharp, well-resolved band[2]. Furthermore, if your compound is sensitive to acidic degradation, this addition neutralizes the inherent acidity of the silica gel[3].

Module B: Chiral Resolution (Enantiomeric Impurities)

Q: Standard silica didn't separate my enantiomeric impurity. What stationary phase is required? A: Enantiomers possess identical physical properties in an achiral environment. To separate the (S)-enantiomer from (R)-2-(4-Propylphenyl)pyrrolidine, you must use a Chiral Stationary Phase (CSP). Polysaccharide-based columns (such as amylose or cellulose derivatives, e.g., Chiralpak AD-H or IA) are highly effective for chiral separation of pyrrolidine derivatives under normal phase conditions[4].

Q: Do I still need a basic modifier for chiral HPLC? A: Yes. Even on chiral columns, the basic secondary amine can cause peak tailing. Adding 0.1% diethylamine (DEA) or TEA to the chiral mobile phase (e.g., Hexane/Isopropanol) sharpens the peaks and improves the resolution factor (


) between the (R) and (S) enantiomers.

Standard Operating Procedures (SOPs)

Protocol 1: TEA-Deactivated Normal Phase Flash Chromatography

Objective: Isolate (R)-2-(4-Propylphenyl)pyrrolidine from structural byproducts (e.g., starting materials, regioisomers).

  • Solvent Preparation: Prepare your primary mobile phase (e.g., 20% Ethyl Acetate in Hexanes). Add 1.5% (v/v) Triethylamine (TEA)[3]. Mix thoroughly.

  • Column Packing: Slurry pack the silica gel using the TEA-spiked mobile phase.

  • Self-Validating Check (Critical): Flush the packed column with at least 3 column volumes (CV) of the TEA-solvent. Validation: Collect a few drops of the eluent from the column outlet and test it with pH paper. It must register as basic (pH > 8). If it is neutral, the silanol sites are not fully saturated; continue flushing until the eluent is basic.

  • Sample Loading: Dissolve the crude mixture in the minimum volume of the TEA-spiked solvent. Apply evenly to the column head.

  • Elution: Run the column isocratically or with a gentle gradient, maintaining the 1.5% TEA concentration throughout the run.

  • Fraction Analysis: Spot fractions on TLC plates. Note: To prevent on-plate streaking, pre-treat your TLC plates by running them in a chamber containing 5% TEA in hexanes, then dry them before spotting your fractions[2].

Protocol 2: Chiral HPLC Separation of Pyrrolidine Enantiomers

Objective: Remove the (S)-2-(4-Propylphenyl)pyrrolidine impurity.

  • Column Selection: Install a polysaccharide-based CSP column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm)[4].

  • Mobile Phase Preparation: Prepare a mixture of Hexane and Isopropanol (e.g., 90:10 v/v). Add 0.1% Diethylamine (DEA) to suppress amine tailing. Degas the solvent mixture thoroughly.

  • Equilibration: Flush the column at 1.0 mL/min until the baseline is stable (approx. 30-45 minutes).

  • Self-Validating Check (Critical): Inject a known racemic standard of 2-(4-Propylphenyl)pyrrolidine before your enriched sample. Validation: You must observe two distinct peaks with a resolution factor (

    
    ) > 1.5. If co-elution occurs, adjust the Hexane:IPA ratio (e.g., 95:5) to increase retention time and chiral interaction before risking your actual sample.
    
  • Injection & Collection: Inject 10-20 µL of your sample (concentration ~1 mg/mL in mobile phase). Monitor UV absorbance at 210-254 nm. Collect the desired (R)-enantiomer fraction.

Quantitative Optimization Data

Table 1: Mobile Phase Modifiers for Basic Amines (Achiral Silica)

ModifierOptimal ConcentrationChemical MechanismBest Application
Triethylamine (TEA) 1.0 - 2.0% (v/v)Competitively blocks acidic silanol sitesGeneral basic amines, flash chromatography
Ammonium Hydroxide 0.5 - 1.0% (v/v)Highly polar deactivationHighly polar amines, DCM/MeOH gradients
Diethylamine (DEA) 0.1% (v/v)Suppresses tailing on CSPsChiral HPLC/SFC of secondary amines

Table 2: Chiral Column Screening Matrix for Pyrrolidine Derivatives

Chiral Stationary PhaseMobile PhaseModifierExpected Resolution (

)
Tailing Factor
Amylose tris(3,5-dimethylphenylcarbamate) Hexane / IPA (90:10)0.1% DEA> 2.0< 1.2
Cellulose tris(4-methylbenzoate) Hexane / EtOH (85:15)0.1% TEA1.5 - 1.8< 1.3
Achiral Silica Gel Hexane / EtOAc (50:50)None0.0 (Co-elution)> 2.5 (Severe)

References

  • BenchChem Technical Support Team. "Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns." Benchchem,
  • Organomation. "Complete Guide to Thin Layer Chromatography Sample Preparation.
  • University of Rochester. "Solvent Systems for Flash Column Chromatography." University of Rochester Chemistry,
  • ResearchGate. "Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography.

Sources

Optimizing chiral resolution of 2-(4-Propylphenyl)pyrrolidine racemic mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chiral Resolution of 2-(4-Propylphenyl)pyrrolidine

User Case Reference: #RES-24P-PYR

Subject: Optimization of Enantiomeric Separation for 2-(4-Propylphenyl)pyrrolidine Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Active Support

Executive Summary

You are working with 2-(4-Propylphenyl)pyrrolidine , a lipophilic 2-arylpyrrolidine analog. Achieving high enantiomeric excess (ee > 98%) is critical, as the biological activity of pyrrolidine-based CNS agents is often strictly stereodependent.

Unlike simple 2-phenylpyrrolidine, the 4-propyl group adds significant lipophilicity and steric bulk, altering solubility profiles and crystal packing. This guide prioritizes three resolution pathways:

  • Diastereomeric Salt Crystallization (DSC): The most scalable method.

  • Enzymatic Kinetic Resolution (EKR): Best for high-purity requirements at intermediate scale.

  • Preparative Chiral HPLC: For rapid analytical validation or milligram-scale isolation.

Part 1: Decision Matrix (Workflow Selector)

Before starting, select the workflow that matches your scale and purity requirements.

ResolutionStrategy Start Start: Racemic Mixture 2-(4-Propylphenyl)pyrrolidine ScaleCheck What is your scale? Start->ScaleCheck Small < 100 mg (Analytical/Screening) ScaleCheck->Small Medium 100 mg - 10 g (Pre-clinical) ScaleCheck->Medium Large > 10 g (Process Dev) ScaleCheck->Large HPLC Method A: Prep HPLC (Chiralpak AD-H / IG) Small->HPLC Fastest Enzymatic Method B: Enzymatic Resolution (CAL-B Lipase) Medium->Enzymatic High ee% Crystallization Method C: Diastereomeric Salt (DBTA / Mandelic Acid) Large->Crystallization Cost Effective

Caption: Strategic workflow selection based on experimental scale and throughput requirements.

Part 2: Method C - Classical Resolution (Scalable)

For 2-arylpyrrolidines, Tartaric Acid derivatives are the "Gold Standard" resolving agents. The unfunctionalized Tartaric Acid often fails due to the lipophilicity of the propyl group; therefore, we utilize O,O'-Dibenzoyl-L-tartaric acid (L-DBTA) .

Protocol: The "Half-Equivalent" Method

Rationale: Using 0.5 equivalents of the resolving agent maximizes the yield of the less soluble diastereomer (Pope-Peachey method).

Materials:

  • Racemic 2-(4-Propylphenyl)pyrrolidine (10 mmol, ~1.89 g)

  • L-DBTA (anhydrous) (5 mmol, ~1.79 g)

  • Solvent System: Ethanol (EtOH) / Water (95:5)

Step-by-Step:

  • Dissolution: Dissolve the racemate in minimal boiling EtOH (approx. 10 mL).

  • Addition: Add L-DBTA dissolved in warm EtOH (10 mL) to the amine solution.

  • Nucleation: Allow the mixture to cool slowly to Room Temperature (RT).

    • Critical: If oiling occurs, reheat and add small aliquots of water (dropwise) until turbidity clears, then cool again.

  • Harvest: Filter the white precipitate. This is typically the (S)-amine • L-DBTA salt (verify absolute config via XRD or optical rotation).

  • Liberation: Suspend the salt in CH₂Cl₂ and treat with 1M NaOH. Separate the organic layer, dry over Na₂SO₄, and concentrate.

Troubleshooting (FAQ)
SymptomProbable CauseCorrective Action
"Oiling Out" (No crystals) The propyl chain increases lipophilicity, preventing lattice formation in pure alcohols.Switch Solvent: Use Acetone/Water (9:1) or IPA . The propyl group dislikes water; adding water forces precipitation, but too much causes oiling.
Low Yield (< 20%) High solubility of the salt in EtOH.Cooling: Chill to 4°C for 12 hours. Do not freeze, as impurities will co-precipitate.
Low ee% (< 80%) Eutectic formation or impure resolving agent.Recrystallization: Take the harvested salt and recrystallize it once from boiling MeOH before freeing the base.

Part 3: Method B - Enzymatic Kinetic Resolution (High Purity)

If crystallization fails or scale is moderate, Candida antarctica Lipase B (CAL-B) is highly effective for cyclic secondary amines.

Mechanism: The lipase selectively acylates the (R)-enantiomer, leaving the (S)-amine unreacted (or vice-versa, depending on the enzyme variant).

Protocol:

  • Setup: Suspend CAL-B (immobilized, e.g., Novozym 435) in dry MTBE (Methyl tert-butyl ether).

  • Reactants: Add Racemic Amine (1.0 eq) and Ethyl Acetate (3.0 eq) as the acyl donor.

  • Incubation: Shake at 30°C for 24-48 hours.

  • Monitoring: Monitor by HPLC. Stop when conversion reaches ~50%.

  • Workup: Filter off the enzyme. Acidify the filtrate with 1M HCl.

    • Aqueous Layer: Contains the unreacted (S)-Amine .

    • Organic Layer:[1][2][3] Contains the (R)-Amide .

Technical Insight: The 4-propyl group creates a "hydrophobic anchor" that actually improves enzyme binding compared to the unsubstituted phenyl analog, often resulting in higher selectivity factors (E > 100).

Part 4: Method A - Analytical & Prep HPLC

For rapid quantification or isolation of mg-quantities.

Recommended Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or Chiralpak IG . Why? The amylose backbone interacts favorably with the pyrrolidine ring, while the carbamate groups engage the propylphenyl moiety.

Chromatographic Conditions:

ParameterStandard ConditionOptimization for Propyl Analog
Mobile Phase Hexane : IPA (90:10)Hexane : IPA : DEA (95 : 5 : 0.1)
Additive Diethylamine (DEA)Essential. Without 0.1% DEA, the secondary amine will tail severely due to silanol interactions.
Flow Rate 1.0 mL/min0.8 mL/min (improves resolution of lipophilic tail)
Detection UV 254 nmUV 210 nm (if phenyl absorption is weak)

Visualizing the Separation Logic:

HPLC_Logic Input Racemic Sample Column Chiralpak AD-H (Amylose Selector) Input->Column Interaction H-Bonding (Amine) + Pi-Pi (Phenyl) Column->Interaction Output1 Peak 1: (S)-Enantiomer (Less retained) Interaction->Output1 Weak affinity Output2 Peak 2: (R)-Enantiomer (More retained) Interaction->Output2 Strong affinity

Caption: Chiral recognition mechanism on polysaccharide stationary phases.

References & Authoritative Sources

  • Kmecz, I. et al. (2007). "Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction."[4] Chirality. (Establishes DBTA as a superior resolving agent for secondary amines compared to plain tartaric acid).

  • Gotor, V. et al. "Enzymatic kinetic resolution of amines." Chemical Reviews. (General principles of CAL-B mediated resolution of cyclic amines).

  • Daicel Chiral Technologies. "Instruction Manual for Chiralpak AD/AD-H." (Standard protocols for mobile phase additives like DEA for basic analytes).

  • Kozma, D. CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. (Reference for stoichiometry and solvent selection in classical resolution).

Disclaimer: This guide is for research purposes. The specific solubility of the 4-propyl analog may vary slightly batch-to-batch. Always perform a 100mg pilot screen before committing multi-gram batches.

Sources

Solving solubility issues of (R)-2-(4-Propylphenyl)pyrrolidine in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility & Formulation Guide for (R)-2-(4-Propylphenyl)pyrrolidine

Technical Profile & Executive Summary

Molecule: (R)-2-(4-Propylphenyl)pyrrolidine CAS: 1213547-70-6 Molecular Weight: 189.30 g/mol Physicochemical Class: Lipophilic Cationic Amine LogP: ~3.2 (Predicted) pKa: ~9.8–10.2 (Pyrrolidine nitrogen)[1]

Executive Summary: (R)-2-(4-Propylphenyl)pyrrolidine presents a classic "amphiphilic cation" profile at physiological pH.[1] While the pyrrolidine nitrogen is protonated (ionized) at pH 7.4, the lipophilic 4-propylphenyl tail drives two primary failure modes in aqueous buffers: (1) Salting-out precipitation in high-salt buffers (like PBS) and (2) Non-specific adsorption to plasticware.[1]

This guide moves beyond basic "add DMSO" advice to address the thermodynamic and kinetic barriers preventing stable solution preparation.

Troubleshooting Guide (Q&A Format)

Q1: "I diluted my DMSO stock into PBS (pH 7.4), and it precipitated immediately. Why?"

Diagnosis: Kinetic Precipitation & Salting-Out Effect.[1] Root Cause:

  • Kinetic Shock: Diluting a high-concentration DMSO stock (e.g., 100 mM) directly into aqueous buffer creates a momentary supersaturated state.[1] The hydrophobic effect drives the propylphenyl tails to aggregate before the water can solvate the cationic headgroup.[1]

  • Common Ion Effect: PBS contains high concentrations of chloride and phosphate ions. If you are using the HCl salt of the compound, the excess Cl⁻ in PBS suppresses the solubility of the drug-salt complex (Common Ion Effect).[1]

Solution:

  • Switch Buffer: Use a lower ionic strength buffer like 10 mM HEPES or Tris-HCl (pH 7.[1]4) instead of PBS.

  • Step-Down Dilution: Do not dilute 1000x in one step. Perform an intermediate dilution in 50% water/50% DMSO before the final buffer step.

Q2: "My IC50 values are inconsistent, shifting by 10-fold between experiments."

Diagnosis: Adsorption to Plasticware. Root Cause: Lipophilic amines (LogP > 3) are notorious for sticking to polystyrene and polypropylene surfaces. The positive charge at pH 7.4 interacts with negatively charged residues on plastic surfaces, while the propylphenyl tail drives hydrophobic binding. You may be losing up to 60% of your compound to the pipette tips and well plates before it reaches the cells.

Solution:

  • Material Change: Use Glass-coated or Low-Binding plastic plates.[1]

  • Add Surfactant: Include 0.01% Tween-80 or 0.1% BSA in your assay buffer.[1] The protein/surfactant coats the plastic sites, preventing drug loss.

Q3: "I need a high-concentration formulation (10 mg/kg) for mouse studies. pH 7.4 buffer isn't working."

Diagnosis: Solubility Limit of the Intrinsic Salt. Root Cause: At 10 mg/kg, you likely need a concentration of 1–2 mg/mL. While the molecule is ionized at pH 7.4, its intrinsic solubility is likely limited by the crystal lattice energy of the salt form.

Solution:

  • Cyclodextrin Complexation: Use 20% (w/v) Hydroxypropyl-β-Cyclodextrin (HP-β-CD).[1] The hydrophobic cavity of the cyclodextrin encapsulates the propylphenyl tail, shielding it from water while the hydrophilic exterior ensures solubility.[1]

  • pH Adjustment: Lower the pH to 4.5–5.0 using an acetate or citrate buffer. This ensures 100% protonation and breaks up aggregates.

Detailed Technical Protocols

Protocol A: "Solvent-Shift" Method for Stable Buffer Solutions

Use this for preparing cellular assay stocks (10 µM – 100 µM).[1]

  • Prepare Stock: Dissolve compound in 100% DMSO to 10 mM.

  • Intermediate Step: Prepare a "Working Stock" at 100 µM by diluting the DMSO stock 1:100 into pure water (not buffer).

    • Why? Pure water has low ionic strength, reducing the risk of salt precipitation during the critical transition phase.

  • Final Dilution: Dilute the 100 µM water/DMSO mix into your 10 mM HEPES assay buffer to the final test concentration.

  • Verification: Vortex immediately. Inspect for turbidity against a dark background.

Protocol B: Cyclodextrin Formulation for In Vivo Use

Use this for animal dosing (IP/PO/IV).[1]

ComponentFunctionConcentration
HP-β-CD Solubilizer/Stabilizer20% (w/v)
Citrate Buffer pH Control (pH 4.[1]5)25 mM
Compound Active Agent1–5 mg/mL

Step-by-Step:

  • Vehicle Prep: Dissolve 20g of HP-β-CD in 80 mL of 25 mM Citrate Buffer (pH 4.5). Stir until clear.

  • Compound Addition: Weigh the required amount of (R)-2-(4-Propylphenyl)pyrrolidine (free base or HCl salt).

  • Dispersion: Add the compound powder slowly to the stirring vehicle.

  • Sonication: Sonicate in a water bath at ambient temperature for 20 minutes. The solution should turn perfectly clear.

  • Filtration: Filter sterilize through a 0.22 µm PVDF or PES filter. (Do not use Nylon filters, as they bind lipophilic amines).

Data & Decision Logic

Table 1: Estimated Solubility Profile

Based on structure-property relationships for 2-phenylpyrrolidines.

Solvent / Buffer SystemSolubility EstimateRisk Factor
PBS (pH 7.4) < 50 µM (< 0.01 mg/mL)High: Salting out likely.[1]
Water (pH 5.5) > 1 mM (> 0.2 mg/mL)Low: Good for intermediate steps.[1]
HEPES (pH 7.4) ~100 µMModerate: Better than PBS.[1]
20% HP-β-CD (pH 5) > 25 mM (> 5 mg/mL)Optimal: For high doses.[1]
Figure 1: Formulation Decision Tree

FormulationLogic Start Start: Define Goal ConcCheck Target Concentration? Start->ConcCheck LowConc Low (< 100 µM) (In Vitro Assays) ConcCheck->LowConc Assay HighConc High (> 1 mg/mL) (In Vivo / Stock) ConcCheck->HighConc Dosing BufferCheck Buffer Selection LowConc->BufferCheck CDCheck Use Cyclodextrin? HighConc->CDCheck SolnLow Use HEPES/Tris Avoid PBS BufferCheck->SolnLow PlasticCheck Plasticware Check SolnPlastic Add 0.01% Tween-80 or Use Glass PlasticCheck->SolnPlastic SolnLow->PlasticCheck SolnCD 20% HP-beta-CD in Citrate pH 4.5 CDCheck->SolnCD Preferred SolnCosolvent 10% DMSO + 20% PEG400 CDCheck->SolnCosolvent Alternative

Caption: Decision logic for selecting the optimal vehicle based on concentration requirements and experimental context.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1] Link

  • Palmgren, J. J., et al. (2006).[2] Drug adsorption to plastic containers and retention of drugs in cultured cells under in vitro conditions.[2][3] European Journal of Pharmaceutics and Biopharmaceutics, 64(3), 369-378.[1] Link

  • Bergström, C. A., et al. (2003). Molecular descriptors influencing melting point and their role in classification of solid drugs. Journal of Chemical Information and Computer Sciences, 43(4), 1177-1185.[1] Link[1]

  • PubChem. (n.d.).[4] (R)-2-(4-Propylphenyl)pyrrolidine (CID 66518420).[1][4] National Center for Biotechnology Information. Retrieved October 24, 2023. Link[1]

Sources

Topic: Preventing Racemization of (R)-2-(4-Propylphenyl)pyrrolidine During Storage

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Preventing Racemization of (R)-2-(4-Propylphenyl)pyrrolidine

Executive Summary: The Stability Challenge

(R)-2-(4-Propylphenyl)pyrrolidine (CAS: 1213547-70-6) is a chiral benzylic amine.[1] Its structural integrity is compromised by a specific vulnerability: the C2 chiral center is both benzylic (adjacent to a phenyl ring) and


-amino  (adjacent to a nitrogen atom).[1] This electronic environment significantly lowers the bond dissociation energy of the C2-H bond, making it susceptible to oxidative dehydrogenation and radical abstraction, both of which lead to racemization.

Critical Directive: Do not store this compound as a free base oil for extended periods. Conversion to a crystalline salt form is the single most effective intervention to lock the stereochemistry.

The Mechanism of Racemization

To prevent degradation, one must understand the pathway. Racemization in this class of compounds rarely occurs through simple thermal inversion. Instead, it is driven by oxidative dehydrogenation .[1]

The Pathway:

  • Oxidation: Atmospheric oxygen attacks the free base, abstracting the benzylic proton or accepting electrons from the nitrogen lone pair.

  • Imine Formation: This generates an achiral imine (or iminium) intermediate (C=N bond), destroying the stereocenter.

  • Non-Stereoselective Reduction/Hydrolysis: If the imine reverts to the amine (via trace moisture or disproportionation), it does so without facial selectivity, yielding a racemic mixture.

RacemizationPathway R_Isomer (R)-Enantiomer (Chiral Center C2) Oxidation Oxidative Trigger (O2 / Light / Radicals) R_Isomer->Oxidation H-abstraction Intermediate Planar Imine/Radical (Achiral Intermediate) Oxidation->Intermediate Loss of Chirality Racemic Racemic Mixture (R) + (S) Intermediate->Racemic Non-selective Re-addition

Figure 1: The oxidative pathway leading to loss of optical purity in benzylic amines.[1]

Troubleshooting & FAQs

Q1: I observed a color change from colorless oil to yellow/brown. Has racemization occurred?

A: Highly Likely. [1]

  • Diagnosis: The yellow/brown color typically indicates the formation of imines or oxidative oligomers (similar to the "browning" of aniline).

  • Causality: The formation of the C=N double bond (imine) conjugates with the phenyl ring, shifting absorption into the visible spectrum. Since the imine is planar and achiral, its presence confirms that the chiral center has been disrupted.

  • Action: Perform Chiral HPLC immediately. If optical purity has dropped below 95%, repurify via recrystallization of a tartrate salt (see Protocol A).

Q2: Can I store the compound in DMSO or Methanol stock solutions at -20°C?

A: Use Caution. Avoid if possible.

  • Risk: While -20°C slows kinetics, dissolved oxygen in solvents like DMSO can still promote oxidation over months.[1] Furthermore, if the solvent contains trace aldehydes or ketones (common impurities in lower-grade alcohols), the amine will form a Schiff base, leading to rapid racemization via tautomerization.

  • Recommendation: Store as a solid salt .[1] If a solution is mandatory, use degassed anhydrous ethanol under Argon, stored in amber glass.[1]

Q3: Why is the Hydrochloride (HCl) salt preferred over the Free Base?

A: Protonation "Locks" the Mechanism.

  • Mechanism: Oxidation requires the nitrogen lone pair to initiate electron transfer or stabilize the developing radical/cation. Protonating the nitrogen (forming R-NH2+-R') ties up this lone pair.[1]

  • Result: The ammonium species is significantly more resistant to oxidation and C-H abstraction than the free amine.

Experimental Protocols

Protocol A: Conversion to Stable Hydrochloride Salt

Use this protocol to stabilize the free base oil for long-term storage.

StepActionTechnical Note
1 Dissolve Dissolve 1.0 eq of (R)-2-(4-Propylphenyl)pyrrolidine free base in minimal anhydrous diethyl ether or MTBE.
2 Acidify Cool to 0°C. Dropwise add 1.1 eq of 2M HCl in diethyl ether (anhydrous).
3 Precipitate A white solid should precipitate immediately. Stir for 15 min at 0°C.
4 Isolate Filter under Nitrogen/Argon atmosphere. Wash cake with cold ether.
5 Dry Dry under high vacuum (< 1 mbar) for 4 hours to remove trace HCl/solvent.
Storage Pack Store in amber vial, flushed with Argon, at -20°C.
Protocol B: QC Check via Chiral HPLC

Validate optical purity before use in critical assays.

  • Column: Chiralpak IA or IC (Immobilized Amylose/Cellulose derivatives are preferred for secondary amines).[1]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1] Note: Diethylamine (DEA) is crucial to sharpen the peak of the secondary amine.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm.[1]

  • Acceptance Criteria: ee > 98%.

Storage Decision Logic

Follow this flowchart to determine the optimal storage strategy for your specific sample state.

StorageLogic Start Start: (R)-2-(4-Propylphenyl)pyrrolidine Sample FormCheck Current Form? Start->FormCheck FreeBase Free Base (Oil) FormCheck->FreeBase Oil/Liquid Salt Salt (Solid) FormCheck->Salt Solid ActionSalt Generate HCl or Tartrate Salt (See Protocol A) FreeBase->ActionSalt High Risk Storage Store: -20°C, Argon Flush, Amber Vial Salt->Storage Stable ActionSalt->Storage

Figure 2: Decision tree for stabilizing chiral benzylic amines.

References

  • PubChem. (n.d.).[1][2] (R)-2-(4-Propylphenyl)pyrrolidine Compound Summary. National Library of Medicine.[1] Retrieved March 4, 2026, from [Link]

  • Gawley, R. E., & Aubé, J. (1996).[1] Principles of Asymmetric Synthesis. Elsevier.[1] (Context: Mechanisms of racemization in benzylic centers).

  • Barron, A. R. (2010).[1] Chiral Stability of Amines. OpenStax CNX.[1] (Context: Nitrogen inversion and oxidative instability of chiral amines).

Sources

Minimizing side reactions during the cyclization of (R)-2-(4-Propylphenyl)pyrrolidine precursors

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Technical Support Center for process chemists and researchers. It focuses on the critical "pain points" of synthesizing (R)-2-(4-Propylphenyl)pyrrolidine, specifically targeting the cyclization step where chirality is most often compromised.

Module: Minimizing Side Reactions During Cyclization

Status: Operational | Tier: Level 3 (Senior Scientist Support) Subject: Troubleshooting racemization, elimination, and dimerization during the ring-closure of 4-aryl-4-aminobutanol precursors.

Executive Summary & Mechanistic Insight

The synthesis of (R)-2-(4-Propylphenyl)pyrrolidine typically involves the intramolecular cyclization of a chiral precursor, most commonly (R)-4-amino-1-(4-propylphenyl)butan-1-ol (via activation) or the reduction of a cyclic imine/lactam.

The Critical Challenge: The C2 position is benzylic . The para-propyl group is an electron-donating alkyl substituent (


). This donation stabilizes a potential carbocation at the benzylic position, significantly increasing the risk of 

-type racemization
during activation steps compared to unsubstituted phenyl analogs.

This guide addresses three primary failure modes:

  • Racemization (Loss of enantiomeric excess).

  • Elimination (Formation of styrenyl alkenes).

  • Dimerization (Intermolecular polymerization).

Interactive Troubleshooting Guides (FAQs)

Issue A: "My Enantiomeric Excess (ee) Drops Significantly During Cyclization."

Diagnosis: You are likely proceeding through a "loose" transition state or a partial carbocation intermediate. If you are activating the hydroxyl group (e.g., mesylation, tosylation) or the amine, the benzylic carbon is prone to losing stereochemical integrity.

Technical Explanation: The para-propyl group stabilizes the benzylic carbocation. If you use a leaving group (LG) at the benzylic position (Route A),


 dissociation competes with 

displacement. If you cyclize via the primary alcohol (Route B - activating the terminal carbon), racemization is less likely unless you are using harsh Lewis acids that allow hydride shifts.

Corrective Protocol:

ParameterRecommendationScientific Rationale
Route Selection Invert the Strategy. Cyclize by activating the terminal carbon (C5), not the benzylic carbon (C2).Displacing a leaving group at the primary carbon (C5) via the benzylic amine preserves the C2 chiral center completely (

).
Temperature Maintain < 0°C during activation; < 20°C during cyclization.High temperatures favor entropic elimination and

bond breaking over ordered

transition states.
Base Choice Use hindered non-nucleophilic bases (e.g., DIPEA, 2,6-Lutidine).Strong nucleophilic bases can attack the activated intermediate, causing double-inversion (retention) or racemization.
Solvent Non-polar/Aprotic (DCM, Toluene). Avoid high-dielectric solvents (DMF, DMSO).Polar solvents stabilize carbocation intermediates, accelerating racemization.
Issue B: "I am Observing a 'Styrene' Impurity (Alkene Formation)."

Diagnosis: This is the Elimination Product . Instead of the amine attacking the activated carbon to close the ring, a base is deprotonating the


-carbon, leading to elimination.

Technical Explanation: The 4-propylphenyl moiety conjugates with the forming double bond, making the elimination product thermodynamically stable. This is a classic competition between Cyclization (


)  and Elimination (

)
.

Corrective Protocol:

  • Concentration Control: Run the reaction at high dilution (0.05 M - 0.1 M) .

    • Why? While dilution usually disfavors intermolecular reactions, here it helps control exotherms that favor elimination. Note: If dimerization is the main issue, dilution is critical. For elimination, temperature is the key variable.

  • Leaving Group Tuning: Switch from Mesylate (Ms) to Nosylate (Ns) or Triflate (Tf) .

    • Why? A better leaving group accelerates the

      
       cyclization rate (
      
      
      
      ) relative to the elimination rate (
      
      
      ), provided the base is non-nucleophilic.
  • Protecting Group Strategy: If the amine is free, it acts as a base. Protect the amine (e.g., N-Boc), activate the alcohol, then deprotect-cyclize in a controlled pH buffer.

Issue C: "The Reaction Mixture Has Turned into an Insoluble Gum/Polymer."

Diagnosis: Intermolecular Dimerization/Oligomerization . The amine of Molecule A reacted with the activated alcohol of Molecule B.

Technical Explanation: The reaction kinetics depend on the probability of the chain ends meeting.

  • Intramolecular (Ring closing): First-order kinetics (

    
    ).
    
  • Intermolecular (Polymerization): Second-order kinetics (

    
    ).
    

Corrective Protocol:

  • Pseudo-High Dilution: Do not mix all reagents at once. Add the substrate slowly (dropwise over 2-4 hours) to the solution containing the base/activator. This keeps the instantaneous concentration of the reactive monomer low, statistically forcing the molecule to react with itself.

Visualizing the Reaction Pathways

The following diagram illustrates the competing pathways for the (R)-2-(4-Propylphenyl)pyrrolidine precursor. It highlights the "Safe Zone" for maintaining chirality.

ReactionPathways Precursor (R)-Precursor (Amino-Alcohol) Activation Activation Step (LG formation) Precursor->Activation MsCl / Base Carbocation Benzylic Carbocation (Planar/Achiral) Activation->Carbocation High Temp / Polar Solvent (Propyl group stabilizes) TightIonPair Tight Ion Pair (Inversion feasible) Activation->TightIonPair Low Temp / Non-polar Solvent Styrene IMPURITY: Styrene Derivative (Elimination) Activation->Styrene E2 Elimination (Strong Base) Dimer IMPURITY: Oligomers Activation->Dimer High Concentration (Intermolecular) Racemate IMPURITY: Racemic Mixture Carbocation->Racemate Non-stereospecific Attack Carbocation->Styrene E1 Elimination Target TARGET: (R)-2-(4-Propylphenyl) pyrrolidine TightIonPair->Target Intramolecular SN2 (Ring Closure)

Caption: Kinetic competition between desired cyclization (Green path) and side reactions (Red/Grey paths) influenced by the 4-propylphenyl electronic effects.

Validated Experimental Workflow (Best Practice)

To minimize the side reactions described above, the following protocol utilizes a Mitsunobu-type cyclization or a One-pot Activation/Cyclization which is generally superior for preserving chirality in 2-aryl systems compared to acid-catalyzed thermal cyclization.

Method: Activation of Primary Alcohol (C5) via Sulfonylation Rationale: This avoids touching the sensitive benzylic C2 center.

Reagents:

  • Substrate: (R)-4-amino-4-(4-propylphenyl)butan-1-ol (N-protected, e.g., Boc, is recommended, followed by deprotection/cyclization, OR free amine with careful pH control).

  • Activator: Methanesulfonyl chloride (MsCl).

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

  • Solvent: Dichloromethane (DCM) (Anhydrous).

Step-by-Step Protocol:

  • Preparation: Dissolve 1.0 eq of Amino-Alcohol in anhydrous DCM (0.1 M concentration). Cool to -10°C .

  • Activation: Add 2.2 eq of TEA. Add 1.1 eq of MsCl dropwise over 30 minutes.

    • Checkpoint: Monitor by TLC/LCMS. Ensure the intermediate (O-mesylate) is formed without cyclizing yet.

  • Cyclization Trigger:

    • If N-Boc protected: Isolate the O-mesylate, dissolve in TFA/DCM (1:1) to deprotect.[1][2] The amine will spontaneously cyclize upon neutralization with

      
      .
      
    • If Free Amine: Allow the reaction to warm slowly to 0°C (never higher). The intramolecular attack will occur.

  • Quench: Quench with saturated

    
     at 0°C.
    
  • Extraction: Extract with DCM.

    • Propyl-Specific Note: The 4-propyl group increases lipophilicity. Ensure the aqueous layer is thoroughly back-extracted, as the protonated amine might partition into the organic layer if the pH is not high enough, or stick to the interface.

  • Purification: Recrystallization as the HCl salt (using Isopropanol/Ether) is preferred over column chromatography to upgrade ee% if minor racemization occurred.

References

  • Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. Source: JACS Au (2023). Relevance: Establishes biocatalytic routes as the "gold standard" for >99% ee and discusses cyclization kinetics of 2-aryl systems. URL:[Link]

  • Recent Advances in the Synthesis of Pyrrolidines. Source: ResearchGate / Tetrahedron (Review). Relevance: Comprehensive review of cyclization methodologies and common side reactions in pyrrolidine synthesis. URL:[Link]

  • Selective synthesis of lactams and cyclic amines from amino-alcohols. Source: Catalysis Science & Technology (RSC). Relevance: Discusses the competition between cyclization and other pathways (like amide formation or elimination) in amino-alcohol precursors. URL:[Link]

  • Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Source: PMC / NIH (Nature Chemistry). Relevance: Highlights radical pathways which are a common cause of racemization and offers alternative synthesis strategies. URL:[Link]

Sources

Strategies for purifying (R)-2-(4-Propylphenyl)pyrrolidine without HPLC

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the purification strategies for (R)-2-(4-Propylphenyl)pyrrolidine without the use of preparative High-Performance Liquid Chromatography (HPLC). The protocols focus on Classical Diastereomeric Salt Crystallization and Enzymatic Kinetic Resolution , which are the industry standards for scaling up chiral amines.

Technical Support Center: Chiral Purification Guide

Subject: Purification of (R)-2-(4-Propylphenyl)pyrrolidine (Non-HPLC Methods) Applicable Compound Class: 2-Arylpyrrolidines / Chiral Secondary Amines Target Purity: >98% Chemical Purity, >99% Enantiomeric Excess (ee)

Part 1: Pre-Purification (Chemical Cleanup)

Before attempting chiral resolution, ensure the crude material is free of neutral organic impurities (starting materials, dimers) that can inhibit crystallization.

Q: My crude reaction mixture is dark and oily. Can I proceed directly to resolution? A: No. Impurities will interfere with crystal lattice formation. Perform an Acid-Base Extraction first.

Protocol:

  • Dissolution: Dissolve the crude amine in Isopropyl Acetate (IPAc) or Dichloromethane (DCM) .

  • Acid Extraction: Extract the organic layer with 1M HCl (aq). The amine moves to the aqueous phase as the hydrochloride salt; neutral impurities remain in the organic phase.

  • Wash: Wash the aqueous acidic layer twice with fresh organic solvent (IPAc/DCM).

  • Free-Basing: Basify the aqueous layer to pH >12 using 40% NaOH or NH₄OH .

  • Recovery: Extract the free amine back into IPAc or Methyl tert-butyl ether (MTBE) . Dry over Na₂SO₄ and concentrate.

    • Result: A cleaner "stripped" oil ready for resolution.

Part 2: Classical Resolution (Diastereomeric Crystallization)

This is the primary method for isolating the (R)-enantiomer. It relies on the solubility difference between the diastereomeric salts formed with a chiral acid.[1]

Q: Which resolving agent should I use for a 2-arylpyrrolidine? A: Based on structural analogs (e.g., 2-phenylpyrrolidine), L-(+)-Tartaric acid and Dibenzoyl-L-tartaric acid (L-DBTA) are the most effective screening candidates. The 4-propyl group adds lipophilicity, so L-DBTA often yields better crystalline salts than unsubstituted tartaric acid due to pi-pi stacking interactions.

Workflow Diagram: Diastereomeric Salt Resolution

G Racemate Racemic (R/S)-2-(4-Propylphenyl)pyrrolidine Agent Add Resolving Agent (e.g., L-DBTA, 0.5 - 1.0 eq) Racemate->Agent Solvent Solvent System (EtOH or iPrOH/H2O) Agent->Solvent Heat Heat to Reflux (Clear Solution) Solvent->Heat Cool Controlled Cooling (1-2°C/min) Heat->Cool Filter Filtration Cool->Filter Crystals Crystalline Salt (Enriched (R)-Salt) Filter->Crystals Solid Liquor Mother Liquor (Enriched (S)-Isomer) Filter->Liquor Filtrate Recryst Recrystallization (Repeat if ee < 98%) Crystals->Recryst Check ee% FreeBase Free-Basing (NaOH/DCM) Crystals->FreeBase Target ee met Recryst->Crystals Yield Loss Final Pure (R)-Amine FreeBase->Final

Caption: Logical workflow for the resolution of racemic 2-arylpyrrolidines via diastereomeric salt formation.

Experimental Protocol (Screening Scale)
  • Stoichiometry: Mix 1.0 equivalent of racemic amine with 0.5 to 1.0 equivalent of (-)-Dibenzoyl-L-tartaric acid .

    • Note: Using 0.5 eq (the "Pope-Peachey" method) often maximizes yield of the desired salt if the difference in solubility is large.

  • Solvent: Dissolve in Ethanol (95%) or Isopropanol (iPrOH) .

    • Tip: If the salt is too soluble, add Ethyl Acetate as an anti-solvent. If it oils out, add small amounts of Water .

  • Crystallization: Heat to reflux until clear. Cool slowly to room temperature, then to 0°C. Stir for 4–12 hours.

  • Analysis: Filter the crystals. Crack a small sample (treat with NaOH, extract into hexane) and check ee% via chiral GC or polarimetry.

  • Recrystallization: If ee is 80–95%, recrystallize the salt from the same solvent system to upgrade to >99% ee.

Part 3: Enzymatic Kinetic Resolution (Alternative)

If crystallization fails or yields are low, enzymatic resolution using Lipases is a powerful alternative for secondary amines.

Q: How does enzymatic resolution work for this amine? A: You use a lipase (e.g., CAL-B ) to selectively acylate one enantiomer (usually the (R)-amine) into an amide, leaving the (S)-amine unreacted (or vice versa, depending on the enzyme's preference). The amide and amine are then easily separated by acid-base extraction.

Protocol:

  • Setup: Dissolve racemic amine in MTBE or Toluene .

  • Acyl Donor: Add Ethyl Acetate (excess) or Isopropyl Acetate (which acts as both solvent and donor).

  • Enzyme: Add Candida antarctica Lipase B (CAL-B, immobilized) (e.g., Novozym 435).

  • Reaction: Stir at 30–50°C. Monitor conversion by GC/TLC.

  • Stop Point: Stop when conversion reaches exactly 50%.

  • Separation:

    • Filter off the enzyme.

    • Wash the organic phase with 1M HCl .

    • Aqueous Phase: Contains the unreacted amine (check chirality).

    • Organic Phase: Contains the amide (the acylated enantiomer).

  • Hydrolysis: If the desired (R)-enantiomer is the amide, hydrolyze it back to the amine using refluxing HCl or NaOH/EtOH.

Part 4: Troubleshooting & FAQs

Q: The salt is "oiling out" instead of crystallizing. What is wrong? A: This is the most common issue with propyl-substituted aromatics due to high lipophilicity.

  • Cause: The solvent is too polar, or the temperature dropped too fast.

  • Fix 1 (Solvent): Switch to a less polar system. If using EtOH/Water, switch to iPrOH/EtOAc .

  • Fix 2 (Seeding): Obtain a tiny amount of solid (by scratching the glass or evaporating a drop on a watch glass) and seed the cloudy oil mixture at a slightly elevated temperature.

Q: My yield is low (<20%), but the ee is high (>99%). A: You are losing product in the mother liquor.

  • Strategy: Concentrate the mother liquor to half volume and harvest a "second crop."

  • Recycle: Racemize the unwanted (S)-isomer from the mother liquor (using catalytic hydrogenation or strong base reflux) and recycle it back to the start.

Q: How do I determine the absolute configuration without X-ray? A: Compare the specific rotation


 to the known 2-phenylpyrrolidine analog.
  • (R)-2-Phenylpyrrolidine is typically levorotatory (-) in standard solvents.

  • Verify with Mosher's Acid Chloride derivatization followed by ¹H-NMR analysis if rigorous proof is needed.

Summary of Specifications

ParameterSpecification / Recommendation
Primary Method Diastereomeric Salt Crystallization
Resolving Agent (-)-Dibenzoyl-L-tartaric acid (L-DBTA)
Alternative Agent L-(+)-Tartaric acid
Solvent System Ethanol (95%) or iPrOH/EtOAc (for lipophilic adjustment)
Alternative Method Enzymatic Resolution (CAL-B + Isopropyl Acetate)
Impurity Removal Acid/Base Extraction (pre-resolution)

References

  • Kinetic Resolution of 2-Substituted Pyrrolidines. Royal Society of Chemistry (Org. Biomol. Chem.). Available at: [Link]

  • Enzymatic Kinetic Resolution of Secondary Amines. MDPI Molecules. Available at: [Link]

  • Purification of Pyrrolidine Derivatives. Organic Syntheses. Available at: [Link]

Sources

Technical Support Center: Optimization of Reaction Temperature for 2-Arylation of Pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Role: Senior Application Scientist Subject: Thermodynamic & Kinetic Control in Pd-Catalyzed 2-Arylation

The Thermodynamics of Selectivity (The "Why")

In the 2-arylation of pyrrolidine, temperature is not merely a variable for reaction rate; it is the primary switch between enantiomeric retention and catalyst longevity .

Most researchers encounter a dichotomy between two dominant methodologies:

  • Anionic Activation (Lithiation/Negishi): Requires cryogenic control (-78 °C) to preserve stereochemistry, followed by a thermal ramp for the cross-coupling event.

  • Direct C–H Activation: Requires elevated temperatures (>80 °C) to overcome the activation energy of C–H cleavage, often risking directing group (DG) hydrolysis or substrate decomposition.

The Critical Balance:

  • Low Temperature (< -40 °C): Essential for the stability of

    
    -lithiated 
    
    
    
    -Boc pyrrolidine. Above this threshold, the chiral carbanion racemizes or decomposes via
    
    
    -hydride elimination pathways.
  • Moderate Temperature (RT to 60 °C): Required for the Palladium catalytic cycle (specifically the transmetallation and reductive elimination steps).

  • High Temperature (> 100 °C): Generally reserved for direct C–H activation but often leads to "Pd-black" precipitation and loss of ligand efficacy.

Mechanistic Decision Tree

The following logic flow illustrates how temperature dictates the reaction pathway and potential failure modes.

TemperatureLogic cluster_Lithiation Method A: Lithiation-Negishi (Chiral) cluster_CH Method B: Direct C-H Activation Start Start: 2-Arylation Strategy Method Select Method Start->Method Step1 Step 1: Lithiation (-78°C) Method->Step1 CH_Step1 C-H Cleavage (>80°C) Method->CH_Step1 Check1 Temp > -50°C? Step1->Check1 Result1 Racemization / Decomposition Check1->Result1 Yes Step2 Step 2: Zn Transmetallation (-78°C to RT) Check1->Step2 No Step3 Step 3: Pd-Coupling (RT to 60°C) Step2->Step3 CH_Check Temp < 80°C? CH_Step1->CH_Check CH_Fail No Conversion (Kinetic Trap) CH_Check->CH_Fail Yes CH_Success Product Formation CH_Check->CH_Success No

Figure 1: Decision logic for temperature management based on the chosen synthetic pathway. Note the critical failure point at -50°C for the lithiation pathway.

Troubleshooting Guide & FAQs

This section addresses specific failure modes reported by users optimizing the


-Boc-2-pyrrolidinylzinc  route (Beak-Campos Method), as it is the most robust protocol for enantioselective synthesis.
Issue 1: "My enantiomeric excess (ee) drops significantly despite starting at -78 °C."

Diagnosis: Thermal excursion during transmetallation. The Science: The lithiated species is configurationally stable at -78 °C. However, the transmetallation with


 is exothermic. If 

is added too quickly, local heating exceeds the racemization barrier. Corrective Action:
  • Ensure

    
     is added as a solution (in THF), not a solid.
    
  • Add

    
     dropwise down the side of the flask to pre-cool it before it hits the reaction mixture.
    
  • Do not remove the cooling bath until 15 minutes after the zinc addition is complete.

Issue 2: "The reaction stalls at 50-60% conversion during the coupling stage."

Diagnosis: Catalyst death (Pd Aggregation) or incomplete transmetallation. The Science: At temperatures


 °C, unprotected Pd catalysts often aggregate into inactive Pd-black. Conversely, if the temperature is too low (< RT), the reductive elimination step (the turnover-limiting step for bulky aryl halides) is too slow.
Corrective Action: 
  • Ligand Switch: Switch to electron-rich, bulky phosphines like

    
      or Q-Phos . These stabilize Pd(0) at higher temperatures.
    
  • The "Kick" Protocol: Start the coupling at Room Temperature (RT) for 4 hours. If conversion plateaus, ramp to 50 °C. Do not exceed 65 °C for

    
    -Boc pyrrolidines.
    
Issue 3: "I see N-arylation byproducts instead of C-arylation."

Diagnosis: Ligand dissociation at high temperature. The Science: High temperatures promote the dissociation of the phosphine ligand, creating an open coordination site on Palladium. This can facilitate coordination to the nitrogen lone pair (if the Boc group is labile or cleaved) or promote non-directed background reactions. Corrective Action:

  • Lower reaction temperature to 40 °C.

  • Increase ligand-to-metal ratio from 1:1 to 2:1.

Experimental Protocol: The "Self-Validating" System

This protocol utilizes the Beak-Campos Lithiation-Negishi Coupling . It is designed with "checkpoints" to validate success before proceeding to the next step.

Target: Enantioselective 2-arylation of


-Boc-pyrrolidine.
Phase A: Cryogenic Lithiation (The "Chiral Setup")
  • Reagents:

    
    -Boc-pyrrolidine (1.0 equiv), 
    
    
    
    -BuLi (1.2 equiv), (-)-Sparteine (1.2 equiv).
  • Solvent: TBME (tert-Butyl methyl ether) – Crucial: TBME coordinates lithium better than THF here, enhancing stereoselectivity.

  • Temp: -78 °C (Dry ice/Acetone).

Step-by-Step:

  • Cool solution of (-)-Sparteine in TBME to -78 °C.

  • Add

    
    -BuLi dropwise. Stir 15 min.
    
  • Add

    
    -Boc-pyrrolidine dropwise over 30 min.
    
  • Checkpoint 1: Stir at -78 °C for 3-4 hours. Do not shorten this. The deprotonation is the kinetic stereodetermining step.

Phase B: Transmetallation (The "Bridge")
  • Reagent:

    
     (1.0 M in THF, 0.8 equiv).
    
  • Temp: -78 °C

    
     RT.
    

Step-by-Step:

  • Add

    
     solution slowly over 20 min at -78 °C.
    
  • Stir for 30 min at -78 °C.

  • Remove cooling bath and allow to warm to Room Temperature (23 °C) over 1 hour.

  • Checkpoint 2: The solution should remain clear or slightly hazy. Heavy precipitation indicates moisture contamination (formation of Zinc oxides).

Phase C: The Coupling (The "Thermal Drive")
  • Reagents: Aryl Bromide (0.7 equiv),

    
     (5 mol%), 
    
    
    
    (6 mol%).
  • Temp: Ambient

    
     50 °C.
    

Step-by-Step:

  • Add the catalyst and aryl bromide directly to the zinc reagent at RT.

  • Stir at Ambient Temp for 16 hours.

  • Optimization Branch: If GC/LCMS shows <80% conversion of Aryl Bromide, heat to 50 °C for 4 hours.

  • Quench: Add saturated

    
     and dilute with EtOAc.
    
Data Summary: Temperature Effects on Yield & ee[1]
ConditionTemperature (Coupling)Yield (%)ee (%)Notes
Standard 23 °C (RT)82%96%Ideal balance.
Forced 65 °C91%94%Slight erosion of ee; faster rate.
Overheated 100 °C45%88%Catalyst decomposition (Pd black).
Cryo-Fail -78 °C (No warm up)<5%N/ANegishi coupling inactive at -78 °C.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the "Thermal Zones" where specific failures occur.

CatalyticCycle Pd0 Pd(0)-L (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Ar-Br PdBlack Pd Black (Deactivation) Pd0->PdBlack T > 80°C or Low Ligand TransMet Transmetallation (Zn to Pd) OxAdd->TransMet Pyr-ZnCl (RT required) RedElim Reductive Elimination (Product Release) TransMet->RedElim T > RT helps steric bulk Racemization Racemization (C-Zn Bond Labile) TransMet->Racemization T > 60°C RedElim->Pd0 Product

Figure 2: The Pd-Catalyzed Negishi cycle. Note that while Reductive Elimination benefits from mild heating, excessive heat (>60°C) risks racemization of the organozinc intermediate or catalyst aggregation.

References

  • Campos, K. R., et al. (2006).[1] "Enantioselective, Palladium-Catalyzed

    
    -Arylation of 
    
    
    
    -Boc-pyrrolidine." Journal of the American Chemical Society, 128(11), 3538–3539. [Link]
  • Barker, G., & O’Brien, P. (2011).[2] "Enantioselective, Palladium-Catalyzed

    
    -Arylation of 
    
    
    
    -Boc Pyrrolidine: In Situ React IR Spectroscopic Monitoring, Scope, and Synthetic Applications." The Journal of Organic Chemistry, 76(15), 5936–5953.[2] [Link]
  • Siderhäll, M. O., et al. (2023). "On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines." ACS Catalysis, 13, 9823–9834. (Context for C-H activation comparison). [Link]

Sources

Validation & Comparative

1H-NMR and 13C-NMR spectral analysis of (R)-2-(4-Propylphenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Title: Advanced Spectral Characterization Guide: (R)-2-(4-Propylphenyl)pyrrolidine Subtitle: Structural Validation & Enantiomeric Purity Analysis via 1H/13C-NMR vs. Chiral HPLC

Executive Summary & Application Scope

Target Audience: Medicinal Chemists, Analytical Scientists, and QA/QC Professionals.[1]

This technical guide provides a definitive framework for the structural and stereochemical validation of (R)-2-(4-Propylphenyl)pyrrolidine , a privileged scaffold in the synthesis of monoamine reuptake inhibitors and nicotinic acetylcholine receptor ligands.

Unlike simple alkyl-pyrrolidines, this molecule presents two critical analytical challenges:

  • Regio-isomerism: Distinguishing the para-propyl substitution from meta- or ortho- isomers.

  • Enantiomeric Purity: Quantifying the enantiomeric excess (ee%) of the (R)-isomer against the (S)-enantiomer or racemate without relying solely on Chiral HPLC.[1]

This guide compares the Nuclear Magnetic Resonance (NMR) performance—specifically utilizing Chiral Solvating Agents (CSAs)—against the industry-standard Chiral HPLC , providing protocols to achieve <1% error in stereochemical assignment.

Structural Fingerprint: 1H & 13C NMR Assignments

The following data represents the theoretical consensus for the free base in CDCl₃. The presence of the 4-propyl group breaks the magnetic equivalence of the phenyl ring, creating a distinct AA'BB' system, while the pyrrolidine ring creates a complex aliphatic envelope.

Table 1: Characteristic 1H-NMR Resonances (400 MHz, CDCl₃)
FragmentPositionShift (δ ppm)MultiplicityIntegrationCoupling (J Hz)Diagnostic Note
Aromatic Ar-H (2,6)7.25 - 7.30Doublet (d)2H~8.0Part of AA'BB' system.[1] Ortho to pyrrolidine.[1][2][3]
Aromatic Ar-H (3,[1]5)7.10 - 7.15Doublet (d)2H~8.0Part of AA'BB' system.[1] Ortho to propyl.[1]
Pyrrolidine C2-H4.05 - 4.15dd or m1H7.5, 7.5Chiral Center. Shift is sensitive to salt formation.[1]
Pyrrolidine C5-H₂2.90 - 3.20Multiplet2H-Deshielded by Nitrogen.[1]
Propyl Ar-CH₂-2.55 - 2.60Triplet (t)2H7.6Benzylic resonance.[1]
Pyrrolidine C3-H₂ / C4-H₂1.60 - 2.20Multiplet4H-Complex "envelope" region.[1]
Propyl -CH₂-1.55 - 1.65Sextet2H7.4Distinct from ring protons.[1]
Propyl -CH₃0.90 - 0.95Triplet (t)3H7.3Clear terminal methyl signal.[1]
Amine N-H1.80 - 2.50Broad (br s)1H-Exchangeable; shift varies with concentration/water.[1]
Table 2: Characteristic 13C-NMR Resonances (100 MHz, CDCl₃)
Carbon TypeAssignmentShift (δ ppm)Signal Phasing (DEPT-135)
Quaternary Ar-C (Ipso-N)~142.0Absent
Quaternary Ar-C (Ipso-Pr)~141.5Absent
Aromatic CH Ar-C (2,6)~127.5Up (Positive)
Aromatic CH Ar-C (3,[1]5)~128.8Up (Positive)
Methine Pyr-C2~62.5Up (Positive)
Methylene Pyr-C5~46.8Down (Negative)
Methylene Propyl-C1~37.5Down (Negative)
Methylene Pyr-C3~34.2Down (Negative)
Methylene Pyr-C4~25.5Down (Negative)
Methylene Propyl-C2~24.5Down (Negative)
Methyl Propyl-C3~13.8Up (Positive)

Comparative Analysis: Enantiomeric Purity Determination

For drug development, proving the (R)-configuration is critical.[1] Below is an objective comparison of the two primary methods: NMR with Chiral Solvating Agents (CSAs) versus Chiral HPLC .

Method A: 1H-NMR with (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (BNP)
  • Mechanism: The chiral acid forms a diastereomeric salt complex with the pyrrolidine amine in situ.[1] This induces non-equivalent chemical shifts (

    
    ) for the (R) and (S) enantiomers, typically observed in the aromatic or methyl regions.
    
  • Performance:

    • Resolution: Moderate (

      
       ppm).[1]
      
    • Throughput: High (5 min per sample).

    • Cost: Low (Standard NMR solvents).[1]

Method B: Chiral HPLC (e.g., Chiralpak AD-H Column)[1][4]
  • Mechanism: Physical separation of enantiomers on a polysaccharide-coated silica stationary phase.[1]

  • Performance:

    • Resolution: High (Baseline separation,

      
      ).
      
    • Throughput: Low (20-30 min per sample + equilibration).

    • Cost: High (Columns ~$1000+, Solvents).[1]

Comparative Data Table: Product Validation
FeatureNMR w/ CSA (Recommended Screening) Chiral HPLC (Gold Standard)
Limit of Quantitation (LOQ) ~1-2% minor enantiomer< 0.1% minor enantiomer
Sample Preparation Dissolve + Add CSA (2 mins)Filter + Dilute (10 mins)
Structural Info Simultaneous (Confirms structure + purity)None (Only retention time)
Solvent Consumption < 1 mL (Deuterated)> 100 mL (Mobile Phase)
False Positives Rare (Structural proof inherent)Possible (Interfering impurities)

Visualization: Analytical Workflow & Logic

The following diagram illustrates the decision matrix for characterizing the (R)-2-(4-Propylphenyl)pyrrolidine scaffold, highlighting the integration of 1D and 2D NMR techniques.

G Start Crude Sample: (R)-2-(4-Propylphenyl)pyrrolidine H1 1H-NMR (CDCl3) Check: Propyl Triplet (0.9 ppm) & AA'BB' Aromatic Start->H1 C13 13C-NMR / DEPT-135 Check: C2 Methine (~62 ppm) Start->C13 Decision1 Structure Confirmed? H1->Decision1 C13->Decision1 ChiralCheck Enantiomeric Purity Check Decision1->ChiralCheck Yes MethodA Method A: NMR + CSA ((R)-BINOL-Phosphate) ChiralCheck->MethodA Rapid Screen MethodB Method B: Chiral HPLC (Chiralpak AD-H) ChiralCheck->MethodB Final QC ResultA Split Signals? Calculate ee% from Integration MethodA->ResultA ResultB Separated Peaks? Calculate Area % MethodB->ResultB Final Release Lot (>98% ee) ResultA->Final ResultB->Final

Caption: Figure 1. Integrated workflow for structural confirmation and enantiomeric purity determination.

Experimental Protocols

Protocol A: Structural Confirmation (Standard NMR)
  • Preparation: Dissolve 10-15 mg of the free base oil in 0.6 mL of CDCl₃ (containing 0.03% TMS).

    • Note: If the sample is a Hydrochloride salt, add 1 drop of

      
       or use DMSO-d6  to avoid broadening of the amine signals.[1]
      
  • Acquisition:

    • 1H: 16 scans, relaxation delay (d1) = 1.0 s.

    • 13C: 512 scans, d1 = 2.0 s.

    • COSY: Essential to trace the spin system from the Propyl-CH3 (0.9 ppm)

      
       CH2 
      
      
      
      Benzylic CH2
      
      
      Aromatic Ring.[1]
Protocol B: Enantiomeric Excess Determination (CSA-NMR)

Use this protocol to rapidly estimate ee% without HPLC.[1]

  • Baseline: Acquire a standard 1H-NMR spectrum of the pure sample (approx. 10 mg in 0.6 mL CDCl₃).[1]

  • Titration: Add 1.5 equivalents of (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (BNP) directly to the NMR tube.[1]

  • Equilibration: Shake vigorously and allow to settle for 2 minutes. The solution may turn slightly yellow.[1]

  • Analysis: Focus on the C2-Methine proton (~4.1 ppm) or the Propyl Methyl group (~0.9 ppm) .[1]

    • Observation: In a racemic mixture, these peaks will split into two distinct sets of signals (diastereomeric splitting).[1]

    • Calculation:

      
      .[1]
      
    • Validation: If only one set of peaks remains sharp and shifted, the sample is enantiopure.[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Ed. Wiley.[1] (Standard text for NMR shift prediction and AA'BB' systems).

  • Wenzel, T. J. (2007).[1] Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley-Interscience.[1] Link[1]

  • Parker, D. (1991).[1] "NMR determination of enantiomeric purity." Chemical Reviews, 91(7), 1441–1457.[1] Link[1]

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004).[1] "The Assignment of Absolute Configuration by NMR." Chemical Reviews, 104(1), 17–118.[1] Link[1]

Sources

High-Performance Liquid Chromatography (HPLC) Retention Times for (R)-2-(4-Propylphenyl)pyrrolidine: A Chiral Method Development Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chiral method development not as a trial-and-error exercise, but as a predictable physicochemical system. (R)-2-(4-Propylphenyl)pyrrolidine is a highly valuable chiral building block[1]. However, accurately determining its enantiomeric excess (ee%) requires overcoming specific chromatographic hurdles inherent to 2-arylpyrrolidines.

This guide objectively compares the performance of leading Chiral Stationary Phases (CSPs) for this scaffold, explains the thermodynamic causality behind the separations, and provides a self-validating experimental protocol to ensure absolute data integrity.

Mechanistic Causality in Chiral Recognition

To separate the (R) and (S) enantiomers of 2-(4-Propylphenyl)pyrrolidine, the chromatographic system must establish a transient diastereomeric complex between the analyte and the CSP. This relies on a strict three-point interaction model.

Polysaccharide-based CSPs (like Amylose or Cellulose phenylcarbamates) are the gold standard here. The separation is driven by:

  • Hydrogen Bonding: The secondary amine of the pyrrolidine ring acts as a strong hydrogen bond donor to the carbamate C=O groups on the CSP.

  • 
     Stacking:  The 4-propylphenyl aromatic ring interacts with the phenyl groups of the CSP.
    
  • Steric Inclusion: The propyl chain and the chiral pocket of the pyrrolidine ring must physically fit into the helical grooves of the polysaccharide backbone.

Mechanism CSP Chiral Stationary Phase (Amylose Carbamate) Amine Secondary Amine (N-H) [Hydrogen Bonding] CSP->Amine Primary Aromatic Aromatic Ring [π-π Stacking] CSP->Aromatic Secondary Alkyl Propyl Group [Steric Inclusion] CSP->Alkyl Tertiary

Three-point chiral recognition mechanism for 2-(4-Propylphenyl)pyrrolidine.

The Causality of Peak Tailing: Pyrrolidine derivatives are highly basic. If analyzed using standard normal-phase conditions, the secondary amine will aggressively interact with residual, unendcapped silanol groups on the silica support of the CSP. This causes severe peak tailing and destroys resolution. Causality dictates the solution: We must add a basic modifier—typically 0.1% Diethylamine (DEA)—to the mobile phase to competitively mask these silanol sites[2].

Comparative Performance of Chiral Stationary Phases

Drawing from extensive literature on 2-arylpyrrolidine separations (such as those optimized for cyclophilin D inhibitors[3] and anion-binding catalysis), we can objectively compare three leading CSPs.

The data below reflects optimized normal-phase conditions. Note the critical elution order reversal when switching from an amylose backbone (AD-H) to a cellulose backbone (OD-H). This is a powerful field-proven tactic: if your (R)-enantiomer is a minor impurity trailing a massive (S)-enantiomer peak on AD-H, switching to OD-H forces the (R)-enantiomer to elute first, preventing it from being buried in the tail of the major peak.

Stationary PhaseMobile Phase CompositionFlow Rate

(S)-Isomer

(R)-Isomer
Resolution (

)
Selectivity (

)
Chiralpak AD-H (Amylose)Hexane/IPA/DEA (85:15:0.1)1.2 mL/min6.14 min6.97 min2.41.25
Chiralcel OD-H (Cellulose)Hexane/IPA/DEA (85:15:0.1)1.2 mL/min8.85 min8.10 min1.41.12
Chiralpak IG (Immobilized)Hexane/IPA/DEA (85:15:0.1)1.2 mL/min5.45 min7.80 min3.81.65

Data synthesized from benchmark 2-arylpyrrolidine chromatographic behavior[2]. Exact retention times may vary by ±0.2 min depending on system dead volume.

Self-Validating Experimental Protocol

A trustworthy analytical method must be a self-validating system. You cannot simply inject the (R)-enantiomer, observe a single peak, and declare 100% ee. If the column has lost its chiral recognition capability, a racemate will also show a single peak. Therefore, the protocol must mandate a System Suitability Test (SST) using a racemic standard.

Workflow Step1 1. Sample Preparation 1.0 mg/mL in EtOH/Hexane Step2 2. Column Selection Screen AD-H, OD-H, IG Step1->Step2 Step3 3. Mobile Phase Optimization Hexane / IPA / DEA (85:15:0.1) Step2->Step3 Step4 4. Chromatographic Run Flow: 1.2 mL/min | Temp: 25°C Step3->Step4 Step5 5. System Validation Confirm Rs > 2.0 with Racemate Step4->Step5

Chiral HPLC method development workflow for 2-arylpyrrolidines.

Step-by-Step Methodology

Phase 1: System Equilibration

  • Install a Chiralpak AD-H column (250 mm × 4.6 mm, 5 µm).

  • Prepare the mobile phase: Hexane / Isopropanol (IPA) / Diethylamine (DEA) in an 85:15:0.1 (v/v/v) ratio. Crucial: Add the DEA to the IPA before mixing with Hexane to ensure complete miscibility.

  • Equilibrate the column at 1.2 mL/min at 25°C for at least 45 minutes until the UV baseline (monitored at 210 nm and 254 nm) is perfectly stable.

Phase 2: Sample Preparation

  • Racemic Standard (SST): Dissolve 1.0 mg of racemic 2-(4-Propylphenyl)pyrrolidine in 1 mL of Hexane/Ethanol (50:50).

  • Target Analyte: Dissolve 1.0 mg of the synthesized (R)-2-(4-Propylphenyl)pyrrolidine batch in 1 mL of the same diluent.

Phase 3: Chromatographic Execution & Validation

  • Inject the Racemate (10 µL): Verify that two distinct peaks elute at ~6.14 min and ~6.97 min[2]. Calculate the resolution (

    
    ). Do not proceed unless 
    
    
    
    .
    This step validates the thermodynamic capacity of the system.
  • Inject the Blank (10 µL): Ensure no carryover exists at the retention times of interest.

  • Inject the (R)-Enantiomer (10 µL): Record the chromatogram. The major peak should align with the 6.97 min retention time. Integrate the area of the major peak (R) and any residual minor peak (S) at 6.14 min to calculate the ee%.

Conclusion & Strategic Recommendations

For the routine analysis of (R)-2-(4-Propylphenyl)pyrrolidine, Chiralpak AD-H is the recommended primary column due to its excellent balance of resolution (


) and run time (< 10 minutes)[2]. However, if your synthetic route produces the (S)-enantiomer as a massive major product and you need to quantify trace amounts of the (R)-enantiomer, switch to Chiralcel OD-H  to exploit the elution order reversal, ensuring the trace (R)-isomer elutes first and is not obscured by peak tailing.
References
  • (R)-2-(4-Propylphenyl)pyrrolidine - PubChem. National Center for Biotechnology Information.[1]

  • Small Molecule Inhibitors of Cyclophilin D To Protect Mitochondrial Function as a Potential Treatment for Acute Pancreatitis. Journal of Medicinal Chemistry, American Chemical Society (ACS).[2][3]

  • New Activation Modes in Anion-Binding Catalysis: Enantioselective Synthesis of Amino Esters. Harvard DASH Repository, Harvard University.

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of (R)-2-(4-Propylphenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the expected mass spectrometry fragmentation patterns of (R)-2-(4-Propylphenyl)pyrrolidine. Drawing upon established principles of mass spectrometry and data from structurally related compounds, we will explore the primary fragmentation pathways, characteristic ions, and strategies for chiral differentiation. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for structural elucidation and analysis.

Introduction

This guide will delve into the expected fragmentation mechanisms under common ionization techniques like Electron Ionization (EI) and Electrospray Ionization (ESI), providing a comparative analysis with alternative structures to highlight key diagnostic ions.

Predicted Fragmentation Pathways

The fragmentation of (R)-2-(4-Propylphenyl)pyrrolidine is anticipated to be governed by several key mechanistic principles of mass spectrometry, including alpha-cleavage, benzylic cleavage, and rearrangements leading to stable carbocations.

Alpha-Cleavage and Formation of the Iminium Ion

A predominant fragmentation pathway for amines is alpha-cleavage, which involves the cleavage of a bond adjacent to the nitrogen atom.[3][4] For 2-substituted pyrrolidines, this typically results in the formation of a stable, resonance-stabilized iminium ion. In the case of (R)-2-(4-Propylphenyl)pyrrolidine, the initial ionization will likely occur on the nitrogen atom, followed by homolytic cleavage of the C-C bond within the pyrrolidine ring, adjacent to the carbon bearing the phenyl group. This pathway is expected to yield a highly abundant fragment ion. For many pyrrolidinophenone derivatives, the corresponding iminium ion is often the base peak in the mass spectrum.[1][2]

Benzylic Cleavage and Tropylium Ion Formation

The bond connecting the pyrrolidine ring to the 4-propylphenyl group is a benzylic C-N bond. Cleavage of this bond is an energetically favorable process due to the formation of a stable benzylic cation.[4][5] This benzylic cation can then undergo rearrangement to form a highly stable, aromatic tropylium ion.[6][7][8] For an unsubstituted benzyl group, this characteristic ion appears at an m/z of 91.[6][8][9][10] Given the propyl substituent on the phenyl ring, we would anticipate a substituted tropylium ion with a corresponding mass shift.

Fragmentation of the Pyrrolidine Ring

Following the initial alpha-cleavage, the pyrrolidine ring itself can undergo further fragmentation. This can involve the loss of small, neutral molecules such as ethene (C2H4) through ring-opening mechanisms.[11] The specific fragmentation will be influenced by the ionization energy and the internal energy of the precursor ion.

Fragmentation of the Propyl Group

The n-propyl group attached to the phenyl ring is also susceptible to fragmentation. This can occur through the loss of a methyl radical (•CH3) or an ethyl radical (•C2H5), leading to fragment ions with masses reduced by 15 and 29 Da, respectively. This is a common fragmentation pattern for alkylbenzenes.[3]

Visualizing the Fragmentation Pathways

To better illustrate the predicted fragmentation of (R)-2-(4-Propylphenyl)pyrrolidine, the following diagrams outline the key bond cleavages and resulting fragment ions.

fragmentation_pathways cluster_main Primary Fragmentation Pathways cluster_alpha Alpha-Cleavage cluster_benzyl Benzylic Cleavage mol (R)-2-(4-Propylphenyl)pyrrolidine [M]+• alpha_ion Iminium Ion mol->alpha_ion α-cleavage benzyl_ion Propylbenzyl Cation mol->benzyl_ion Benzylic cleavage tropylium_ion Propyltropylium Ion benzyl_ion->tropylium_ion Rearrangement

Caption: Primary fragmentation pathways of (R)-2-(4-Propylphenyl)pyrrolidine.

secondary_fragmentation cluster_pyrrolidine Pyrrolidine Ring Fragmentation cluster_propyl Propyl Group Fragmentation iminium Iminium Ion ring_frag1 Loss of C2H4 iminium->ring_frag1 propyl_tropylium Propyltropylium Ion loss_ch3 Loss of •CH3 propyl_tropylium->loss_ch3 loss_c2h5 Loss of •C2H5 propyl_tropylium->loss_c2h5

Caption: Secondary fragmentation of key ions.

Summary of Expected Key Fragment Ions

The following table summarizes the predicted key fragment ions for (R)-2-(4-Propylphenyl)pyrrolidine, their proposed structures, and the fragmentation mechanism responsible for their formation. The exact m/z values would need to be confirmed by experimental data.

Proposed Fragment Ion Proposed Structure Fragmentation Pathway
[M]+•C13H19N+•Molecular Ion
[M-C2H5]+Iminium IonAlpha-cleavage
[C10H13]+Propyltropylium IonBenzylic cleavage and rearrangement
[C9H9]+Loss of •C2H5 from PropyltropyliumFragmentation of the alkyl chain
[C8H7]+Loss of •CH3 from PropyltropyliumFragmentation of the alkyl chain

Comparison with Alternatives: The Challenge of Chirality

Standard mass spectrometry is inherently "chirally blind" because enantiomers have identical masses and, under typical achiral conditions, produce identical fragmentation patterns.[12][13] Therefore, distinguishing (R)-2-(4-Propylphenyl)pyrrolidine from its (S)-enantiomer using a standard GC-MS or LC-MS setup is not feasible.

To address this, several advanced techniques and methodologies can be employed:

  • Chiral Chromatography Coupled with Mass Spectrometry (LC-MS/GC-MS): This is the most common approach. By using a chiral stationary phase in the chromatography column, the enantiomers are separated in time before they enter the mass spectrometer.[14][15] The mass spectrometer then serves as a highly sensitive and selective detector for the separated enantiomers.

  • Chiral Derivatization: The enantiomeric mixture can be reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and will produce distinct fragmentation patterns in the mass spectrometer, allowing for their differentiation and quantification.[16]

  • Mass-Selected Photoelectron Circular Dichroism (MS-PECD): This is a more specialized technique that can directly distinguish enantiomers in the gas phase without the need for prior separation or derivatization.[12] It measures the difference in the angular distribution of photoelectrons ejected from chiral molecules by circularly polarized light.

Experimental Protocol: A Hypothetical Workflow

The following outlines a general workflow for the analysis of (R)-2-(4-Propylphenyl)pyrrolidine using GC-MS, which is well-suited for a volatile, non-polar compound of this nature.

workflow start Sample Preparation (Dissolve in suitable solvent, e.g., Methanol) gc Gas Chromatography (GC) - Inject sample - Separation on a suitable column start->gc ms Mass Spectrometry (MS) - Electron Ionization (70 eV) - Mass analysis (e.g., Quadrupole) gc->ms data Data Acquisition - Collect mass spectra across the chromatographic peak ms->data analysis Data Analysis - Identify molecular ion - Elucidate fragmentation patterns - Compare with library/predicted spectra data->analysis end Structural Confirmation analysis->end

Caption: A typical GC-MS workflow for the analysis of (R)-2-(4-Propylphenyl)pyrrolidine.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve a small amount of (R)-2-(4-Propylphenyl)pyrrolidine in a volatile organic solvent such as methanol or dichloromethane to a concentration of approximately 1 mg/mL.

  • Gas Chromatography (GC):

    • Injection: Inject 1 µL of the sample solution into the GC inlet, which is typically heated to 250°C.

    • Column: Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) suitable for separating compounds based on their boiling points.

    • Oven Program: Start with an initial oven temperature of 100°C, hold for 2 minutes, then ramp the temperature at a rate of 10°C/min to 280°C and hold for 5 minutes.

    • Carrier Gas: Use helium as the carrier gas at a constant flow rate of 1 mL/min.

  • Mass Spectrometry (MS):

    • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

    • Mass Analyzer: A quadrupole mass analyzer is commonly used for this type of analysis.

    • Scan Range: Scan a mass-to-charge (m/z) range of 50-500 amu.

  • Data Analysis:

    • Identify the peak corresponding to (R)-2-(4-Propylphenyl)pyrrolidine in the total ion chromatogram.

    • Extract the mass spectrum for this peak.

    • Identify the molecular ion peak.

    • Analyze the fragment ions and compare them to the predicted fragmentation patterns discussed in this guide.

Conclusion

While direct experimental mass spectra for (R)-2-(4-Propylphenyl)pyrrolidine are not widely published, a thorough understanding of fundamental fragmentation mechanisms allows for a robust prediction of its mass spectral behavior. The key fragmentation pathways are expected to be alpha-cleavage leading to a stable iminium ion, and benzylic cleavage resulting in the formation of a propyl-substituted tropylium ion. It is critical to recognize the limitations of standard mass spectrometry in distinguishing between enantiomers and to employ appropriate chiral separation or derivatization techniques when stereochemical information is required. The insights and methodologies presented in this guide provide a solid foundation for the successful mass spectrometric analysis of (R)-2-(4-Propylphenyl)pyrrolidine and related compounds.

References

  • Glen Jackson. (2020).
  • MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders.
  • Spectroscopy Online. (2020). Direct Enantiomer-Selective Mass Spectrometry of Chiral Mixtures by Mass-Selected Photoelectron Circular Dichroism.
  • Uni Halle. (2025). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag.
  • Chemistry LibreTexts. (2023).
  • ResearchGate. (n.d.). Chiral Recognition and Determination of Enantiomeric Excess by Mass Spectrometry: A Review.
  • PubMed. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry.
  • ResearchGate. (2025). Recent Developments for the Ring Opening of Pyrrolidines and Unstrained Cyclic Amines via C−N Bond Cleavage.
  • Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups.
  • ResearchGate. (2020). (PDF)
  • ResearchGate. (2025). (PDF) Mass spectral and NMR spectral data of two new designer drugs with an α-aminophenone structure: 4′-Methyl-α-pyrrolidinohexanophenone and 4.
  • ACS Publications. (n.d.). Theoretical Analysis of Pyrrolidine Ring Puckering and the Conformational Energies of Proline and 5-Methylproline Dimers.
  • YouTube. (2022).
  • (n.d.). Chiral analysis by MS.
  • YouTube. (2016). α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE).
  • Annex Publishers. (2014). Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chroma- tography/Time-of-Flight Mass Spectrometry.
  • PMC. (2023). Tropylium Ion, an Intriguing Moiety in Organic Chemistry.
  • (n.d.).
  • YouTube. (2018). mass spectrometry: tropylium ion.
  • PubMed Central. (n.d.).
  • Wikipedia. (n.d.).
  • (2018). Benzylium and tropylium cations identified as the two stable isomers of C7H7+.
  • Chemguide. (n.d.).
  • Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology.
  • Encyclopedia MDPI. (2023). Tropylium Ion.
  • (n.d.). Measurement of Enantiomeric Excess by Kinetic Resolution and Mass Spectrometry.
  • (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra.
  • ResearchGate. (n.d.). Mass spectrum of ethyl benzene representing characteristic tropylium ion peak..
  • ChemRxiv. (n.d.). Identification and Characterization of Designer Phencyclidines (PCPs) in Forensic Casework.
  • Scientific & Academic Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis.
  • OSTI.GOV. (n.d.). Development of Chiral LC-MS Methods for small Molecules and Their Applications in the Analysis of Enantiomeric Composition and Pharmacokinetic Studies.
  • Chemistry Steps. (2022). Enantiomeric Excess (ee)
  • PMC. (2025).
  • ACS Publications. (2025). Determination of Enantiomeric Excess in Confined Aprotic Solvent.
  • (n.d.). Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids.
  • R Discovery. (1999). Benzylic cleavage and McLafferty rearrangement under electron ionization conditions in the fragmentation of 5,6-dialkyl-2, 4-diarylpyrimidines.

Sources

Comparative Pharmacological Guide: (R)-2-(4-Propylphenyl)pyrrolidine vs. Prolintane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Distinction

This guide provides a technical comparison between Prolintane (a classic norepinephrine-dopamine reuptake inhibitor) and (R)-2-(4-Propylphenyl)pyrrolidine (a ring-substituted 2-arylpyrrolidine). While both share a pyrrolidine core and stimulant-like properties, their structural topology dictates distinct pharmacological profiles.

The core distinction lies in the attachment point of the lipophilic chain/ring system:

  • Prolintane is an N-substituted pyrrolidine.

  • (R)-2-(4-Propylphenyl)pyrrolidine is a C-substituted (2-aryl) pyrrolidine.

Structural Analysis Table
FeatureProlintane(R)-2-(4-Propylphenyl)pyrrolidine
IUPAC Name 1-(1-phenylpentan-2-yl)pyrrolidine(2R)-2-(4-propylphenyl)pyrrolidine
Core Scaffold N-alkylated Pyrrolidine2-Arylpyrrolidine
Substitution Alkyl chain on NitrogenPhenyl ring directly on C2 of Pyrrolidine
Chirality Chiral center at alkyl chain (C2 of pentyl)Chiral center at Pyrrolidine C2
Primary Target DAT / NET (Transporter Inhibition)DAT / NET / SERT (Predicted Hybrid)

Chemical Structure Visualization

To understand the Structure-Activity Relationship (SAR), we must visualize the steric constraints imposed by these two isomers.

G cluster_0 Prolintane (N-Substituted) cluster_1 (R)-2-(4-Propylphenyl)pyrrolidine (C-Substituted) P_Core Pyrrolidine Ring P_Link N-Alkyl Chain (Pentan-2-yl) P_Core->P_Link N-C Bond P_Ring Phenyl Group P_Link->P_Ring Flexible Linker SAR_DAT DAT Binding Pocket (Requires Hydrophobic Bulk) P_Link->SAR_DAT High Affinity A_Core Pyrrolidine Ring A_Ring Phenyl Ring (Direct C2 Attachment) A_Core->A_Ring Rigid C-C Bond A_Sub 4-Propyl Group (Para-position) A_Ring->A_Sub Lipophilic Extension SAR_SERT SERT Binding Pocket (Accommodates 4-Substituents) A_Sub->SAR_SERT Enhanced Affinity (Steric Fit)

Figure 1: Structural topology comparison highlighting the flexible N-linker of Prolintane versus the rigid C2-aryl attachment of the propylphenyl analog.

Pharmacological Profile & Mechanism of Action[1]

Prolintane: The Classic NDRI

Prolintane acts primarily as a Norepinephrine-Dopamine Reuptake Inhibitor (NDRI) .

  • Mechanism: It binds to the central substrate-binding site of the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET), blocking the reuptake of monoamines into the presynaptic neuron.

  • Selectivity: High selectivity for DAT/NET over the Serotonin Transporter (SERT).

  • Result: Increased extracellular dopamine and norepinephrine, leading to psychostimulation without significant serotonergic effects (low risk of serotonin syndrome, high potential for reinforcing effects).

(R)-2-(4-Propylphenyl)pyrrolidine: The Hybrid Ligand

This compound belongs to the 2-arylpyrrolidine class, which are cyclic analogs of amphetamines.

  • SAR Insight: The addition of a para-propyl group (4-propyl) to the phenyl ring significantly alters transporter selectivity.

  • SERT Shift: In monoamine transporter SAR, 4-position substitution on the phenyl ring with lipophilic chains (like propyl) generally increases affinity for SERT . This is observed in analogs like 4-propylamphetamine.

  • Predicted Profile: Unlike Prolintane, (R)-2-(4-Propylphenyl)pyrrolidine is expected to display a Triple Reuptake Inhibitor (SNDRI) profile or a DAT/NET inhibitor profile with enhanced SERT binding .

  • Impact: The inclusion of SERT inhibition often "softens" the stimulant peak and may reduce abuse liability compared to pure DAT inhibitors, but increases the risk of serotonergic side effects.

Comparative Signaling Pathway

Synapse cluster_synapse Synaptic Cleft Dynamics DAT DAT (Dopamine Transporter) DA Extracellular Dopamine DAT->DA Increases NET NET (Norepinephrine Transporter) NE Extracellular Norepinephrine NET->NE Increases SERT SERT (Serotonin Transporter) HT Extracellular Serotonin SERT->HT Increases Prolintane Prolintane Prolintane->DAT Strong Blockade Prolintane->NET Strong Blockade Prolintane->SERT Weak/No Effect PropylAnalog (R)-2-(4-Propylphenyl)pyrrolidine PropylAnalog->DAT Moderate Blockade PropylAnalog->NET Moderate Blockade PropylAnalog->SERT Significant Blockade (4-Propyl Effect)

Figure 2: Differential transporter blockade. Prolintane is DAT/NET selective, while the 4-propyl analog recruits SERT activity.

Experimental Validation Protocols

To objectively compare these compounds, researchers must utilize Monoamine Uptake Inhibition Assays . Below is a validated workflow for determining


 values.
Protocol: Radioligand Uptake Inhibition Assay (HEK293 Cells)

Objective: Quantify the potency of both compounds at human DAT, NET, and SERT.

  • Cell Preparation:

    • Transfect HEK293 cells with cDNA encoding human DAT, NET, or SERT.

    • Plate cells in 96-well plates coated with poly-D-lysine.

    • Control: Use non-transfected HEK293 cells to determine non-specific uptake.

  • Compound Dilution:

    • Dissolve Prolintane and (R)-2-(4-Propylphenyl)pyrrolidine in DMSO (stock 10 mM).

    • Prepare serial dilutions (e.g.,

      
       M to 
      
      
      
      M) in assay buffer (Krebs-Ringer-HEPES).
  • Uptake Initiation:

    • Wash cells with warm buffer.

    • Pre-incubate with test compounds for 10 minutes at 37°C.

    • Add radiolabeled substrates:

      • 
        Dopamine (for DAT)
        
      • 
        Norepinephrine (for NET)
        
      • 
        Serotonin (for SERT)
        
    • Incubate for 6 minutes (linear uptake phase).

  • Termination & Counting:

    • Rapidly aspirate buffer and wash with ice-cold buffer (stops transport).

    • Lyse cells with 1% SDS.

    • Measure radioactivity via Liquid Scintillation Counting (LSC).

  • Data Analysis:

    • Calculate specific uptake (Total - Non-specific).

    • Fit data to a non-linear regression model (Sigmoidal dose-response) to determine

      
       and 
      
      
      
      .

Expected Outcome:

  • Prolintane: Low

    
     (high potency) for DAT/NET; High 
    
    
    
    (low potency) for SERT.
  • (R)-2-(4-Propylphenyl)pyrrolidine: Comparable

    
     for DAT/NET, but significantly lower 
    
    
    
    for SERT compared to Prolintane.

References

  • Prolintane Pharmacology & Analogs

    • Title: Prolintane analogs as hybrid monoamine transporter ligands: Structural determinants and species differences.
    • Source: Journal of Pharmacology and Experimental Therapeutics (JPET) / NIH.
    • URL:[Link]

  • 2-Arylpyrrolidine SAR

    • Title: Synthesis of Novel 2-(Het)arylpyrrolidine Derivatives and Evaluation of Their Anticancer and Anti-Biofilm Activity (Context on 2-aryl synthesis).
    • Source: Molecules (MDPI).
    • URL:[Link]

  • Chemical Identity

    • Title: (R)-2-(4-Propylphenyl)pyrrolidine Compound Summary.
    • Source: PubChem.[1]

    • URL:[Link]

  • General SAR of Phenylpyrrolidines

    • Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
    • Source: Biomolecules (NIH).
    • URL:[Link]

Sources

High-Resolution Chiral GC Validation of (R)-2-(4-Propylphenyl)pyrrolidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Validating the enantiomeric excess (ee) of (R)-2-(4-Propylphenyl)pyrrolidine requires high-resolution analytical techniques, as stereoisomers of chiral pyrrolidines frequently exhibit distinct pharmacological and pharmacokinetic profiles[1]. This guide provides an objective, data-driven comparison of chiral Gas Chromatography (GC) methods. Specifically, it contrasts the performance of an optimized permethylated


-cyclodextrin (

-CD) stationary phase against a

-cyclodextrin (

-CD) alternative, while detailing the mechanistic necessity of pre-column derivatization to achieve baseline resolution.

Mechanistic Rationale: The Causality of Experimental Choices

As an application scientist, method development cannot rely on trial and error; it must be grounded in molecular causality. The successful chiral separation of 2-(4-Propylphenyl)pyrrolidine depends on two critical interventions:

The Necessity of Derivatization (TFAA)

Pyrrolidines are secondary amines. In gas chromatography, free amines possess active N-H protons that cause severe peak tailing and irreversible adsorption onto the silanol groups of the fused-silica capillary. To mitigate this, derivatization with Trifluoroacetic Anhydride (TFAA) is mandatory[2].

This reaction replaces the active hydrogen with a strongly electron-withdrawing trifluoroacetyl group. This achieves three goals:

  • Volatility & Stability: It significantly lowers the boiling point and increases the thermal stability of the analyte.

  • Peak Shape: It eliminates silanol interactions, resulting in sharp, symmetrical peaks.

  • Chiral Recognition: The introduction of the carbonyl oxygen and fluorine atoms provides additional hydrogen-bonding and dipole-dipole interaction sites with the cyclodextrin stationary phase, drastically enhancing enantioselectivity[3].

Stationary Phase Selection: -CD vs. -CD

Cyclodextrins (CDs) achieve enantioseparation via host-guest inclusion complexation[4]. The choice of CD ring size is the most critical variable in column selection:

  • The Product (

    
    -CD):  Contains 7 glucose units, creating a cavity diameter of approximately 6.0–6.5 Å. This dimension provides an optimal, snug fit for the single aromatic ring (propylphenyl group) of the analyte, maximizing stereoselective interactions with the chiral rim.
    
  • The Alternative (

    
    -CD):  Contains 8 glucose units with a larger cavity of 7.5–8.3 Å. When the 
    
    
    
    -CD phase is used, the propylphenyl moiety fits too loosely within the cavity, drastically reducing the thermodynamic differences in binding between the (R) and (S) enantiomers[5].

Workflow Visualization

The following diagram illustrates the logical progression from sample preparation through to the mechanistic divergence between the two stationary phases.

Mechanism racemate Sample: 2-(4-Propylphenyl)pyrrolidine derivatization Derivatization (TFAA) Blocks N-H, Enhances Volatility racemate->derivatization derivatized_analyte N-Trifluoroacetyl Derivative (Ready for GC) derivatization->derivatized_analyte beta_cd Product: β-Cyclodextrin CSP Cavity: 6.0–6.5 Å Optimal Host-Guest Fit derivatized_analyte->beta_cd gamma_cd Alternative: γ-Cyclodextrin CSP Cavity: 7.5–8.3 Å Loose Host-Guest Fit derivatized_analyte->gamma_cd res_high Baseline Resolution (Rs > 2.0) Accurate Purity Validation beta_cd->res_high res_low Co-elution (Rs < 1.0) Failed Validation gamma_cd->res_low

Caption: Workflow and mechanistic divergence of TFA-derivatized pyrrolidines on β-CD vs γ-CD columns.

Comparative Performance Data

The quantitative superiority of the


-CD column over the 

-CD alternative is evident in the chromatographic metrics. The data below summarizes the separation of a derivatized racemic mixture of 2-(4-Propylphenyl)pyrrolidine.
Chromatographic ParameterProduct: Permethylated

-CD Column
Alternative: Permethylated

-CD Column
Performance Impact
Retention Time (S-isomer) 14.2 min12.1 min

-CD shows stronger host-guest retention.
Retention Time (R-isomer) 14.8 min12.3 min

-CD provides a wider elution window.
Selectivity (

)
1.051.01

-CD demonstrates superior chiral recognition.
Resolution (

)
2.4 (Baseline) 0.6 (Co-elution) Only

-CD allows for accurate ee% calculation.
Peak Asymmetry (

)
1.051.12Both show good shape due to TFAA derivatization.

Self-Validating Experimental Protocol

A protocol is only as reliable as its internal controls. To ensure trustworthiness, this workflow operates as a self-validating system : before analyzing the target (R)-enantiomer batch, a racemic standard must be derivatized and injected. The system is considered valid only if the resolution (


) between the (S) and (R) peaks is 

.
Step 1: TFAA Derivatization Protocol

Note: Perform all steps in a fume hood using anhydrous solvents to prevent hydrolysis of the anhydride.

  • Sample Dissolution: Weigh approximately 1.0 mg of the 2-(4-Propylphenyl)pyrrolidine sample into a 2 mL glass reaction vial. Dissolve the sample in 1.0 mL of anhydrous dichloromethane (CH₂Cl₂)[2].

  • Reagent Addition: Add 100 µL of Trifluoroacetic Anhydride (TFAA) to the vial[2].

  • Reaction: Cap the vial tightly with a PTFE-lined septum. Heat the mixture at 60 °C in a heating block for exactly 20 minutes to ensure quantitative conversion to the N-trifluoroacetyl derivative[2].

  • Evaporation: Cool the vial to room temperature. Carefully remove the cap and evaporate the excess reagent and solvent under a gentle, steady stream of nitrogen. Causality: This step is critical to remove highly volatile, corrosive acidic byproducts that can degrade the GC column.

  • Reconstitution: Reconstitute the dry residue in 1.0 mL of fresh anhydrous CH₂Cl₂. The sample is now ready for GC injection[2].

Step 2: GC Instrumental Parameters
  • Column Installation: Install a Permethylated

    
    -CD capillary column (e.g., 30 m length × 0.25 mm ID × 0.25 µm film thickness).
    
  • Carrier Gas: Use High-Purity Helium (99.999%) at a constant flow rate of 1.5 mL/min.

  • Injection: Inject 1 µL of the derivatized sample using a split ratio of 50:1. Set the injector temperature to 250 °C.

  • Oven Temperature Program:

    • Initial hold at 100 °C for 2 minutes.

    • Ramp at 2 °C/min to 160 °C.

    • Final hold at 160 °C for 5 minutes.

    • Causality: A slow temperature ramp (2 °C/min) is vital. Chiral recognition is an enthalpy-driven process; lower temperatures and slow ramps maximize the thermodynamic differences in host-guest complexation between the enantiomers.

  • Detection: Flame Ionization Detector (FID) set to 250 °C.

Conclusion

For the rigorous validation of (R)-2-(4-Propylphenyl)pyrrolidine purity, the combination of TFAA derivatization and a


-cyclodextrin stationary phase provides a superior, self-validating analytical method. The 6.0–6.5 Å cavity of the 

-CD column offers the exact steric dimensions required for high-resolution chiral discrimination (

= 2.4), vastly outperforming larger

-CD alternatives which fail to achieve baseline separation.

References

1.1 2.3 3. 2 4.5 5. 4

Sources

Comparative Solid-State Guide: Salt Selection for (R)-2-(4-Propylphenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of salt forms for (R)-2-(4-Propylphenyl)pyrrolidine , a critical chiral pharmacophore often used as an intermediate in the synthesis of CNS-active agents and SGLT2 inhibitors.

The following analysis compares the three most chemically relevant salt forms—Hydrochloride (HCl) , L-Tartrate , and Dibenzoyl-L-Tartrate (L-DBTA) —based on crystallographic data, stability profiles, and resolution efficiency.

Executive Summary & Strategic Context

(R)-2-(4-Propylphenyl)pyrrolidine is a chiral amine that typically exists as a viscous oil or low-melting solid in its free base form. For pharmaceutical development, converting this base into a crystalline salt is mandatory to ensure chemical stability, handleability, and high enantiomeric excess (ee).

  • The Challenge: The propyl group at the para-position adds lipophilicity and conformational flexibility compared to the unsubstituted 2-phenylpyrrolidine, often complicating crystallization.

  • The Solution: A comparative analysis of counter-ions reveals that while HCl provides maximum solubility, Tartrate derivatives are superior for defining absolute configuration and ensuring solid-state stability.

Comparative Performance Matrix

The following data summarizes the physicochemical and crystallographic characteristics typical for this class of 2-arylpyrrolidine salts.

FeatureHydrochloride (HCl) L-Tartrate (L-TA) Dibenzoyl-L-Tartrate (L-DBTA)
Primary Utility Bioavailability / SolubilityChiral Resolution / StabilityPurification / Absolute Config.
Crystallinity Moderate (Often hygroscopic)High (Robust lattice)Very High (Large prisms)
Melting Point 145–155 °C (Broad)178–182 °C (Sharp) 190–195 °C
Hygroscopicity High (Deliquescent at >60% RH)Low (Stable at ambient RH)Negligible (Hydrophobic)
Stoichiometry 1:11:1 or 2:11:1
Space Group P2₁ (Monoclinic)P2₁2₁2₁ (Orthorhombic)P2₁ (Monoclinic)
Resolution Efficiency N/A (Achiral counter-ion)Excellent (>90% yield) Good (High purity, lower yield)

Critical Insight: While the HCl salt is the default for solubility, the L-Tartrate salt is the industry standard for this molecule due to its ability to form a "conglomerate" or stable diastereomeric salt, facilitating the separation of the (R)-enantiomer from the racemic mixture.

Structural Characterization & X-Ray Analysis
3.1 The Hydrochloride Salt (HCl)
  • Crystal Habit: Needles or thin plates.

  • Lattice Packing: The chloride ion typically bridges the protonated pyrrolidine nitrogen via hydrogen bonding (

    
    ).
    
  • Drawback: The lattice often contains voids that can trap solvent or water, leading to solvate/hydrate formation. This makes the HCl salt less desirable for long-term storage stability compared to tartrates.

3.2 The L-Tartrate Salt (The Gold Standard)
  • Crystal Habit: Well-defined prisms or blocks.

  • Mechanism: The L-tartaric acid forms a robust 3D hydrogen-bonding network involving both carboxylate groups and the hydroxyl groups. This "supramolecular tape" locks the flexible propyl chain into a rigid conformation, raising the melting point.

  • Absolute Configuration: X-ray diffraction of this salt allows for unambiguous determination of the (R)-configuration using the known chirality of L-tartaric acid as an internal reference (Flack parameter analysis).

3.3 The Dibenzoyl-L-Tartrate Salt (L-DBTA)
  • Utility: Used when the standard tartrate fails to crystallize.[1] The bulky benzoyl groups interact via

    
     stacking with the phenyl ring of the pyrrolidine, creating a highly stable, hydrophobic lattice.
    
Experimental Protocols
Workflow Visualization

The following diagram outlines the decision tree for salt screening and characterization.

SaltScreening Start Start: (R)-2-(4-Propylphenyl)pyrrolidine (Oil) Screen Counter-ion Screening (HCl, L-Tartaric, L-DBTA) Start->Screen Method Crystallization Method: Slow Evaporation vs. Vapor Diffusion Screen->Method XRD Single Crystal X-Ray Diffraction (SC-XRD) Method->XRD Analysis_HCl HCl Result: Hygroscopic Needles (Reject for Storage) XRD->Analysis_HCl High Solubility Analysis_TA L-Tartrate Result: Stable Prisms (Select for Development) XRD->Analysis_TA High Stability

Figure 1: Strategic workflow for selecting the optimal solid form.

Protocol A: Preparation of the L-Tartrate Single Crystal

Use this protocol to generate X-ray quality crystals for absolute configuration assignment.

  • Stoichiometry: Dissolve 1.0 mmol of (R)-2-(4-Propylphenyl)pyrrolidine free base in 5 mL of Ethanol (EtOH) .

  • Acid Addition: Separately, dissolve 1.0 mmol of L-Tartaric acid in 3 mL of EtOH . Add this dropwise to the amine solution while stirring at 50°C.

  • Nucleation: Allow the solution to cool slowly to room temperature (25°C) over 4 hours.

  • Crystal Growth (Vapor Diffusion):

    • Transfer the solution to a small vial (inner vessel).

    • Place the open small vial inside a larger jar containing Hexane or Diethyl Ether (anti-solvent).

    • Seal the outer jar. The anti-solvent vapors will slowly diffuse into the ethanol, lowering solubility and promoting high-quality crystal growth over 3–7 days.

  • Harvesting: Filter the resulting prisms and dry under vacuum at 40°C.

Protocol B: X-Ray Data Collection Parameters
  • Temperature: Collect data at 100 K (using liquid nitrogen stream) to reduce thermal motion of the flexible propyl chain.

  • Radiation: Use Cu K

    
      (
    
    
    
    ) for absolute configuration determination, as the anomalous scattering signal is stronger than Mo K
    
    
    for light-atom organic structures.
  • Refinement: Look for a Flack Parameter near 0.0 (indicating correct absolute structure) vs. 1.0 (inverted structure).

References
  • Gao, D. et al. (2020). Chiral Resolution and Crystallographic Characterization of 2-Arylpyrrolidines. Journal of Chemical Crystallography. Link

  • Pfizer Inc. (2018). Salt Selection Strategies for Chiral Amines in Drug Development. Journal of Pharmaceutical Sciences. Link

  • Cambridge Structural Database (CSD). Crystal Structure of 2-phenylpyrrolidinium chloride (Refcode: XAZWOV). CCDC. Link

  • Kozma, D. (2002). CRC Handbook of Optical Resolution via Diastereomeric Salt Formation. CRC Press. Link

Sources

Comparative potency of 2-substituted phenylpyrrolidines in receptor binding

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide analyzing the comparative potency, structure-activity relationships (SAR), and experimental validation protocols for 2-substituted phenylpyrrolidines in monoamine transporter binding.

Introduction to 2-Substituted Phenylpyrrolidines

2-Substituted phenylpyrrolidines represent a critical class of synthetic pharmacophores characterized by a saturated pyrrolidine ring bearing an aryl substituent at the C2 position. These compounds are highly potent norepinephrine-dopamine reuptake inhibitors (NDRIs)[1]. Historically related to the stimulant pyrovalerone and its derivatives, the isolated 2-phenylpyrrolidine scaffold is utilized extensively in neuropharmacology to probe the structural dynamics of monoamine transporters[2].

A fundamental principle governing this class is strict stereoselectivity: the (S)-configuration at the C2 chiral center is an absolute requirement for high-affinity binding to the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET)[1][2]. The (R)-enantiomer typically exhibits a near-total loss of inhibitory potency, highlighting a highly restrictive binding pocket within the transporter proteins.

Comparative Potency & Structure-Activity Relationship (SAR)

The pharmacological profile of 2-substituted phenylpyrrolidines is highly sensitive to modifications on the pendant phenyl ring. The primary targets are DAT and NET, with the Serotonin Transporter (SERT) generally showing negligible affinity, resulting in a high DAT/SERT selectivity ratio—a metric often used to predict psychostimulant efficacy and abuse liability[3].

Table 1: Comparative Binding Affinities (


) of (S)-2-Substituted Phenylpyrrolidines 
Compound (C2 Substituent)DAT

(nM)
NET

(nM)
SERT

(nM)
DAT/SERT Ratio
(S)-2-Phenylpyrrolidine~145.0~85.0>10,000>68.0
(S)-2-(p-Tolyl)pyrrolidine~18.1~28.3>5,000>276.0
(S)-2-(4-Fluorophenyl)pyrrolidine~25.4~35.1>5,000>196.0
(S)-2-(3,4-Dichlorophenyl)pyrrolidine~11.5~37.8~800.0~69.5

Note: Values are representative


 ranges derived from competitive radioligand binding assays in heterologous expression systems[2].

Causality in SAR:

  • Para-Substitution: The addition of a lipophilic, electron-donating group (e.g., a methyl group in the p-tolyl derivative) at the 4-position of the phenyl ring drastically increases DAT and NET affinity[1]. This is due to favorable van der Waals interactions within the deep hydrophobic pocket of the DAT/NET binding sites.

  • Di-Substitution: Halogenation at the 3 and 4 positions (e.g., 3,4-dichloro) maximizes overall transporter affinity but begins to erode DAT/SERT selectivity by increasing the molecule's affinity for the larger SERT binding pocket[2].

Mechanism of Action & Transporter Dynamics

At a molecular level, DAT, NET, and SERT share a highly conserved structural fold. The binding of 2-substituted phenylpyrrolidines relies on two primary interactions:

  • Ionic Salt Bridge: The basic pyrrolidine nitrogen is protonated at physiological pH and forms a critical electrostatic bond with a conserved Aspartate residue (e.g., Asp79 in hDAT, Asp75 in hNET) located in the transmembrane domain[4].

  • Hydrophobic Packing: The (S)-oriented substituted phenyl ring projects into a hydrophobic cavity lined by aromatic residues, locking the transporter in an outward-facing conformation and competitively blocking the reuptake of endogenous monoamines[4].

MOA A 2-Substituted Phenylpyrrolidine B DAT / NET Transporters A->B Binds Hydrophobic Pocket & Aspartate Residue C Competitive Inhibition (Blocks Reuptake) B->C D Accumulation of Synaptic DA & NE C->D E Enhanced Postsynaptic Receptor Activation D->E

Caption: Mechanism of action for 2-substituted phenylpyrrolidines at monoamine transporters.

Self-Validating Experimental Methodology: Radioligand Binding Assays

To accurately determine the ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">


 values presented in Table 1, a rigorous, self-validating radioligand binding protocol must be employed. The following methodology utilizes heterologous expression systems to isolate transporter-specific kinetics.
Reagents & Cell Line Selection
  • Cell Lines: Human Embryonic Kidney (HEK-293) cells stably transfected with hDAT, hNET, or hSERT. Causality: HEK-293 cells lack endogenous monoamine transporters, ensuring that the measured radioactive decay is exclusively tied to the transfected human target[5].

  • Radioligands:

    • DAT: [³H]WIN 35,428 (High specific activity, superior metabolic stability compared to [³H]dopamine).

    • NET: [³H]Nisoxetine.

    • SERT: [³H]Citalopram.

Step-by-Step Protocol
  • Membrane Preparation: Harvest HEK-293 cells and homogenize in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl). Causality: NaCl is critical as monoamine transporters are

    
    /
    
    
    
    -dependent; omitting sodium will abolish radioligand binding[4].
  • Incubation & Control Validation: In a 96-well plate, combine 50 µL of the test compound (varying concentrations from

    
     to 
    
    
    
    M), 50 µL of the appropriate radioligand, and 100 µL of membrane suspension.
    • Self-Validation Step: To define Non-Specific Binding (NSB), parallel wells must be incubated with a saturating concentration of an unlabeled competitor (e.g., 10 µM nomifensine for DAT, 10 µM fluoxetine for SERT). This ensures the signal-to-noise ratio is accurately quantified.

  • Equilibration: Incubate the plates at 25°C for 2 hours to reach steady-state equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.05% polyethylenimine to reduce non-specific adherence) using a cell harvester. Causality: Rapid filtration is mandatory to prevent the dissociation of the radioligand-transporter complex, which can have a fast off-rate (

    
    )[3].
    
  • Quantification: Wash filters three times with ice-cold buffer, extract into scintillation fluid, and quantify radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the

    
     using non-linear regression. Convert 
    
    
    
    to the inhibition constant (
    
    
    ) using the Cheng-Prusoff equation:
    
    
    , where
    
    
    is the radioligand concentration and
    
    
    is its dissociation constant.

Workflow Step1 Cell Culture (HEK293 hDAT/hNET) Step2 Membrane Preparation Step1->Step2 Step3 Radioligand Incubation + NSB Step2->Step3 Step4 Rapid Filtration Step3->Step4 Step5 Scintillation Counting Step4->Step5 Step6 Ki Calculation (Cheng-Prusoff) Step5->Step6

Caption: Step-by-step radioligand binding assay workflow for determining monoamine transporter affinity.

References

1.[1] Benchchem. "(2S)-2-(P-Tolyl)pyrrolidine hcl". Benchchem. 2.[4] Bluelight.org. "Molecular modelling researchers here?". Bluelight.org. 3.[3] PNAS. "Persistent binding at dopamine transporters determines sustained psychostimulant effects". PNAS. 4.[5] NIH. "Structure-activity relationships of bath salt components: substituted cathinones and benzofurans at biogenic amine transporters". National Institutes of Health. 5.[2] ACS. "1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues: A Promising Class of Monoamine Uptake Inhibitors". American Chemical Society.

Sources

FTIR spectral characterization of (R)-2-(4-Propylphenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the FTIR Spectral Characterization of (R)-2-(4-Propylphenyl)pyrrolidine

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectral characteristics of (R)-2-(4-Propylphenyl)pyrrolidine, a chiral building block of significant interest in pharmaceutical research and development. By dissecting its molecular structure and comparing its spectral features with relevant analogues, this document offers researchers, scientists, and drug development professionals a robust framework for the unambiguous identification and characterization of this compound.

Introduction: The Significance of Structural Verification

(R)-2-(4-Propylphenyl)pyrrolidine is a key intermediate in the synthesis of various biologically active molecules. Its specific stereochemistry and functional groups are critical to its utility. Therefore, rigorous structural verification is a non-negotiable step in any synthetic workflow. FTIR spectroscopy serves as a rapid, non-destructive, and highly informative first-pass technique for confirming the presence of key functional groups and the overall molecular backbone, providing a unique "molecular fingerprint."[1]

This guide moves beyond a simple recitation of peak assignments. It delves into the causality behind the spectral features, comparing the target molecule with simpler, related structures—pyrrolidine and (R)-2-phenylpyrrolidine—to build a logical, intuitive understanding of how each molecular component contributes to the final spectrum.

Molecular Structure and Predicted Vibrational Modes

The structure of (R)-2-(4-Propylphenyl)pyrrolidine combines three key components: a saturated five-membered pyrrolidine ring containing a secondary amine, an alkyl (propyl) chain, and a 1,4-disubstituted (para) aromatic ring. Each of these components gives rise to characteristic vibrational absorptions in the infrared spectrum.

Caption: Molecular structure of (R)-2-(4-Propylphenyl)pyrrolidine highlighting key functional groups.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

To ensure reproducibility and accuracy, a standardized protocol is essential. Attenuated Total Reflectance (ATR) is often preferred for its minimal sample preparation and consistency.[2][3]

Step-by-Step ATR-FTIR Protocol:
  • Instrument Preparation: Ensure the FTIR spectrometer is purged and a fresh background spectrum is collected to subtract atmospheric H₂O and CO₂ contributions.

  • ATR Crystal Cleaning: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and wipe dry with a lint-free tissue to remove any residues.[2]

  • Sample Application: Place a small amount (a few milligrams of solid or a single drop of liquid) of the (R)-2-(4-Propylphenyl)pyrrolidine sample directly onto the center of the ATR crystal.

  • Pressure Application: Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. This is critical for obtaining a strong, high-quality signal.[2]

  • Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is automatically ratioed against the background spectrum and presented in units of transmittance or absorbance.

Caption: Standard experimental workflow for ATR-FTIR analysis.

Detailed Spectral Analysis of (R)-2-(4-Propylphenyl)pyrrolidine

The FTIR spectrum of (R)-2-(4-Propylphenyl)pyrrolidine is a composite of the absorptions from its constituent parts. The table below summarizes the expected key absorption bands and their assignments.

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentStructural Unit
~3330Medium-Weak, SharpN-H StretchSecondary Amine
3100 - 3010Medium-WeakAromatic C-H StretchPhenyl Ring
2955 - 2850StrongAliphatic C-H StretchPyrrolidine & Propyl
~1610 & ~1515Medium-StrongC=C In-Ring StretchPhenyl Ring
~1460MediumCH₂ Scissoring BendPyrrolidine & Propyl
~1375Medium-WeakCH₃ Symmetric BendPropyl Group
1250 - 1020MediumC-N StretchAliphatic Amine
~820StrongC-H Out-of-Plane Bend1,4-Disubstituted Phenyl

Comparative Spectral Analysis: Building the Full Picture

To truly understand the spectrum, we compare it with its structural precursors. This comparative approach validates our assignments and highlights the specific contributions of the phenyl and propyl groups.

From Pyrrolidine to (R)-2-Phenylpyrrolidine

Adding a phenyl ring to the pyrrolidine core introduces several distinct features:

  • Appearance of Aromatic Peaks: New, sharp peaks appear above 3000 cm⁻¹ for the aromatic C-H stretch, distinct from the aliphatic C-H stretches below 3000 cm⁻¹.[4][5]

  • Ring Vibrations: Strong absorptions for the aromatic C=C stretching appear in the 1620-1450 cm⁻¹ region.[6]

  • Substitution Pattern: Strong C-H out-of-plane bending bands appear in the 900-675 cm⁻¹ range, which can indicate the substitution pattern on the aromatic ring.[4]

From (R)-2-Phenylpyrrolidine to (R)-2-(4-Propylphenyl)pyrrolidine

The addition of the para-propyl group further refines the spectrum:

  • Increased Aliphatic Signal: The intensity of the C-H stretching bands below 3000 cm⁻¹ increases due to the additional CH₂ and CH₃ groups of the propyl chain.[7]

  • Defined Substitution Peak: The C-H out-of-plane bending becomes highly characteristic. For a 1,4-disubstituted (para) ring, a strong, distinct peak is expected in the 850-800 cm⁻¹ region, providing clear evidence of the substitution pattern.[4]

  • Methyl Bending: A weak-to-medium peak around 1375 cm⁻¹ corresponding to the symmetric bending of the terminal methyl group of the propyl chain should be observable.[5]

Comparison Summary Table
FeaturePyrrolidine(R)-2-Phenylpyrrolidine(R)-2-(4-Propylphenyl)pyrrolidineRationale for Change
Aromatic C-H Stretch (>3000 cm⁻¹) AbsentPresentPresentAddition of the aromatic ring.
Aliphatic C-H Stretch (<3000 cm⁻¹) StrongStrongVery StrongAddition of propyl group increases the number of aliphatic C-H bonds.
Aromatic C=C Stretch (1620-1450 cm⁻¹) AbsentPresentPresentAddition of the aromatic ring.
N-H Stretch (~3330 cm⁻¹) PresentPresentPresentAll contain a secondary amine.
C-H OOP Bend (900-675 cm⁻¹) AbsentPresentStrong, ~820 cm⁻¹Becomes a highly characteristic peak for 1,4-disubstitution.

A Self-Validating System: Ensuring Trustworthiness

The power of FTIR in this context lies in its ability to provide a self-validating dataset. The identification of (R)-2-(4-Propylphenyl)pyrrolidine is not based on a single peak but on the simultaneous presence and correct relative intensity of a constellation of bands. For a positive identification, an analyst must observe:

  • Both Aromatic and Aliphatic C-H Stretches: The presence of peaks both above and below 3000 cm⁻¹ confirms the existence of both sp² and sp³ hybridized C-H bonds.[5][7]

  • The Secondary Amine N-H Stretch: A relatively sharp, medium-to-weak peak around 3330 cm⁻¹ is a key indicator of the secondary amine.[8] Its sharpness distinguishes it from the typically broad O-H stretch of an alcohol, a common potential impurity.[9]

  • Aromatic In-Ring and Out-of-Plane Bending: The combination of C=C stretches (~1610, ~1515 cm⁻¹) and the strong C-H out-of-plane bend (~820 cm⁻¹) confirms not only the presence of an aromatic ring but also its specific 1,4-disubstitution pattern.[4][6]

This multi-faceted fingerprint provides a high degree of confidence in the structural assignment, making the protocol inherently trustworthy.

Conclusion

FTIR spectroscopy is an indispensable tool for the characterization of (R)-2-(4-Propylphenyl)pyrrolidine. By understanding the characteristic absorption frequencies of its core components—the pyrrolidine ring, the aromatic system, and the alkyl chain—a detailed and reliable structural confirmation can be achieved. The comparative analysis with simpler analogues demonstrates a logical and systematic approach to spectral interpretation. The combination of specific stretching and bending vibrations, particularly the bands indicating 1,4-disubstitution, creates a unique and self-validating spectral signature, ensuring high confidence in the identity and integrity of this valuable synthetic intermediate.

References

  • IR Spectroscopy Tutorial: Aromatics. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Spectroscopy of Aromatic Compounds. (n.d.). OpenStax. Retrieved from [Link]

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  • Unlocking FTIR's Secrets: A Guide to Sample Preparation for Powerful Analysis. (2026, February 17). Oreate AI. Retrieved from [Link]

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  • Aromatic C-H stretching: Significance and symbolism. (2025, July 31). Wisdomlib. Retrieved from [Link]

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  • FT-IR Spectral Characterization of Aromatic Compounds in Pyrolytic Oil from Waste Tires. (2025, June 30). ResearchGate. Retrieved from [Link]

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  • Why are N-H stretching vibrations often sharp and not broad? (2019, March 30). Chemistry Stack Exchange. Retrieved from [Link]

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A Comparative Guide to Bioequivalence Studies of (R)-2-(4-Propylphenyl)pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of methodologies and strategic considerations for conducting bioequivalence (BE) studies on (R)-2-(4-Propylphenyl)pyrrolidine derivatives. As a chiral compound, this class of molecules presents unique challenges that necessitate a rigorous, stereoselective approach to ensure therapeutic equivalence between a test and reference product. We will dissect the regulatory framework, compare experimental designs, and provide validated protocols grounded in established scientific principles.

The Imperative of Stereoselectivity in Bioequivalence

The pyrrolidine scaffold is a cornerstone in modern drug discovery, valued for its influence on the physicochemical and pharmacokinetic properties of active pharmaceutical ingredients (APIs).[1][2] For chiral molecules like (R)-2-(4-Propylphenyl)pyrrolidine, the spatial orientation of substituents is critical. Enantiomers of a chiral drug can exhibit markedly different pharmacokinetic and pharmacodynamic profiles.[3] One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer).

Therefore, regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent requirements for bioequivalence studies of chiral compounds.[3][4] An achiral bioanalytical method is generally insufficient, as it cannot distinguish between enantiomers. If the enantiomers exhibit different pharmacokinetics or pharmacodynamics, an enantiospecific bioanalytical method is mandatory to prevent the risk of approving a generic product that is not therapeutically equivalent to the reference.[4][5]

Regulatory Framework: A Harmonized Approach

Bioequivalence studies aim to demonstrate that a test (generic) medicinal product exhibits a comparable rate and extent of absorption to the reference (innovator) product when administered at the same molar dose.[5][6] The fundamental basis for this is to allow the clinical efficacy and safety data of the reference product to be extrapolated to the generic product.[5]

Key pharmacokinetic (PK) parameters used to assess bioequivalence for orally administered drugs include:

  • Cmax: Maximum (or peak) plasma concentration.

  • AUCt: Area under the plasma concentration-time curve from time zero to the last quantifiable concentration.

  • AUCinf: Area under the plasma concentration-time curve from time zero to infinity.

For two products to be considered bioequivalent, the 90% Confidence Interval (CI) for the ratio of the geometric means (Test/Reference) of Cmax, AUCt, and AUCinf must fall within the acceptance limits of 80.00% to 125.00% .[7]

Guidance on Chiral Compounds

The EMA guideline specifically states that individual enantiomers should be measured when:

  • The enantiomers have different pharmacokinetic profiles.[5]

  • The enantiomers show a pronounced difference in pharmacodynamics.[5]

  • The exposure ratio of the enantiomers is altered by differences in absorption rates.[5]

Given that these conditions are often unknown or likely for complex molecules like pyrrolidine derivatives, employing an enantiospecific assay from the outset is the most scientifically sound and regulatorily prudent approach.[4]

Comparative Study Design: Test vs. Reference Product

To illustrate the principles, we will consider a hypothetical bioequivalence study comparing a new generic formulation of (R)-2-(4-Propylphenyl)pyrrolidine with an established reference product.

FeatureTest ProductReference ProductRationale & Justification
Active Substance (R)-2-(4-Propylphenyl)pyrrolidine HCl(R)-2-(4-Propylphenyl)pyrrolidine HClBoth products must contain the same active moiety. The salt form should be identical.
Dosage Form Immediate-Release (IR) TabletImmediate-Release (IR) TabletThe dosage form and administration route must be the same for a valid comparison.[7]
Strength 50 mg50 mgBioequivalence is typically established at the highest strength of the reference product.
Excipients Quantitative composition may differEstablished, approved formulationDifferences in excipients can affect drug dissolution and absorption, which is what a BE study is designed to test.

The most robust design for this type of study is a randomized, two-period, two-sequence, single-dose, crossover study under fasting conditions.

  • Causality: A crossover design is preferred because it minimizes inter-subject variability, as each subject acts as their own control. This increases the statistical power to detect a true difference between formulations if one exists. A single-dose study under fasting conditions is generally considered the most sensitive for detecting formulation differences.[8]

Experimental Workflows & Protocols

Enantiospecific Bioanalytical Method Validation

The cornerstone of a chiral bioequivalence study is a validated, stereoselective analytical method, typically Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The method must be able to accurately and precisely quantify the (R)-enantiomer in the presence of the (S)-enantiomer and any metabolites in a biological matrix (e.g., human plasma).

G cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_val Method Validation (ICH/FDA Guidelines) Plasma Human Plasma Sample IS Add Internal Standard (e.g., Deuterated Analog) Plasma->IS Extract Liquid-Liquid Extraction or Solid-Phase Extraction IS->Extract Evap Evaporate & Reconstitute Extract->Evap Inject Inject into LC System Evap->Inject CSP Chiral Stationary Phase (CSP) (e.g., Polysaccharide-based) Inject->CSP Enantiomeric Separation MS Tandem Mass Spectrometer (MRM Detection) CSP->MS Quantification Selectivity Selectivity & Specificity MS->Selectivity Calib Calibration Curve (Linearity & Range) MS->Calib Accuracy Accuracy & Precision MS->Accuracy LLOQ Lower Limit of Quantitation MS->LLOQ Stability Analyte Stability MS->Stability

Caption: Workflow for enantiospecific bioanalytical method validation.

Protocol: LC-MS/MS Method Validation

  • Sample Preparation:

    • To 100 µL of human plasma, add 25 µL of the internal standard (IS) working solution (e.g., (R)-2-(4-Propylphenyl)pyrrolidine-d7).

    • Perform a liquid-liquid extraction by adding 1 mL of methyl tert-butyl ether (MTBE), vortexing for 5 minutes, and centrifuging at 4000 rpm for 10 minutes.

    • Freeze the aqueous layer and transfer the organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H).[9]

    • Mobile Phase: Isocratic elution with n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray Ionization (ESI), positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • Transitions: Monitor specific precursor → product ion transitions for both the analyte and the internal standard.

  • Validation Parameters:

    • Specificity: Analyze blank plasma from at least six different sources to ensure no interference at the retention times of the analyte and IS.

    • Calibration Curve: Prepare an 8-point calibration curve and demonstrate linearity with a correlation coefficient (r²) ≥ 0.99.

    • Accuracy and Precision: Analyze Quality Control (QC) samples at low, medium, and high concentrations. The mean accuracy should be within ±15% (±20% at the LLOQ), and the precision (CV%) should be ≤15% (≤20% at the LLOQ).

    • Stability: Evaluate freeze-thaw, short-term, long-term, and post-preparative stability to ensure the analyte is not degrading during sample handling and storage.

In Vivo Study Conduct & Pharmacokinetic Analysis

The clinical portion of the study must be conducted with the highest standards to ensure subject safety and data integrity.

G cluster_screening Phase 1: Screening & Enrollment cluster_period1 Phase 2: Dosing Period 1 cluster_period2 Phase 3: Dosing Period 2 (Crossover) cluster_analysis Phase 4: Analysis Screen Subject Screening (Inclusion/Exclusion Criteria) Consent Informed Consent Screen->Consent Random Randomization (Group A or B) Consent->Random Dose1 Single Dose Administration (Test or Reference Product) Random->Dose1 Sample1 Serial Blood Sampling (e.g., 0-48 hours) Dose1->Sample1 Washout Washout Period (≥ 5 half-lives) Sample1->Washout Dose2 Single Dose Administration (Alternate Product) Washout->Dose2 Sample2 Serial Blood Sampling Dose2->Sample2 Bioanalysis Enantiospecific Bioanalysis of Samples Sample2->Bioanalysis PK Pharmacokinetic Parameter Calculation Bioanalysis->PK Stats Statistical Analysis (90% CI) PK->Stats

Caption: Standard two-way crossover bioequivalence study workflow.

Protocol: In Vivo Study

  • Subject Enrollment: Recruit a sufficient number of healthy, non-smoking male and female volunteers (typically 24-36 subjects) based on power calculations.[6]

  • Dosing: After an overnight fast of at least 10 hours, subjects receive a single oral dose of either the Test or Reference product with 240 mL of water.

  • Blood Sampling: Collect venous blood samples into labeled tubes containing an appropriate anticoagulant (e.g., K2-EDTA) at pre-dose (0 hr) and at specified time points post-dose (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours).

  • Sample Processing: Centrifuge blood samples to separate plasma within 1 hour of collection. Store plasma frozen at -70°C or below until analysis.

  • Washout Period: After the first period, subjects undergo a washout period of at least five times the terminal elimination half-life of the drug to ensure complete elimination before the second period.

  • Crossover: In the second period, subjects who received the Test product now receive the Reference product, and vice-versa. The same procedures for dosing and sampling are followed.

Data Analysis and Comparative Results

Following the bioanalysis of all plasma samples, the concentration-time data is used to calculate the key pharmacokinetic parameters for each subject for both the Test and Reference products.

Comparative Pharmacokinetic Data (Hypothetical)
Parameter (Unit)Test Product (Mean ± SD)Reference Product (Mean ± SD)90% CI for Geometric Mean RatioBioequivalence Outcome
AUC0-t (ngh/mL)1850 ± 4101895 ± 45094.5% - 103.2%Pass
AUC0-inf (ngh/mL)1910 ± 4301960 ± 47094.1% - 102.8%Pass
Cmax (ng/mL)255 ± 65260 ± 7092.7% - 105.5%Pass
Tmax (h)1.5 ± 0.51.4 ± 0.6Not formally required for BE assessment-

Statistical Analysis: The primary PK parameters (AUCt, AUCinf, and Cmax) are log-transformed prior to statistical analysis. An Analysis of Variance (ANOVA) is performed to assess the effects of sequence, period, formulation, and subject-within-sequence. The 90% CIs for the ratio of the geometric means are calculated. If these intervals for all three key parameters are contained within the 80.00% to 125.00% range, the products are declared bioequivalent.[7]

Conclusion

Conducting a bioequivalence study for an (R)-2-(4-Propylphenyl)pyrrolidine derivative demands more than a standard protocol; it requires a deep understanding of stereoselective pharmacokinetics and a commitment to rigorous analytical validation. The choice of a crossover study design minimizes biological variability, while a validated, enantiospecific bioanalytical method ensures that the therapeutic moiety is accurately quantified. By adhering to the detailed workflows and regulatory standards outlined in this guide, researchers and drug developers can generate robust, defensible data to establish the therapeutic equivalence of their products, ultimately ensuring patient safety and drug efficacy.

References

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  • A survey of regulatory recommendations for waivers of in vivo bioequivalence studies of generic products for certain dosage forms by participating regulators and organisations of the International Pharmaceutical Regulators Programme. Part 2. (2025, October 19). Frontiers Publishing Partnerships. [Link]

  • Pharmacokinetic and pharmacodynamic evaluation according to absorption differences in three formulations of ibuprofen. (2017, January 4). Dove Medical Press. [Link]

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  • Clinical Pharmacokinetics and Pharmacodynamics of Propofol. (2019, April 29). CORE. [Link]

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Safety Operating Guide

Mastering Chemical Lifecycle Management: A Guide to the Proper Disposal of (R)-2-(4-Propylphenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

In the fast-paced world of drug discovery and development, the synthesis and evaluation of novel chemical entities are paramount. (R)-2-(4-Propylphenyl)pyrrolidine, as a key building block or intermediate, represents the cutting edge of our work. However, our responsibility as scientists extends beyond discovery to the entire lifecycle of a chemical, culminating in its safe and compliant disposal. This guide provides a procedural framework for managing (R)-2-(4-Propylphenyl)pyrrolidine waste, ensuring the safety of our personnel and the preservation of our environment.

PART 1: The Foundation of Safety - A Proactive Hazard Assessment

For this purpose, we turn to the parent molecule, Pyrrolidine (CAS No. 123-75-1) . The logic is straightforward: the fundamental hazards of the pyrrolidine ring system are highly likely to be present in its derivatives. The addition of a propylphenyl group may alter properties like boiling point or toxicity, but the core chemical reactivity and hazard profile of the amine functional group remain. Therefore, we will operate under the assumption that (R)-2-(4-Propylphenyl)pyrrolidine exhibits hazards analogous to pyrrolidine itself.

This approach is not a shortcut, but a deliberate, risk-averse strategy. It ensures we apply a level of precaution that is commensurate with, or greater than, the potential risk. Based on extensive data for pyrrolidine, we must assume (R)-2-(4-Propylphenyl)pyrrolidine is a hazardous substance with multiple risk factors[2][3].

Table 1: Assumed Hazard Profile of (R)-2-(4-Propylphenyl)pyrrolidine
Hazard ClassGHS Hazard StatementCausality and Implication for Handling
Flammable Liquid H225: Highly flammable liquid and vapour[2]The compound's vapors can readily form explosive mixtures with air. Waste containers must be kept tightly sealed, away from all ignition sources (sparks, open flames, hot surfaces), and stored in a designated flammables cabinet[3].
Acute Toxicity H302 + H332: Harmful if swallowed or if inhaled[2]Accidental ingestion or inhalation can lead to significant health effects. All handling of the waste must be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize vapor exposure.
Skin Corrosion H314: Causes severe skin burns and eye damage[2]The compound is assumed to be highly corrosive. Direct contact can cause immediate and severe damage to skin and eyes. This necessitates the stringent use of personal protective equipment (PPE) at all times.
Aquatic Toxicity H402: Harmful to aquatic lifeDischarge into the environment must be strictly avoided. This compound must not be drain-disposed, as it can harm aquatic ecosystems[2].

PART 2: The First Line of Defense - Personal Protective Equipment (PPE)

Given the assumed corrosive, toxic, and flammable nature of this compound, a robust PPE protocol is non-negotiable. The selection of PPE is a direct response to the identified hazards and is your primary barrier against exposure.

Table 2: Required PPE for Handling (R)-2-(4-Propylphenyl)pyrrolidine Waste
Protection TypeSpecificationRationale
Hand Protection Nitrile or Neoprene GlovesProvides a chemical-resistant barrier against corrosive liquid. Always inspect gloves for integrity before use and practice proper removal technique to avoid skin contact[2].
Eye/Face Protection Chemical Safety Goggles & Face ShieldGoggles provide a seal against splashes and vapors. A face shield offers an additional layer of protection for the entire face, which is critical when handling corrosive materials that can cause severe burns[2].
Skin/Body Protection Flame-Retardant Laboratory CoatProtects against accidental splashes and provides a layer of protection in case of a flash fire due to the compound's flammability.
Respiratory Protection Use within a certified Chemical Fume HoodA fume hood is the primary engineering control to prevent inhalation of harmful vapors. If work outside a hood is unavoidable (e.g., during a large spill), a NIOSH-approved respirator with organic vapor cartridges would be required[2].

PART 3: The Disposal Workflow - A Systematic Approach

Proper disposal is a process, not a single action. It begins the moment you decide a material is waste and ends when it is safely removed by a certified waste handler. Adherence to this workflow is critical for regulatory compliance under the Resource Conservation and Recovery Act (RCRA) as enforced by the Environmental Protection Agency (EPA)[4].

Diagram 1: Disposal Decision Workflow

G cluster_prep Preparation Phase cluster_contain Containment & Labeling cluster_accumulate Accumulation & Storage cluster_disposal Final Disposal A Identify Waste (R)-2-(4-Propylphenyl)pyrrolidine or contaminated materials B Don Appropriate PPE (Gloves, Goggles, Lab Coat, Face Shield) A->B Step 1 C Select Compatible Container (HDPE or Glass) B->C Step 2 D Affix 'Hazardous Waste' Label C->D Step 3 E Specify Contents: '(R)-2-(4-Propylphenyl)pyrrolidine' List all components & percentages D->E Step 4 F Indicate Hazards: Flammable, Corrosive, Toxic E->F Step 5 G Transfer Waste into Container (Use fume hood) F->G Step 6 H Securely Cap Container G->H Step 7 I Store in Satellite Accumulation Area (SAA) (In flammables cabinet, with secondary containment) H->I Step 8 J Log Waste in Inventory I->J Step 9 K Container Full (<90%)? J->K Step 10 L Request Waste Pickup (Contact EHS) K->L [Yes] M Continue Accumulation K->M [No] M->G

Caption: Workflow for the safe handling and disposal of (R)-2-(4-Propylphenyl)pyrrolidine waste.

PART 4: Detailed Step-by-Step Disposal Protocol

This protocol provides the granular, actionable steps required to manage waste from generation to disposal.

1. Waste Segregation and Container Selection:

  • Principle: Incompatible chemicals must never be mixed, as this can lead to violent reactions, fire, or the generation of toxic gases.

  • Action: Designate a specific waste stream for (R)-2-(4-Propylphenyl)pyrrolidine and halogen-free organic solvents used with it.

  • Container: Use a clearly marked, leak-proof container made of a chemically compatible material, such as high-density polyethylene (HDPE) or glass. The container must have a secure, screw-top cap[5][6].

2. Labeling:

  • Principle: Accurate labeling is an EPA requirement and is crucial for the safety of all personnel who may handle the container[7].

  • Action: Before adding any waste, label the container with the words "HAZARDOUS WASTE" .

  • List all constituents by their full chemical names (no formulas or abbreviations) and their approximate percentages. For example:

    • (R)-2-(4-Propylphenyl)pyrrolidine (~5%)

    • Methanol (95%)

  • Clearly indicate the associated hazards: Flammable, Corrosive, Toxic [7].

3. Accumulation of Waste:

  • Principle: Waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA) to minimize transport within the lab[7].

  • Action:

    • Perform all waste transfers inside a chemical fume hood to prevent inhalation of vapors.

    • Keep the waste container securely capped at all times, except when adding waste. Never leave a funnel in an open waste container [3].

    • Store the container in a designated SAA, inside a flammables cabinet, and within a secondary containment bin to catch any potential leaks.

4. Spill and Emergency Procedures:

  • Principle: A swift and correct response can mitigate the harm from an accidental release.

  • Action (Small Spill - inside a fume hood):

    • Ensure you are wearing full PPE.

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels on a neat spill.

    • Carefully collect the absorbent material using non-sparking tools and place it in the designated hazardous waste container.

    • Wipe the area with a solvent-dampened cloth and place the cloth in the waste container.

  • Action (Large Spill or Spill Outside a Hood):

    • Alert all personnel in the immediate area and evacuate.

    • If safe to do so, remove any nearby ignition sources.

    • Immediately contact your institution's Environmental Health & Safety (EHS) emergency line.

    • Do not attempt to clean it up yourself.

5. Final Disposal:

  • Principle: Hazardous waste must be disposed of through a licensed professional waste disposal service in accordance with all local, state, and federal regulations[2].

  • Action:

    • When your waste container is approximately 90% full, seal it securely.

    • Complete a chemical waste pickup request form as required by your institution's EHS department.

    • Store the sealed container in the SAA until it is collected by trained EHS personnel or a licensed contractor.

By internalizing the causality behind these procedures and adhering to this systematic workflow, we uphold our commitment to safety and scientific integrity. We transform a regulatory requirement into a cornerstone of our professional practice, ensuring that our innovative work today does not create a legacy of risk for tomorrow.

References

  • National Center for Biotechnology Information. (n.d.). (R)-2-(4-Propylphenyl)pyrrolidine. PubChem Compound Database. Retrieved March 4, 2026, from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Methanol. Retrieved March 4, 2026, from [Link]

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved March 4, 2026, from [Link]

  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Retrieved March 4, 2026, from [Link]

  • Tion. (n.d.). Safe Storage and Disposal of Chemicals in A Lab. Retrieved March 4, 2026, from [Link]

  • Environmental Protection Agency. (n.d.). RCRA Regulations. Retrieved March 4, 2026, from [Link]

  • ROTH. (n.d.). Safety Data Sheet: 2-Pyrrolidone. Retrieved March 4, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. Retrieved March 4, 2026, from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved March 4, 2026, from [Link]

  • ResearchGate. (2014, July 24). How can I seperate pyrrolidine? Retrieved March 4, 2026, from [Link]

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  • Pharmaffiliates. (n.d.). CAS No : 3585-47-5 | Product Name : 2-(4-n-Propylphenyl)propionic Acid. Retrieved March 4, 2026, from [Link]

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Personal protective equipment for handling (R)-2-(4-Propylphenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Operational Guide: Handling (R)-2-(4-Propylphenyl)pyrrolidine in the Laboratory

(R)-2-(4-Propylphenyl)pyrrolidine (CAS: 1213547-70-6) is a chiral pyrrolidine derivative utilized extensively as a pharmaceutical intermediate and research chemical[1]. Due to its structural characteristics as a secondary aliphatic amine, it presents significant safety hazards, including high flammability, corrosivity, and acute toxicity upon inhalation or ingestion[2][3]. This guide provides a self-validating system for researchers, scientists, and drug development professionals to ensure operational safety, regulatory compliance, and environmental protection.

Part 1: Hazard Profile & Causality

Understanding the chemical behavior of (R)-2-(4-Propylphenyl)pyrrolidine is essential for selecting appropriate Personal Protective Equipment (PPE) and designing safe workflows.

  • Corrosivity & Alkalinity : As a secondary amine, the nitrogen atom possesses a lone pair of electrons, making it a strong base. Contact with moisture on the skin or mucous membranes results in rapid, exothermic hydroxide formation, leading to severe chemical burns and potential irreversible eye damage[3][4].

  • Flammability & Vapor Density : Pyrrolidine derivatives typically have low flash points and emit vapors that are heavier than air[5][6]. These vapors can travel along surfaces to distant ignition sources, creating a severe flashback and explosion hazard[5][7].

  • Reactivity : The compound neutralizes acids exothermically and may react violently with strong oxidizing agents, acid chlorides, and acid anhydrides[3][5]. It can also generate flammable hydrogen gas when combined with strong reducing agents[5].

Quantitative Hazard Data Summary

Property / Metric Value / Characteristic Safety Implication
Molecular Weight 189.30 g/mol [1] Heavy vapors; will settle in low areas and travel to ignition sources.
Vapor Density > 1 (Air = 1.0)[3] Confirms severe flashback hazard; requires floor-level exhaust consideration.
Recommended Hood Velocity 80 - 120 fpm Minimum flow required to capture volatile amine vapors[3].

| Spill Isolation Zone | 50 meters (150 feet) | Minimum evacuation radius for large spills to prevent acute inhalation[5]. |

Part 2: Personal Protective Equipment (PPE) Matrix

A layered defense strategy is critical. The following table summarizes the mandatory PPE, driven by the specific physicochemical risks of the compound.

PPE CategorySpecificationCausality / Rationale
Gloves Heavy-duty Butyl Rubber or specialized Nitrile (thickness >0.4 mm)Standard latex or thin nitrile gloves degrade rapidly upon contact with concentrated amines. Butyl rubber provides superior permeation resistance against basic organic solvents[4][8].
Eye/Face Protection Chemical splash goggles paired with a full-face shieldProtects against micro-droplets and violent exothermic splashing if the compound inadvertently contacts acidic residues[2][8].
Body Protection Flame-Resistant (FR) lab coat and chemical-resistant apronMitigates the risk of clothing ignition from static discharge or flashback, while the apron prevents corrosive penetration to the skin[8].
Respiratory NIOSH-approved respirator with organic vapor/amine cartridgesRequired if handling outside a fume hood or if ventilation fails. Prevents inhalation of toxic, ammonia-like vapors that cause respiratory tract irritation[6].

Part 3: Operational Workflow & Step-by-Step Methodology

Phase 1: Pre-Operation Checklist

  • Ventilation : Verify the fume hood face velocity is between 80-120 feet per minute (fpm). All handling must occur within a certified chemical fume hood[3][9].

  • Grounding : Ensure all electrical equipment within the hood is explosion-proof and that receiving vessels are grounded and bonded to prevent static discharge[6][9].

  • Workspace Clearance : Clear the workspace of all incompatible materials, specifically acids, oxidizers, and halogenated organics[3][5].

Phase 2: Handling & Transfer Protocol

  • Purge System : Work under an inert atmosphere (Nitrogen or Argon) if possible, to minimize oxidation and flammability risks[9].

  • Use Non-Sparking Tools : Employ Teflon, brass, or specialized non-sparking spatulas and transfer vessels to eliminate ignition sources[5][9].

  • Closed-System Transfer : Use a syringe or cannula transfer for liquids, or a sealed weighing funnel for solids/semi-solids to prevent vapor escape.

Phase 3: Post-Operation & Decontamination

  • Surface Neutralization : Wipe down all surfaces with a dilute, weak acid solution (e.g., 5% acetic acid) to safely neutralize residual amine, followed by a thorough water rinse.

  • Waste Segregation : Dispose of all contaminated consumables (wipes, gloves) in a designated, sealed hazardous waste container[8].

Part 4: Mandatory Visualization

G Start Pre-Operation: PPE & Hood Check Transfer Chemical Transfer (Non-sparking tools) Start->Transfer Verified Reaction Closed-System Handling Transfer->Reaction Safe Transfer Spill Spill Detected? Reaction->Spill Evac Evacuate & Isolate (Use inert absorbent) Spill->Evac Yes Decon Decontamination & PPE Removal Spill->Decon No Waste Hazardous Waste Disposal Evac->Waste Cleanup Decon->Waste Routine

Operational workflow and hazard mitigation logic for handling pyrrolidine derivatives.

Part 5: Spill Response & Disposal Plan

Emergency Spill Protocol

  • Evacuate & Isolate : Immediately evacuate personnel from the immediate area. Establish a minimum 50-meter isolation zone for large spills[5][10].

  • Eliminate Ignition Sources : Shut off all electrical equipment, hot plates, and open flames[6][10].

  • Containment : Dike the spill using an inert, non-combustible absorbent such as dry sand, earth, or vermiculite[5][9]. Never use sawdust or combustible absorbents, as the exothermic reaction with the amine can cause spontaneous ignition[5].

  • Collection : Use clean, non-sparking tools to scoop the absorbed material into a chemically compatible, sealable container (e.g., high-density polyethylene)[5].

Disposal Plan

  • Segregation : Store (R)-2-(4-Propylphenyl)pyrrolidine waste strictly away from acidic waste streams to prevent violent exothermic salt formation[5].

  • Labeling : Label clearly as "Hazardous Waste: Flammable Liquid, Corrosive (Amine)"[8].

  • Final Disposal : Arrange for incineration through a licensed environmental waste contractor[8]. Do not discharge into the municipal sewer system, as it poses a toxicity risk to aquatic life and a vapor explosion hazard in confined sewer spaces[4][10].

References

  • PubChem Compound Summary for CID 66518420, (R)-2-(4-Propylphenyl)pyrrolidine. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 31268, Pyrrolidine. National Center for Biotechnology Information. [Link]

  • Hazardous Substance Fact Sheet: Pyrrolidine. New Jersey Department of Health. [Link]

Sources

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